molecular formula C5H9B B3053196 3-Bromo-2-methylbut-1-ene CAS No. 51872-48-1

3-Bromo-2-methylbut-1-ene

Cat. No.: B3053196
CAS No.: 51872-48-1
M. Wt: 149.03 g/mol
InChI Key: HUWROFPLFCTNEQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbut-1-ene (CAS 51872-48-1) is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It is classified as a vinylic halide, where the bromine atom is attached to a carbon that is part of a carbon-carbon double bond. This structural feature makes it a valuable intermediate in various research applications . In modern organic synthesis, this compound and its structural analogues are significant for their role in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions . These reactions are fundamental methodologies for creating carbon-carbon bonds, which are essential in constructing complex molecules for pharmaceuticals and agrochemicals . The bromine atom acts as a good leaving group, enabling nucleophilic substitution and elimination reactions . A key research challenge involves controlling the regioselectivity and stereoselectivity during its reactions to ensure high yields of the desired product . Synthetic routes to this compound can include the allylic bromination of 2-methyl-2-butene using N-bromosuccinimide (NBS) or the addition of hydrogen bromide to conjugated dienes like isoprene . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should refer to the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWROFPLFCTNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593070
Record name 3-Bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51872-48-1
Record name 3-Bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-methylbut-1-ene chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-2-methylbut-1-ene

Introduction

This compound is an organobromine compound with the chemical formula C5H9Br.[1] It is classified as a vinylic halide, where the bromine atom is attached to a carbon that is part of a carbon-carbon double bond.[2] This structural feature makes it a valuable intermediate in a variety of organic synthesis applications.[2] Notably, it serves as a key building block in the pharmaceutical and agrochemical industries for the creation of more complex molecules.[1] Its reactivity, particularly in cross-coupling reactions and the formation of Grignard reagents, makes it a versatile tool for constructing new carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols relevant to researchers and professionals in drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H9Br[1][2][3][4]
Molecular Weight 149.03 g/mol [2][3]
CAS Number 51872-48-1[1][2][3]
Appearance Colorless liquid[1]
Boiling Point ~40 °C at 75 mmHg (for the isomer 2-Bromo-3-methyl-2-butene)[5]
Density ~1.284 g/mL at 25 °C (for the isomer 2-Bromo-3-methyl-2-butene)[5]
Solubility Low solubility in water, soluble in organic solvents.[6]
Refractive Index ~1.474 at 20 °C (for the isomer 2-Bromo-3-methyl-2-butene)[5]

Chemical Structure

This compound features a four-carbon butene backbone with a double bond between the first and second carbons.[6] A methyl group is substituted at the second carbon, and a bromine atom is attached to the third carbon.[6] The carbon atom bonded to the bromine is a chiral center, meaning this compound can exist as two enantiomers, (R)-3-bromo-2-methylbut-1-ene and (S)-3-bromo-2-methylbut-1-ene.

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile A This compound C (2-methylbut-1-en-3-yl)magnesium bromide (Grignard Reagent) A->C + B Mg / Dry Ether E Product with new C-C bond C->E + D Electrophile (e.g., R-CHO, R-CO-R', CO2) F Acidic Workup (H3O+) F->E 2.

References

An In-depth Technical Guide to 3-Bromo-2-methylbut-1-ene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene is a versatile organobromine compound with significant applications in organic synthesis. Its structure, featuring a vinyl bromide moiety, makes it a valuable building block, particularly in the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its role as a precursor in the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[N/A]
CAS Number 51872-48-1[N/A]
Molecular Formula C₅H₉Br[N/A]
Molecular Weight 149.03 g/mol [N/A]
Boiling Point Not available[N/A]
Density Not available[N/A]
Refractive Index Not available[N/A]

Table 2: Spectroscopic Data of this compound

SpectrumKey Peaks / Shifts (ppm)
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Mass Spectrum Data not available in search results.
Infrared (IR) Data not available in search results.

Synthesis of this compound

The primary synthetic route to this compound is through the allylic bromination of 2-methyl-2-butene (B146552) using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.

Experimental Protocol: Allylic Bromination with NBS

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products NBS N-Bromosuccinimide (NBS) Reaction NBS->Reaction Initiator Radical Initiator (e.g., AIBN or light) Initiator->Reaction Solvent CCl₄ (Carbon tetrachloride) Solvent->Reaction Product This compound Succinimide (B58015) Succinimide 2-methyl-2-butene 2-methyl-2-butene 2-methyl-2-butene->Reaction Reaction->Product Reaction->Succinimide

Caption: Synthesis of this compound via allylic bromination.

Materials:

  • 2-methyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp as a radical initiator

  • Carbon tetrachloride (CCl₄), anhydrous

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2-butene (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if necessary to initiate the reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating on the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Key Reactions and Applications in Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_products Product VinylBromide This compound Reaction VinylBromide->Reaction BoronicAcid Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound was not found in the search results. A general procedure is provided below and should be optimized for this specific substrate.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme:

Heck Reaction cluster_reactants Reactants cluster_products Product VinylBromide This compound Reaction VinylBromide->Reaction Alkene Alkene (e.g., Ethyl acrylate) Alkene->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Heck reaction of this compound.

Experimental Protocol: A specific protocol for the Heck reaction with this compound is not available. A general procedure is outlined below.

  • In a reaction flask, combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst like palladium(II) acetate (B1210297) (0.02 eq), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 eq), and a base such as triethylamine (B128534) (2.0 eq).

  • Add a suitable solvent like DMF or acetonitrile.

  • Heat the reaction mixture under an inert atmosphere with stirring.

  • Monitor the reaction's progress.

  • After completion, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic phase, and remove the solvent.

  • Purify the residue by column chromatography.

Stille Coupling

The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium.

Reaction Scheme:

Stille Coupling cluster_reactants Reactants cluster_products Product VinylBromide This compound Reaction VinylBromide->Reaction Organostannane Organostannane (e.g., Tributyl(vinyl)stannane) Organostannane->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Stille coupling of this compound.

Experimental Protocol: A detailed experimental protocol for the Stille coupling of this compound is not available in the provided search results. A general procedure is given.

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in an anhydrous, degassed solvent such as toluene.

  • Add this compound (1.0 eq) followed by the organostannane reagent (1.1 eq).

  • Heat the reaction mixture with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture and remove the solvent.

  • The crude product is often purified by column chromatography to remove tin by-products.

Application in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various natural products and biologically active compounds.

Synthesis of Lavandulol (B192245)

Lavandulol is a monoterpene alcohol found in lavender oil and is known for its pleasant fragrance and potential pharmacological activities, including sedative and anti-inflammatory effects.[1][2] While a direct, detailed protocol for the synthesis of lavandulol from this compound was not found, this starting material can be a key building block in its multi-step synthesis. The synthesis would likely involve the formation of a Grignard reagent from this compound, followed by reaction with a suitable electrophile to construct the lavandulol carbon skeleton.

Potential Precursor to Artemisia Ketone

Artemisia ketone is a monoterpene found in the essential oil of various Artemisia species. While a direct synthetic route from this compound is not documented in the provided search results, the structural similarity suggests its potential as a starting material in a multi-step synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical, foam, or carbon dioxide extinguisher. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the construction of complex organic molecules, including those with potential biological activity. This guide provides a foundational understanding of its synthesis, properties, and reactivity, which will be beneficial for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Further research to develop specific and optimized protocols for its various reactions will undoubtedly expand its applications in these critical areas.

References

Technical Guide: 3-Bromo-2-methylbut-1-ene (CAS 51872-48-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene, with the CAS registry number 51872-48-1, is a valuable vinyl halide intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom attached to a carbon-carbon double bond, makes it a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

While specific experimental data for this compound is not widely reported, its fundamental properties have been computed and are summarized below. For comparison, experimentally determined properties of its isomers are also provided.

PropertyValue (for this compound)Reference
CAS Number 51872-48-1[1]
Molecular Formula C₅H₉Br[1][2]
Molecular Weight 149.03 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 1-Butene, 3-bromo-2-methyl-[2]
Isomer PropertiesBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)Reference
1-Bromo-3-methyl-2-butene 82-83 @ 150 mmHg1.2701.4890-1.4910
2-Bromo-3-methyl-2-butene 40 @ 75 mmHg1.284 @ 25°C1.474

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the bromination of an alkene precursor.

Allylic Bromination of 2-Methyl-1-butene (B49056)

A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol:

  • Materials: 2-methyl-1-butene, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable non-polar solvent (e.g., carbon tetrachloride).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in the chosen solvent.

    • Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

    • Heat the reaction mixture to reflux. The reaction can be initiated by light if a photolytic initiator is used.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield this compound.

G cluster_synthesis Synthesis Workflow Start 2-Methyl-1-butene Reaction Reflux / hv Start->Reaction Reagents NBS, Radical Initiator, Solvent Reagents->Reaction Workup Filtration, Washing, Drying Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product G cluster_grignard Grignard Reagent Formation Reactant This compound Grignard (2-methylbut-1-en-3-yl)magnesium bromide Reactant->Grignard Mg Mg Magnesium Turnings Anhydrous Ether, I₂ Product Coupled Product Grignard->Product + Electrophile Electrophile Electrophile (e.g., Aldehyde, Ketone) G cluster_suzuki Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Reactant This compound Reactant->OxAdd PdII_complex R-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation (Base) PdII_complex->Transmetalation BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation PdII_R_R_prime R-Pd(II)L₂-R' Transmetalation->PdII_R_R_prime RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-2-methylbut-1-ene, a valuable intermediate in organic synthesis. The document details the core chemical reactions, provides plausible experimental protocols, and presents quantitative data where available. Visual diagrams of reaction pathways are included to facilitate understanding.

Allylic Bromination of 2-Methyl-1-butene (B49056) with N-Bromosuccinimide (NBS)

Allylic bromination is a common and effective method for introducing a bromine atom at the carbon adjacent to a double bond. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the double bond.[1][2][3][4][5]

The reaction proceeds via a free radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS, typically initiated by light (hν) or a radical initiator like AIBN or benzoyl peroxide. A bromine radical then abstracts an allylic hydrogen from 2-methyl-1-butene, forming a resonance-stabilized allylic radical. This radical can then react with a bromine molecule (generated from the reaction of HBr with NBS) to form the product and regenerate a bromine radical, propagating the chain.[1][3]

Due to the resonance stabilization of the intermediate allylic radical, a mixture of products can be formed. The radical has two resonance structures, which can lead to the formation of both this compound and 1-bromo-2-methylbut-2-ene. The product ratio can be influenced by steric hindrance and the relative stability of the final alkene products.

Visualizing the Allylic Bromination Pathway

Allylic_Bromination cluster_start 2-Methyl-1-butene 2-Methyl-1-butene Allylic_Radical_Intermediate Resonance-Stabilized Allylic Radical 2-Methyl-1-butene->Allylic_Radical_Intermediate  H abstraction by Br• NBS NBS Radical_Initiator Radical_Initiator This compound This compound Allylic_Radical_Intermediate->this compound  + Br2 1-Bromo-2-methylbut-2-ene 1-Bromo-2-methylbut-2-ene Allylic_Radical_Intermediate->1-Bromo-2-methylbut-2-ene  + Br2

Allylic bromination of 2-methyl-1-butene.
Experimental Protocol (Adapted from similar procedures)

Materials:

  • 2-Methyl-1-butene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene (1.0 eq) in anhydrous CCl4.

  • Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • The mixture is heated to reflux under illumination with a UV lamp for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The solid succinimide (B58015) will float to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to separate the isomeric bromides.

ParameterValue/Condition
Reactants 2-Methyl-1-butene, NBS
Initiator AIBN or Benzoyl Peroxide
Solvent Carbon Tetrachloride (CCl4)
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 60-80% (mixture of isomers)

Reaction of 2-Methylbut-3-en-2-ol with a Brominating Agent

The conversion of the tertiary allylic alcohol, 2-methylbut-3-en-2-ol, to this compound can be achieved using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

Using Hydrobromic Acid (HBr)

This reaction proceeds via an SN1-type mechanism. The hydroxyl group is protonated by HBr to form a good leaving group (water). Departure of water generates a tertiary carbocation, which is in resonance with a primary allylic carbocation. Nucleophilic attack by the bromide ion can occur at either electrophilic carbon, leading to a mixture of this compound and 1-bromo-3-methylbut-2-ene. The formation of the rearranged product, 1-bromo-3-methylbut-2-ene, is often favored due to the formation of a more substituted and thermodynamically stable internal double bond.[6]

Visualizing the Reaction with HBr

Reaction_with_HBr 2-Methylbut-3-en-2-ol 2-Methylbut-3-en-2-ol Protonated_Alcohol Protonated Alcohol 2-Methylbut-3-en-2-ol->Protonated_Alcohol  + H+ HBr HBr Carbocation_Intermediate Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation_Intermediate  - H2O This compound This compound Carbocation_Intermediate->this compound  + Br- 1-Bromo-3-methylbut-2-ene 1-Bromo-3-methylbut-2-ene Carbocation_Intermediate->1-Bromo-3-methylbut-2-ene  + Br- (rearrangement)

Reaction of 2-methylbut-3-en-2-ol with HBr.
Using Phosphorus Tribromide (PBr3)

The reaction of alcohols with phosphorus tribromide (PBr3) is a classic method for synthesizing alkyl bromides. This reaction typically proceeds through an SN2 mechanism, which generally leads to inversion of stereochemistry and avoids carbocation rearrangements.[7][8][9]

The hydroxyl group of the alcohol attacks the phosphorus atom of PBr3, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 fashion. For an allylic alcohol, an SN2' mechanism is also possible, where the nucleophile attacks the double bond, leading to a rearranged product.

Visualizing the Reaction with PBr3

Reaction_with_PBr3 2-Methylbut-3-en-2-ol 2-Methylbut-3-en-2-ol Intermediate ROPBr2 Intermediate 2-Methylbut-3-en-2-ol->Intermediate  + PBr3 PBr3 PBr3 This compound This compound Intermediate->this compound  SN2 attack by Br- Rearranged_Product 1-Bromo-3-methylbut-2-ene Intermediate->Rearranged_Product  SN2' attack by Br-

Reaction of 2-methylbut-3-en-2-ol with PBr3.
Experimental Protocol for Bromination of 2-Methylbut-3-en-2-ol

Materials:

  • 2-Methylbut-3-en-2-ol

  • Phosphorus tribromide (PBr3) or concentrated Hydrobromic acid (48%)

  • Pyridine (B92270) (optional, with PBr3)

  • Diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure (using PBr3):

  • To a stirred solution of 2-methylbut-3-en-2-ol (1.0 eq) and a small amount of pyridine in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq) dropwise.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it with cold saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

ParameterValue/Condition (with PBr3)
Reactants 2-Methylbut-3-en-2-ol, PBr3
Solvent Diethyl ether
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-90% (may be a mixture of isomers)

Dehydrohalogenation of 2,3-Dibromo-2-methylbutane (B1619756)

This pathway involves a two-step process: first, the bromination of an alkene (like 2-methyl-2-butene) to form a vicinal dibromide, followed by an elimination reaction to form the desired alkene.

The addition of bromine (Br2) to 2-methyl-2-butene (B146552) proceeds via an electrophilic addition mechanism to yield 2,3-dibromo-2-methylbutane. Subsequent treatment with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an E2 elimination of one equivalent of HBr. The regioselectivity of the elimination will determine the product distribution. The use of a bulky base favors the formation of the less substituted alkene (Hofmann product), which in this case would be this compound.

Visualizing the Dehydrohalogenation Pathway

Dehydrohalogenation 2-Methyl-2-butene 2-Methyl-2-butene 2,3-Dibromo-2-methylbutane 2,3-Dibromo- 2-methylbutane 2-Methyl-2-butene->2,3-Dibromo-2-methylbutane  + Br2 Br2 Br2 This compound This compound 2,3-Dibromo-2-methylbutane->this compound  E2 Elimination  - HBr Base Strong, Bulky Base (e.g., t-BuOK)

Dehydrohalogenation of 2,3-dibromo-2-methylbutane.
Experimental Protocol (Adapted from similar procedures)

Step 1: Bromination of 2-Methyl-2-butene

  • Dissolve 2-methyl-2-butene (1.0 eq) in a suitable solvent like dichloromethane (B109758) at 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, while protecting the reaction from light.

  • Stir the reaction at 0 °C until the bromine color disappears.

  • Wash the reaction mixture with a sodium thiosulfate solution to remove any excess bromine, then with water and brine.

  • Dry the organic layer and concentrate to obtain crude 2,3-dibromo-2-methylbutane.

Step 2: Dehydrobromination

  • Dissolve the crude 2,3-dibromo-2-methylbutane in a suitable solvent like tert-butanol.

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

  • After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by fractional distillation.

ParameterValue/Condition
Reactants 2,3-Dibromo-2-methylbutane, Potassium tert-butoxide
Solvent tert-Butanol
Temperature Reflux
Reaction Time Several hours
Typical Yield Moderate to good

Hydrobromination of Isoprene (B109036)

The addition of HBr to a conjugated diene like isoprene (2-methyl-1,3-butadiene) can lead to a mixture of 1,2- and 1,4-addition products. The reaction proceeds through a resonance-stabilized allylic carbocation. Protonation of isoprene can occur at C1 or C4. Protonation at C1 leads to a more stable tertiary allylic carbocation, which is in resonance with a secondary allylic carbocation. Nucleophilic attack of the bromide ion on this resonance hybrid can yield four possible products.

The product distribution is highly dependent on the reaction conditions. At low temperatures, the reaction is under kinetic control, favoring the product that is formed faster (typically the 1,2-adduct from the more stable carbocation). At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product (often the 1,4-adduct with a more substituted double bond). To favor the formation of this compound (a 1,2-adduct), the reaction should be carried out under kinetic control (low temperature).

Visualizing the Hydrobromination of Isoprene

Hydrobromination_of_Isoprene Isoprene Isoprene Carbocation_Intermediate Resonance-Stabilized Allylic Carbocation Isoprene->Carbocation_Intermediate  + H+ HBr HBr This compound This compound (1,2-adduct) Carbocation_Intermediate->this compound  + Br- (Kinetic Control) Other_Products Other Isomeric Products (1,4-adducts, etc.) Carbocation_Intermediate->Other_Products  + Br- (Thermodynamic Control)

Hydrobromination of isoprene.
Experimental Protocol (Adapted for Kinetic Control)

Materials:

  • Isoprene, freshly distilled

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)

  • Dry ice/acetone bath

Procedure:

  • In a flask equipped for gas inlet and low-temperature reaction, dissolve freshly distilled isoprene (1.0 eq) in a cold (-78 °C) anhydrous non-polar solvent.

  • Slowly bubble anhydrous HBr gas (1.0 eq) through the solution or add a solution of HBr in acetic acid dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at this low temperature for 1-2 hours.

  • Quench the reaction at low temperature by adding a cold saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent at low temperature to avoid isomerization.

  • The product mixture should be analyzed (e.g., by GC-MS or NMR) to determine the isomer ratio and purified by careful fractional distillation if necessary.

ParameterValue/Condition
Reactants Isoprene, HBr
Solvent Anhydrous non-polar solvent
Temperature -78 °C (Kinetic Control)
Reaction Time 1-2 hours
Typical Yield Variable, product is a mixture

Spectroscopic Data Prediction for this compound

Predicted 1H NMR Spectrum:

  • Vinyl protons (=CH2): Two distinct signals in the range of 5.0-5.5 ppm, likely appearing as doublets or multiplets due to geminal and allylic coupling.

  • Allylic proton (-CH(Br)-): A signal in the range of 4.2-4.8 ppm, likely a quartet due to coupling with the adjacent methyl group.

  • Methyl protons (-C(CH3)=): A singlet in the range of 1.7-2.0 ppm.

  • Methyl protons (-CH(CH3)Br): A doublet in the range of 1.6-1.9 ppm, coupled to the allylic proton.

Predicted 13C NMR Spectrum:

  • Quaternary alkene carbon (-C(CH3)=): ~140-145 ppm

  • Terminal alkene carbon (=CH2): ~115-120 ppm

  • Carbon bearing bromine (-CHBr): ~55-65 ppm

  • Methyl carbon on the double bond (-C(CH3)=): ~18-23 ppm

  • Methyl carbon adjacent to the bromine-bearing carbon (-CH(CH3)Br): ~20-25 ppm

References

The Core Reactivity of 3-Bromo-2-methylbut-1-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylbut-1-ene, a versatile halogenated alkene, serves as a valuable intermediate in a multitude of organic transformations. Its unique structural features, including a sterically hindered tertiary allylic bromide, dictate a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on nucleophilic substitution, elimination, and organometallic reactions. Detailed experimental methodologies, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of this important synthetic building block.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol .[1][2] A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueReference
Molecular FormulaC₅H₉Br[1][2]
Molecular Weight149.03 g/mol [1][2]
CAS Number51872-48-1[1][2]
IUPAC NameThis compound[2]
Canonical SMILESCC(C(=C)C)Br[3]

Core Reactivity: A Trifecta of Pathways

The reactivity of this compound is primarily governed by the presence of the bromine atom at a tertiary allylic position. This structure allows the molecule to readily participate in nucleophilic substitution, elimination, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

The tertiary nature of the carbon bearing the bromine atom and the ability to form a resonance-stabilized allylic carbocation favor the Sₙ1 pathway . The intermediate carbocation can be attacked by the nucleophile at two positions, leading to a mixture of products.

However, with a strong, unhindered nucleophile in a polar aprotic solvent, an Sₙ2' reaction can occur, where the nucleophile attacks the terminal carbon of the double bond, leading to a concerted rearrangement and displacement of the bromide ion.[4][5]

SN1_SN2_prime_pathways reactant This compound carbocation Allylic Carbocation (Resonance Stabilized) reactant->carbocation Sₙ1 (slow) sn2_prime_ts Sₙ2' Transition State reactant->sn2_prime_ts Sₙ2' (concerted) sn1_product1 Sₙ1 Product 1 (Tertiary Substitution) carbocation->sn1_product1 Nu⁻ attack at C3 sn1_product2 Sₙ1 Product 2 (Primary Allylic Substitution) carbocation->sn1_product2 Nu⁻ attack at C1 sn2_prime_product Sₙ2' Product nucleophile Nucleophile (Nu⁻) sn2_prime_ts->sn2_prime_product

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Sₙ1 Conditions: To a solution of this compound in a polar protic solvent (e.g., ethanol, water), the nucleophile is added. The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by drying and purification of the product by distillation or column chromatography.

  • Sₙ2' Conditions: In a flame-dried flask under an inert atmosphere, a solution of this compound in a polar aprotic solvent (e.g., acetone, DMF) is treated with a strong, unhindered nucleophile. The reaction is typically carried out at a controlled temperature and monitored for completion. Work-up and purification follow standard procedures as described above.

Elimination Reactions

Treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr), yielding diene products. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

  • Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the thermodynamically more stable, more substituted diene is the major product.

  • Hofmann's Rule: A bulky base, such as potassium tert-butoxide, will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted diene as the major product.[6][7][8]

BaseMajor ProductMinor ProductGoverning Principle
Sodium Ethoxide (EtO⁻)2-Methyl-1,3-butadiene (Isoprene)3-Methyl-1,2-butadieneZaitsev's Rule
Potassium tert-Butoxide (t-BuO⁻)3-Methyl-1,2-butadiene2-Methyl-1,3-butadiene (Isoprene)Hofmann's Rule

Elimination_Pathways reactant This compound zaitsev_product 2-Methyl-1,3-butadiene (Zaitsev Product) reactant->zaitsev_product E2 hofmann_product 3-Methyl-1,2-butadiene (Hofmann Product) reactant->hofmann_product E2 small_base Small Base (e.g., EtO⁻) bulky_base Bulky Base (e.g., t-BuO⁻)

Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide [6]

This protocol is adapted from a general procedure for the dehydrobromination of alkyl halides using potassium tert-butoxide.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Addition of Substrate: To the stirred solution, add this compound dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a nonpolar organic solvent (e.g., pentane (B18724) or diethyl ether) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation. The resulting diene products can be separated and purified by fractional distillation.

Organometallic Reactions

The carbon-bromine bond in this compound is susceptible to the insertion of metals, leading to the formation of valuable organometallic reagents.

This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic species is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Grignard_Formation reactant This compound grignard (2-methylbut-1-en-3-yl)magnesium bromide reactant->grignard Insertion mg Mg ether Anhydrous Ether product C-C Bond Formation Product grignard->product Reaction electrophile Electrophile (e.g., R₂C=O)

Experimental Protocol: Grignard Reagent Formation and Reaction

This is a general procedure adapted from protocols for similar alkyl halides.

  • Apparatus: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (nitrogen or argon).

  • Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to initiate the reaction.

  • Formation: The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the synthesis of complex molecular architectures. In a typical Suzuki-Miyaura coupling, the alkyl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki_Coupling reactant This compound product Cross-Coupled Product reactant->product Suzuki-Miyaura Coupling boronic_acid Organoboron Compound (R-B(OH)₂) catalyst Pd Catalyst base Base

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized procedure based on standard Suzuki-Miyaura coupling protocols.

  • Reaction Setup: To a reaction vessel is added this compound, the organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Solvent and Degassing: A suitable solvent system (e.g., toluene, dioxane, or DMF, often with water) is added, and the mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed, as monitored by TLC or GC.

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not consistently available across the searched literature, some key features can be anticipated.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the bromine, and the methyl protons. The vinyl protons at the C1 position would appear as distinct signals. The methine proton at C3 would likely be a quartet due to coupling with the adjacent methyl protons. The two methyl groups at C4 would appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The sp² hybridized carbons of the double bond would appear in the downfield region (typically 110-150 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration around 1640 cm⁻¹, and a C-Br stretching vibration in the fingerprint region. The presence of a terminal =CH₂ group would give rise to a characteristic C-H out-of-plane bending vibration around 910-990 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. Its ability to undergo nucleophilic substitution, regioselective elimination, and form key organometallic intermediates makes it a valuable tool for the construction of complex organic molecules. A thorough understanding of the factors that control the competition between these reaction pathways is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its core reactivity and offers practical guidance for its application in the laboratory. Further investigation into the specific quantitative aspects of its reactions will undoubtedly continue to expand its synthetic utility.

References

Allylic vs. vinylic reactivity in bromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Differential Reactivity of Allylic and Vinylic Bromoalkenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of bromoalkenes is fundamentally dictated by the position of the bromine atom relative to the carbon-carbon double bond. Allylic bromides, where the halogen is bonded to an sp³-hybridized carbon adjacent to the double bond, are highly reactive towards nucleophilic substitution and elimination reactions. This heightened reactivity is primarily due to the resonance stabilization of the allylic carbocation intermediate in Sₙ1 reactions and a stabilized transition state in Sₙ2 reactions. Conversely, vinylic bromides, with the halogen directly attached to an sp²-hybridized carbon of the double bond, are notably unreactive under standard substitution or elimination conditions. This inertia stems from the high instability of the vinylic carbocation, the increased strength of the C(sp²)-Br bond, and steric hindrance to backside nucleophilic attack. Understanding these divergent reactivities is paramount for designing synthetic pathways and developing novel therapeutics.

Foundational Principles: Electronic and Structural Effects

The profound difference in the chemical behavior of allylic and vinylic bromides is rooted in their fundamental electronic and structural properties, specifically orbital hybridization and the stability of reactive intermediates.

Orbital Hybridization and Bond Strength

The hybridization of the carbon atom bonded to the bromine dictates the strength and length of the C-Br bond.

  • Vinylic Bromide : The bromine is attached to an sp²-hybridized carbon. This orbital has 33% s-character, which means the electrons are held closer to the nucleus compared to an sp³ orbital.[1][2] This results in a shorter, stronger, and more polarized C-Br bond, making it more difficult to break.[3][4][5]

  • Allylic Bromide : The bromine is attached to an sp³-hybridized carbon, which has 25% s-character.[2] This results in a longer, weaker C-Br bond that is more susceptible to cleavage.

Diagram 1: C-Br Bond Hybridization
Stability of Carbocation Intermediates

In reactions proceeding through a carbocation intermediate (Sₙ1, E1), stability is the single most critical factor.

  • Allylic Carbocation : The departure of the bromide ion from an allylic bromide generates an allylic carbocation. This intermediate is exceptionally stable because the positive charge is delocalized over two carbon atoms via resonance.[6][7][8] This delocalization significantly lowers the activation energy for its formation.[4]

  • Vinylic Carbocation : A vinylic carbocation, which would form from the ionization of a vinylic bromide, is highly unstable.[6][9] The positive charge resides in an sp² orbital, which has higher s-character and is more electronegative, thus destabilizing the positive charge. Furthermore, the vacant p-orbital is perpendicular to the adjacent π-system, making resonance stabilization impossible.[7]

G Diagram 2: Carbocation Stability Comparison cluster_resonance Resonance Delocalization allyl_start Allyl Bromide allyl_ts Transition State allyl_start->allyl_ts -Br⁻ (Low ΔG‡) allyl_cat Allyl Carbocation (Resonance Stabilized) allyl_ts->allyl_cat res1 [CH₂=CH-C⁺H₂ ↔ C⁺H₂-CH=CH₂] stability Stability: Allylic >> Vinylic allyl_prod Product res1->allyl_prod + Nu⁻ vinyl_start Vinyl Bromide vinyl_ts Transition State vinyl_start->vinyl_ts -Br⁻ (High ΔG‡) vinyl_cat Vinylic Carbocation (Highly Unstable) vinyl_ts->vinyl_cat vinyl_prod No Reaction (Typically) vinyl_cat->vinyl_prod

Diagram 2: Carbocation Stability Comparison

Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions are hallmark examples of the differing reactivity between these two classes of compounds.

Sₙ1 Reactions

The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate.[10]

  • Allylic Bromides : Readily undergo Sₙ1 reactions, especially tertiary and secondary allylic systems, due to the formation of the resonance-stabilized allylic carbocation.[8][11] The rate is primarily dependent on the substrate concentration.[10]

  • Vinylic Bromides : Are essentially inert to Sₙ1 conditions because the formation of the required vinylic carbocation is energetically prohibitive.[11]

Sₙ2 Reactions

The Sₙ2 mechanism is a single, concerted step involving backside attack by a nucleophile.[10]

  • Allylic Bromides : Are excellent substrates for Sₙ2 reactions. They are typically primary or secondary, minimizing steric hindrance.[12] Furthermore, the transition state is stabilized by the overlap of the adjacent π-system with the p-orbitals of the reacting carbon.[13]

  • Vinylic Bromides : Do not undergo Sₙ2 reactions. The C=C double bond's π-electron cloud repels the incoming nucleophile, and the geometry of the molecule prevents the required 180° backside attack.[14]

G Diagram 3: Sₙ2 Reaction Pathways cluster_allyl Allylic Sₙ2: Favorable cluster_vinyl Vinylic Sₙ2: Unfavorable a_nuc Nu⁻ a_ts [Nu···CH₂(CH=CH₂)···Br]⁻ (Stabilized Transition State) a_nuc->a_ts Backside Attack (Accessible) a_prod Product a_ts->a_prod -Br⁻ v_nuc Nu⁻ v_sub H₂C=CH-Br v_nuc->v_sub v_block Attack Blocked by π-cloud & molecular geometry start start->a_nuc start->v_nuc

Diagram 3: Sₙ2 Reaction Pathways

Reactivity in Elimination Reactions

E2 Reactions

The E2 mechanism is a concerted, bimolecular process requiring a strong base and an anti-periplanar arrangement between a β-hydrogen and the leaving group.[15][16]

  • Allylic Bromides : Can undergo E2 elimination, often competing with Sₙ2 reactions. The presence of β-hydrogens allows for the formation of conjugated dienes, which are thermodynamically stable products.

  • Vinylic Bromides : Can undergo E2 elimination, but it typically requires very strong bases (e.g., NaNH₂) to deprotonate the sp² C-H bond. The reaction is less common than for saturated alkyl halides.

E1 Reactions

The E1 mechanism proceeds through a carbocation intermediate, similar to Sₙ1, and is favored by weak bases and polar protic solvents.

  • Allylic Bromides : Can undergo E1 reactions because they can form the stable allylic carbocation. This pathway often competes with Sₙ1.

  • Vinylic Bromides : Do not undergo E1 reactions due to the instability of the vinylic carbocation.

Quantitative Data Summary

Direct kinetic comparisons are seldom published side-by-side because the reactivity difference is so vast that vinylic bromides are considered non-reactive under conditions where allylic bromides react rapidly. The following table summarizes the expected relative reactivities.

Reaction TypeSubstrateRelative RateControlling Factors
Sₙ1 Allylic Bromide HighResonance-stabilized carbocation intermediate.[8]
Vinylic Bromide NegligibleHighly unstable vinylic carbocation.[6][9]
Sₙ2 Allylic Bromide HighLow steric hindrance; stabilized transition state.[13][17]
Vinylic Bromide NegligibleSteric/electronic hindrance to backside attack; strong C-Br bond.[3][14]
E1 Allylic Bromide ModerateFormation of stable allylic carbocation.
Vinylic Bromide NegligibleHighly unstable vinylic carbocation.
E2 Allylic Bromide ModerateCompetes with Sₙ2; forms stable conjugated products.
Vinylic Bromide LowRequires very strong base; strong C-H bond.

Experimental Protocols for Reactivity Assessment

To empirically determine the reactivity differences, a comparative solvolysis experiment can be performed. This method monitors the rate of Sₙ1 reaction by measuring the production of HBr over time.

Protocol: Kinetic Study of Solvolysis via Titration

Objective: To compare the relative rates of solvolysis (Sₙ1) of an allylic bromide (e.g., 3-bromo-1-propene) and a vinylic bromide (e.g., bromoethene) in an aqueous ethanol (B145695) solution.

Materials:

  • Allyl bromide (3-bromo-1-propene)

  • Vinyl bromide (bromoethene)

  • Solvent: 80% ethanol / 20% deionized water (v/v)

  • Standardized sodium hydroxide (B78521) solution (0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath (set to 50°C)

  • Pipettes, burette, multiple 50 mL conical flasks, stopwatch

Procedure:

  • Reaction Solution Preparation : Prepare a 0.1 M solution of allyl bromide in the 80% ethanol solvent. Prepare a separate 0.1 M solution of vinyl bromide in the same solvent.

  • Equilibration : Place 100 mL of each bromoalkene solution into separate, sealed flasks and allow them to equilibrate in the constant temperature bath for 20 minutes.

  • Kinetic Run (Allyl Bromide) :

    • Start the stopwatch. At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot from the allyl bromide reaction flask.

    • Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold deionized water.

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the liberated HBr with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used (Vₜ).

    • Continue taking aliquots until the titration volume remains constant for three consecutive readings. This final volume is V∞.

  • Kinetic Run (Vinyl Bromide) : Repeat the exact procedure described in step 3 for the vinyl bromide solution. Expectation: The volume of NaOH required will be negligible even after an extended period.

  • Data Analysis :

    • For the allyl bromide data, calculate the first-order rate constant (k) by plotting ln(V∞ - Vₜ) versus time. The slope of the resulting line will be -k.

    • Compare the calculated rate constant for allyl bromide with the observed (negligible) rate for vinyl bromide.

G Diagram 4: Experimental Workflow for Kinetic Analysis prep 1. Prepare 0.1M Solutions (Allyl & Vinyl Bromide) in 80% Ethanol equil 2. Equilibrate Solutions in 50°C Water Bath prep->equil run 3. Initiate Timed Run equil->run aliquot 4. Withdraw 5mL Aliquot at Time (t) run->aliquot quench 5. Quench in Ice Water aliquot->quench titrate 6. Titrate Liberated HBr with Standardized NaOH quench->titrate record 7. Record NaOH Volume (Vt) titrate->record repeat 8. Repeat Steps 4-7 Until Vt is Constant (V∞) record->repeat repeat->aliquot Next time interval plot 9. Plot ln(V∞ - Vt) vs. Time repeat->plot After completion calc 10. Calculate Rate Constant (k) from slope (-k) plot->calc

Diagram 4: Experimental Workflow for Kinetic Analysis

Implications in Drug Development and Organic Synthesis

The predictable reactivity of these motifs makes them valuable but distinct tools in synthesis.

  • Allylic Bromides : Are frequently used as electrophilic alkylating agents to introduce the versatile allyl group into molecules, a common strategy in the synthesis of polymers and pharmaceuticals.[18] The allyl group itself can then be a handle for further functionalization.

  • Vinylic Bromides : Due to their lack of reactivity in substitution/elimination, they are primarily used as substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings).[19] In this context, the C-Br bond is activated by a metal catalyst (e.g., Palladium) to form new carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

Conclusion

The reactivity of allylic and vinylic bromides is a clear illustration of how subtle changes in electronic structure lead to dramatically different chemical properties. Allylic bromides are highly reactive due to the stability of their corresponding carbocation and transition states, enabled by resonance with the adjacent π-system. In stark contrast, vinylic bromides are exceptionally unreactive in the same reaction classes due to the inherent instability of a positive charge on an sp² carbon and a stronger C-Br bond. For professionals in chemical research and drug development, a firm grasp of these principles is essential for predicting reaction outcomes and strategically designing efficient and effective synthetic routes.

References

An In-depth Technical Guide on Substituted Butene Compounds: The Case of Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of Afatinib, a prominent member of the substituted butene compound family, focusing on its application in oncology. It is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, biological efficacy, and chemical synthesis.

Introduction to Afatinib

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung carcinoma (NSCLC).[1][2] Its chemical structure features a crucial (E)-but-2-enamide moiety, which classifies it as a substituted butene. This functional group enables Afatinib to act as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[2][3][4] By covalently binding to a cysteine residue within the catalytic domain of these receptors, Afatinib effectively blocks downstream signaling pathways that are critical for cell growth, proliferation, and survival.[1][3] This irreversible mechanism of action may offer an advantage over first-generation, reversible TKIs like gefitinib (B1684475) and erlotinib, and may help overcome certain forms of acquired resistance.[3][4]

Mechanism of Action and Signaling Pathway

Afatinib exerts its antineoplastic effects by irreversibly inhibiting the kinase activity of the ErbB receptor family.[3][4][5] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues, creating docking sites for various adaptor proteins.[6] This initiates a cascade of downstream signaling pathways essential for normal cell function, but which are often dysregulated in cancer.[7][8][9]

The three primary signaling pathways affected by EGFR activation are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is central to regulating cell proliferation, invasion, and metastasis.[6]

  • PI3K-AKT-mTOR Pathway: This pathway is a major driver of cell survival and anti-apoptotic signals.[6][9]

  • JAK/STAT Pathway: This pathway is also involved in activating transcription of genes associated with cell survival.[6]

Afatinib's covalent binding to the kinase domain prevents this autophosphorylation, thereby shutting down these downstream signals and inhibiting tumor cell proliferation and survival.[3][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2->RAS AKT AKT PI3K->AKT STAT STAT JAK->STAT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) STAT->Proliferation MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Afatinib->EGFR Irreversibly Inhibits Ligand EGF Ligand Ligand->EGFR Binds

Simplified EGFR signaling pathway and the point of inhibition by Afatinib.

Quantitative Data: Biological Activity

The potency of Afatinib has been evaluated against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. Lower IC50 values indicate greater potency. Afatinib has demonstrated significant potency against common activating EGFR mutations, such as exon 19 deletions and the L858R mutation, as well as some less common mutations for which first-generation inhibitors are less effective.[1][10]

Cell Line / MutationEGFR Mutation TypeAfatinib IC50 (nM)Reference
PC-9Exon 19 Deletion0.8[10]
H3255L858R0.3[10]
Ba/F3Wild Type (WT)30[11]
H1975L858R + T790M80[11]
Ba/F3D770_N771insNPG43[10]
Ba/F3Y764_V765insHH134[10]
Ba/F3A767_V769dupASV158[10]

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

The synthesis of Afatinib is a multi-step process. A critical step is the formation of the but-2-enamide (B7942871) side chain, which is essential for its irreversible binding to the EGFR kinase domain. This is typically achieved via an amidation reaction.

Protocol: Amidation Step in Afatinib Synthesis

This protocol describes the coupling of the quinazoline (B50416) core with the (E)-4-(dimethylamino)but-2-enoic acid side chain.

Materials:

  • N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)amine (Quinazoline core intermediate)

  • (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

  • N,N'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., HATU, HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry, nitrogen-purged reaction vessel, dissolve (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in anhydrous DMF.

  • Add the coupling agent (e.g., 1.1 equivalents of CDI) to the solution and stir at room temperature for 1-2 hours to form the activated acylimidazolide intermediate.

  • Coupling Reaction: To the activated acid solution, add the quinazoline core intermediate (1.0 equivalent).

  • Add the tertiary amine base (e.g., 2-3 equivalents of DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, quench the mixture with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to yield the final Afatinib free base.

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Isolation & Purification A1 Dissolve Side Chain in Anhydrous DMF A2 Add Coupling Agent (e.g., CDI) A1->A2 A3 Stir for 1-2 hours at Room Temp A2->A3 C1 Add Quinazoline Core to Activated Acid A3->C1 Proceed to Coupling C2 Add Base (e.g., DIPEA) C1->C2 C3 Stir for 12-24 hours at Room Temp C2->C3 C4 Monitor Progress (TLC/HPLC) C3->C4 P1 Quench with Water C4->P1 If Reaction Complete P2 Extract with Organic Solvent P1->P2 P3 Wash, Dry, Concentrate P2->P3 P4 Purify via Column Chromatography P3->P4 Final_Product Purified Afatinib P4->Final_Product Yields

General experimental workflow for the amidation step in Afatinib synthesis.

References

An In-Depth Technical Guide to the Key Chemical Reactions of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylbut-1-ene is a versatile allylic halide that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a bromine atom adjacent to a double bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, nucleophilic substitution, elimination, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

Introduction

This compound (CAS 51872-48-1) is an organic compound with the molecular formula C₅H₉Br.[1][2] Structurally, it is an allylic halide, where the bromine atom is bonded to a carbon atom adjacent to a carbon-carbon double bond. This arrangement makes the bromine atom a good leaving group and confers unique reactivity upon the molecule, enabling a variety of synthetic transformations.[1] This guide details the primary reaction pathways of this reagent, providing the necessary technical information for its effective use in the laboratory.

Synthesis of this compound

The primary route for synthesizing this compound is through the allylic bromination of a suitable alkene precursor.

Allylic Bromination with N-Bromosuccinimide (NBS)

A common and effective method for synthesizing this compound is the radical substitution of 2-methyl-2-butene (B146552) using N-Bromosuccinimide (NBS).[1] This reaction is typically initiated by light (hν) or a radical initiator and proceeds via a resonance-stabilized allylic radical, which helps to ensure selectivity for the allylic position over addition to the double bond.

Table 1: Representative Data for Allylic Bromination

PrecursorReagentsInitiatorSolventTime (h)Temp (°C)Yield (%)
2-methyl-2-buteneN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄2-4Reflux (77)~80
Detailed Experimental Protocol: Allylic Bromination
  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus should be dried to prevent side reactions.

  • Reagents: 2-methyl-2-butene (1.0 eq) is dissolved in carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN) are added to the solution.

  • Reaction: The mixture is heated to reflux (approx. 77°C) with vigorous stirring. The reaction is monitored by GC or TLC until the starting alkene is consumed. The solid succinimide (B58015) byproduct will float to the surface upon completion.

  • Work-up: The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product Setup Combine 2-methyl-2-butene, NBS, and AIBN in CCl4 Reaction Heat to reflux (77°C) for 2-4 hours Setup->Reaction Filter Cool and filter to remove succinimide Reaction->Filter Wash Wash filtrate with H2O and brine Filter->Wash Dry Dry with MgSO4 and evaporate solvent Wash->Dry Distill Purify by distillation Dry->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactions

The C-Br bond in this compound is susceptible to nucleophilic attack. These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. The allylic nature of the substrate can stabilize a carbocation intermediate, making the Sₙ1 pathway competitive.

Sₙ2 Reaction Pathway

Strong, unhindered nucleophiles in polar aprotic solvents generally favor the Sₙ2 pathway, which involves a backside attack and results in an inversion of stereochemistry if the carbon were chiral.

Table 2: Representative Data for Nucleophilic Substitution

NucleophileSolventTemp (°C)ProductMechanism
CN⁻ (from KCN)Ethanol (B145695)/WaterReflux3-methyl-2-cyanobut-1-eneSₙ2
OH⁻ (from NaOH)Acetone (B3395972)/Water502-methylbut-3-en-2-olSₙ1 (via rearrangement)
CH₃O⁻MethanolReflux3-methoxy-2-methylbut-1-eneSₙ1/Sₙ2 mix
Detailed Experimental Protocol: Cyanide Substitution (Sₙ2)
  • Setup: A solution of potassium cyanide (KCN) (1.2 eq) is prepared in an ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.[3]

  • Reagents: this compound (1.0 eq) is added to the KCN solution.

  • Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC/GC).

  • Work-up: The reaction mixture is cooled, and the bulk of the ethanol is removed by rotary evaporation. The remaining aqueous solution is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The resulting nitrile can be purified by distillation or chromatography.

Nucleophilic Substitution Mechanism Diagram

SN2_Mechanism Reactants NC⁻ + this compound TS Transition State [NC···C···Br]⁻ Reactants->TS Sₙ2 Attack Products 3-methyl-2-cyanobut-1-ene + Br⁻ TS->Products

Caption: Concerted Sₙ2 mechanism for cyanide substitution.

Elimination Reactions (Dehydrohalogenation)

When treated with a strong base, this compound can undergo an E2 elimination reaction to form a diene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

  • Zaitsev's Rule: Small, unhindered bases (e.g., ethoxide, hydroxide) favor the formation of the more substituted, thermodynamically more stable alkene.[4]

  • Hofmann's Rule: Sterically bulky bases (e.g., potassium tert-butoxide) preferentially abstract the more accessible proton, leading to the less substituted alkene.[5]

Table 3: Representative Data for Elimination Reactions

BaseSolventTemp (°C)Major ProductProduct Ratio (Major:Minor)
Potassium tert-butoxidetert-Butanol (B103910)802-methylbuta-1,3-diene (Isoprene)>90:10
Sodium EthoxideEthanol783-methylbuta-1,2-diene (Allene)Varies
Detailed Experimental Protocol: Hofmann Elimination
  • Setup: A flame-dried three-neck flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Reagents: Potassium tert-butoxide (1.5 eq) is dissolved in anhydrous tert-butanol under a nitrogen atmosphere.

  • Reaction: this compound (1.0 eq) is added dropwise to the stirred solution at room temperature. After the addition is complete, the mixture is heated to reflux for 1-2 hours.

  • Work-up: The reaction is cooled, and cold water is carefully added to quench the reaction. The mixture is transferred to a separatory funnel.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with brine, dried over MgSO₄, and the volatile diene product is carefully isolated by distillation.

Elimination Pathways Diagram

Elimination_Pathways cluster_hofmann Hofmann Elimination cluster_zaitsev Zaitsev Elimination Start This compound BaseH Bulky Base (t-BuOK) Start->BaseH BaseZ Small Base (EtO⁻) Start->BaseZ ProductH 2-methylbuta-1,3-diene (Isoprene - Major) BaseH->ProductH Abstracts less hindered H⁺ ProductZ 3-methylbuta-1,2-diene (Allene - Minor/Competitive) BaseZ->ProductZ Abstracts internal H⁺

Caption: Regioselectivity in the elimination of this compound.

Grignard Reagent Formation and Reactions

As an alkyl halide, this compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide.[1] This organometallic compound is a potent nucleophile and a strong base, reacting readily with various electrophiles, most notably carbonyl compounds.

Table 4: Representative Data for Grignard Reactions

ElectrophileSolventTemp (°C)Final Product (after work-up)
AcetoneTHF / Diethyl Ether0 to RT2,3,3-trimethylbut-1-en-2-ol
BenzaldehydeTHF / Diethyl Ether0 to RT1-phenyl-2,3-dimethylbut-3-en-1-ol
Carbon Dioxide (CO₂)THF / Diethyl Ether-78 to RT2,3-dimethylbut-3-enoic acid
Detailed Experimental Protocol: Grignard Reaction with Acetone
  • Setup: All glassware (three-neck flask, reflux condenser, dropping funnel) must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[6]

  • Initiation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A small portion of a solution of this compound (1.0 eq) in anhydrous THF is added. The reaction is initiated if the brown iodine color disappears and gentle reflux begins (gentle warming may be required).[6]

  • Formation: The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.[6]

  • Reaction: The Grignard solution is cooled to 0°C in an ice bath. A solution of anhydrous acetone (1.0 eq) in THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours.[6]

  • Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]

  • Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, concentrated, and the resulting tertiary alcohol is purified by column chromatography or distillation.[6]

Grignard Reaction Pathway Diagram

Grignard_Pathway AlkylHalide This compound Grignard Grignard Reagent (R-MgBr) AlkylHalide->Grignard 1. Formation Mg Mg⁰, Anhydrous Ether Adduct Magnesium Alkoxide Intermediate Grignard->Adduct 2. Nucleophilic Attack Electrophile Electrophile (e.g., Acetone) Product Final Product (e.g., Tertiary Alcohol) Adduct->Product 3. Protonation Workup Aqueous Work-up (e.g., NH₄Cl)

Caption: General pathway for Grignard reagent formation and reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds.[1] The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the catalyst.[7]

Table 5: Representative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Dioxane/H₂O9080-95
Vinylboronic AcidPd(PPh₃)₄ (3 mol%)-Cs₂CO₃Toluene/H₂O10075-90

Yields are illustrative and based on similar substrates.[8][9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: A Schlenk flask is charged with the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine (B1218219) ligand (e.g., PPh₃).

  • Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to remove oxygen.[10]

  • Reagents: Degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) is added, followed by this compound (1.0 eq) via syringe.[10]

  • Reaction: The mixture is heated to 90-100°C and stirred for 2-24 hours, with progress monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by flash column chromatography.[10]

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-Br Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination RX R-Br (this compound) Boronic R'-B(OH)₂ + Base Product R-R'

References

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core electrophilic addition mechanisms for the substrate 3-Bromo-2-methylbut-1-ene. The document details the reactions with hydrogen bromide (HBr), bromine (Br₂), and water in the presence of an acid catalyst (H₂O/H⁺). It includes predicted product outcomes based on established principles of carbocation stability and reaction pathways, detailed experimental protocols, and visualizations of the reaction mechanisms.

Core Principles of Electrophilic Addition

Electrophilic addition is a fundamental reaction class in organic chemistry where a π-bond in an alkene is broken to form two new σ-bonds. The alkene's electron-rich double bond acts as a nucleophile, attacking an electrophilic species. These reactions typically proceed through a carbocation intermediate, the stability of which is paramount in determining the regiochemical outcome.

Markovnikov's Rule: Formulated by Vladimir Markovnikov, this rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1] A more modern and broadly applicable statement is that the electrophile adds to the alkene in a way that generates the most stable carbocation intermediate.[1][2] Carbocation stability follows the order: tertiary > secondary > primary.

Carbocation Rearrangements: If the initially formed carbocation can rearrange to a more stable form (e.g., a secondary to a tertiary carbocation), this will often occur via a 1,2-hydride or 1,2-alkyl shift before the nucleophile attacks.[3] For this compound, the initial protonation step is predicted to form a stable tertiary carbocation, making a subsequent rearrangement an unlikely major pathway.

Reaction with Hydrogen Bromide (HBr)

The addition of HBr to this compound is a classic example of a regioselective electrophilic addition. The reaction proceeds in two main steps.

Mechanism:

  • Protonation of the Alkene: The π-bond of the alkene attacks the electrophilic hydrogen of HBr. Following Markovnikov's rule, the proton adds to the terminal carbon (C1), which bears more hydrogen atoms. This generates the most stable carbocation intermediate, a tertiary carbocation, at C2.

  • Nucleophilic Attack: The bromide ion (Br⁻), now acting as a nucleophile, attacks the positively charged carbon of the carbocation, forming the final product.

The formation of the tertiary carbocation is the rate-determining step. Due to its relative stability, the major product is formed through this pathway.

Caption: Mechanism of HBr addition to this compound.

Reaction with Bromine (Br₂)

The bromination of an alkene proceeds via a different intermediate—a cyclic bromonium ion—which has important stereochemical implications.

Mechanism:

  • Formation of Bromonium Ion: As a Br₂ molecule approaches the alkene, the π-bond induces a dipole in the Br-Br bond. The alkene attacks the partially positive bromine atom, displacing a bromide ion. Instead of a discrete carbocation, a three-membered ring called a cyclic bromonium ion is formed.[4]

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ring (anti-addition) due to steric hindrance.[5][6] The attack happens at the more substituted carbon (C2), which can better accommodate a partial positive charge, leading to the major product.

Caption: Mechanism of Br₂ addition, proceeding via a bromonium ion.

Acid-Catalyzed Hydration (H₂O/H⁺)

In the presence of a strong acid catalyst, water can add across the double bond of an alkene to form an alcohol. This reaction is known as acid-catalyzed hydration.[7][8]

Mechanism:

  • Protonation of the Alkene: Similar to HBr addition, the reaction begins with the protonation of the alkene's double bond by a hydronium ion (H₃O⁺) to form the most stable carbocation, which is the tertiary carbocation at C2.[3][9] This is the rate-determining step.[7]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a protonated alcohol (an oxonium ion).

  • Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product and regenerate the acid catalyst (H₃O⁺).

Caption: Mechanism of acid-catalyzed hydration.

Predicted Quantitative Data Summary

ReactionElectrophileNucleophilePredicted Major ProductPredicted Minor Product(s)Rationale
Hydrobromination H⁺Br⁻2,3-Dibromo-2-methylbutane1,3-Dibromo-2-methylbutaneFollows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[10][11]
Bromination Br⁺ (from Br₂)Br⁻1,2,3-Tribromo-2-methylbutane-Proceeds via a cyclic bromonium ion with attack at the more substituted carbon.
Hydration H⁺H₂O3-Bromo-2-methylbutan-2-ol3-Bromo-2-methylbutan-1-olFollows Markovnikov's rule; proceeds via the most stable (tertiary) carbocation.[9]

Experimental Protocols

The following are representative protocols for carrying out the described electrophilic additions. Safety Note: These procedures involve corrosive and hazardous chemicals. Appropriate personal protective equipment (PPE), including goggles, gloves, and a lab coat, must be worn, and all work should be conducted in a certified fume hood.

Protocol 6.1: Addition of HBr to this compound
  • Materials: this compound, 48% hydrobromic acid (HBr), tetrabutylammonium (B224687) bromide (phase transfer catalyst), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer.

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), tetrabutylammonium bromide (0.1 eq), and 48% HBr (3.0 eq).

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours, stirring continuously.

    • Allow the reaction to cool to room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with 20 mL of diethyl ether.

    • Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution (caution: foaming).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Characterization: The crude product can be purified by distillation or chromatography and characterized by NMR and IR spectroscopy.

Protocol 6.2: Bromination of this compound
  • Materials: this compound, bromine (Br₂), dichloromethane (B109758) (DCM), round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a stir bar and cool to 0°C in an ice bath.

    • Prepare a solution of bromine (1.0 eq) in DCM and add it to a dropping funnel.

    • Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition.[4] Continue until a faint orange color persists.

    • Stir the reaction at 0°C for an additional 30 minutes.

  • Work-up:

    • Wash the reaction mixture with a saturated sodium thiosulfate (B1220275) solution to quench any excess bromine, followed by a water wash.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Characterization: Analyze the product via NMR spectroscopy to confirm the structure. A Beilstein test can confirm the presence of halogens.[12]

Protocol 6.3: Acid-Catalyzed Hydration of this compound
  • Materials: this compound, water, concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, prepare a dilute solution of sulfuric acid by cautiously adding concentrated H₂SO₄ (0.2 eq) to water. Cool the solution in an ice bath.

    • Add this compound (1.0 eq) to the cold acid solution.

    • Attach a reflux condenser and stir the mixture vigorously at room temperature for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting material.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and carefully neutralize by washing with saturated sodium bicarbonate solution.

    • Wash with water, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Characterization: Purify the resulting alcohol by distillation or chromatography. Characterize using IR (presence of -OH stretch) and NMR spectroscopy.

Workflow cluster_prep Reaction Setup cluster_workup Product Work-up & Isolation cluster_analysis Purification & Analysis A 1. Combine Alkene and Solvent/Reagents B 2. Cool Mixture (if required) A->B C 3. Add Electrophile (e.g., HBr, Br₂, H₃O⁺) B->C D 4. Stir/Reflux for Required Time C->D E 5. Quench Reaction & Perform Liquid-Liquid Extraction D->E F 6. Wash Organic Layer (Water, Bicarbonate, etc.) E->F G 7. Dry with Anhydrous Sulfate & Filter F->G H 8. Evaporate Solvent G->H I 9. Purify Crude Product (Distillation / Chromatography) H->I J 10. Characterize Product (NMR, IR, MS) I->J

Caption: General experimental workflow for electrophilic additions.

References

Nucleophilic substitution potential of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nucleophilic substitution potential of 3-bromo-2-methylbut-1-ene reveals a complex interplay of reaction mechanisms, primarily governed by its structure as a tertiary allylic halide. The presence of a bromine atom on a tertiary carbon adjacent to a double bond dictates its reactivity, steering it away from a simple SN2 pathway and strongly favoring mechanisms involving a resonance-stabilized carbocation intermediate.

Reactivity and Mechanistic Pathways

This compound is a tertiary allylic bromide. The tertiary nature of the substrate introduces significant steric hindrance around the electrophilic carbon, making a direct backside attack required for an SN2 reaction highly unfavorable. Instead, the molecule readily undergoes ionization to form a tertiary allylic carbocation, which is stabilized by resonance. This delocalization of the positive charge across two carbon atoms is the cornerstone of its reactivity, leading primarily to SN1 and E1 reactions.

The resonance-stabilized carbocation has two electrophilic centers, making it susceptible to nucleophilic attack at either the tertiary carbon (C3) or the primary carbon (C1). This results in the formation of two distinct substitution products: the unrearranged tertiary alcohol (2-methylbut-3-en-2-ol) and the rearranged primary alcohol (3-methylbut-2-en-1-ol). The formation of these products is a hallmark of the SN1 pathway for this substrate.

In addition to substitution, the carbocation can also undergo elimination (E1 pathway) by losing a proton, leading to the formation of isoprene (B109036) (2-methyl-1,3-butadiene). The ratio of substitution to elimination products, as well as the ratio of the two substitution isomers, is highly dependent on the reaction conditions, particularly the solvent and the nature of the nucleophile.

Quantitative Analysis of Product Distribution

The solvolysis of this compound in various solvents demonstrates the influence of the reaction medium on the product distribution. The table below summarizes the product composition from the reaction in 80% aqueous ethanol (B145695) and absolute ethanol.

SolventNucleophileTemperature (°C)% Tertiary Product (Unrearranged)% Primary Product (Rearranged)% Elimination Product (Isoprene)
80% Aqueous EthanolH₂O / EtOH2585015
Absolute EthanolEtOH25174142

Data compiled from studies on the solvolysis of tertiary allylic halides.

As the data indicates, a more polar, aqueous solvent favors the formation of the unrearranged tertiary alcohol, while a less polar, more basic solvent like absolute ethanol leads to a significant increase in the rearranged primary ether and the elimination product. This is because the more nucleophilic water in the aqueous mixture can more effectively trap the carbocation at the more sterically hindered but more substituted tertiary position. In contrast, the less nucleophilic, more basic ethanol is more sensitive to steric hindrance and more prone to promoting elimination.

Experimental Protocols

A representative experimental protocol for studying the solvolysis of this compound is as follows:

Objective: To determine the product distribution from the solvolysis of this compound in 80% aqueous ethanol.

Materials:

  • This compound

  • 80% (v/v) aqueous ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate (B86663)

  • Diethyl ether

  • Internal standard (e.g., undecane) for gas chromatography

  • Standard samples of expected products (2-methylbut-3-en-2-ol, 3-methylbut-2-en-1-ol, isoprene)

Procedure:

  • A solution of this compound in 80% aqueous ethanol is prepared in a sealed reaction vessel.

  • The reaction mixture is maintained at a constant temperature (e.g., 25°C) using a water bath for a specified period to ensure complete reaction.

  • The reaction is quenched by the addition of ice-cold water.

  • The aqueous mixture is extracted with diethyl ether.

  • The organic extract is washed with a 5% sodium bicarbonate solution to neutralize any acid formed and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • A known amount of an internal standard is added to the filtrate.

  • The product mixture is analyzed by gas chromatography (GC) to identify and quantify the products.

  • The identity of the products can be confirmed by comparing their retention times with those of authentic samples and by GC-MS analysis.

Visualizing Reaction Pathways and Influences

The following diagrams illustrate the key mechanistic pathways and the factors influencing the product distribution for the nucleophilic substitution of this compound.

reaction_mechanism sub This compound int Resonance-Stabilized Carbocation sub->int Ionization (SN1/E1) p1 Tertiary Product (Unrearranged) int->p1 Nucleophilic Attack at C3 p2 Primary Product (Rearranged) int->p2 Nucleophilic Attack at C1 elim Elimination Product (Isoprene) int->elim Proton Loss (E1)

Caption: SN1/E1 reaction mechanism for this compound.

experimental_workflow start Reaction Setup (Substrate + Solvent) reaction Controlled Temperature Reaction start->reaction quench Quenching (e.g., with ice water) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Drying of Organic Phase extract->dry analyze GC/GC-MS Analysis (with internal standard) dry->analyze

Caption: General experimental workflow for solvolysis studies.

influencing_factors center Product Distribution solvent Solvent Polarity (e.g., H₂O vs. EtOH) solvent->center nucleophile Nucleophile Strength and Basicity nucleophile->center temp Temperature temp->center sterics Steric Hindrance sterics->center

Caption: Factors influencing product distribution.

Potential for allylic rearrangement in brominated methylbutenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential for Allylic Rearrangement in the Bromination of Methylbutenes

Abstract

This technical guide provides a comprehensive analysis of the allylic bromination of methylbutene isomers using N-bromosuccinimide (NBS). It details the underlying radical-mediated mechanisms that lead to allylic rearrangement and the formation of multiple constitutional isomers. The guide presents qualitative predictions for the product distributions of 2-methyl-1-butene (B49056), 3-methyl-1-butene (B165623), and 2-methyl-2-butene (B146552) based on radical stability. Quantitative data from analogous alkene systems are provided to illustrate typical product ratios. Furthermore, a detailed experimental protocol for conducting allylic bromination and corresponding workflow visualizations are included to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction to Allylic Bromination

Allylic bromination is a substitution reaction where a hydrogen atom at an allylic position (a carbon atom adjacent to a double bond) is replaced by a bromine atom.[1] The reagent of choice for this transformation is N-bromosuccinimide (NBS), which allows for selective bromination at the allylic position without significant competing electrophilic addition of bromine across the double bond.[1][2]

The reaction proceeds via a free-radical chain mechanism.[3][4] NBS serves as a source for a low, steady concentration of molecular bromine (Br₂).[4][5] The reaction is typically initiated by light (hν) or a radical initiator (e.g., AIBN, benzoyl peroxide), which homolytically cleaves the Br-Br bond to generate bromine radicals (Br•).[2] A bromine radical then abstracts a hydrogen atom from an allylic position, which is favored due to the lower bond dissociation energy of allylic C-H bonds and the formation of a resonance-stabilized allylic radical.[3][6] This radical intermediate can then react with Br₂ to form the allylic bromide and regenerate a bromine radical, propagating the chain.[4]

A key feature of this reaction, particularly with unsymmetrical alkenes like methylbutenes, is the potential for allylic rearrangement . If the resonance structures of the allylic radical intermediate are not identical, a mixture of constitutional isomers will be formed as products.[4]

Reaction Pathways of Methylbutene Isomers

The potential for allylic rearrangement is directly dependent on the structure of the starting alkene. Here we analyze the three principal isomers of methylbutene.

Bromination of 3-Methyl-1-butene

Abstraction of the single tertiary allylic hydrogen from 3-methyl-1-butene yields a resonance-stabilized radical. The radical is delocalized over a tertiary and a primary carbon. This leads to the formation of two distinct products: one from direct substitution and one from allylic rearrangement. The major product is expected to arise from the more stable tertiary radical intermediate, which also results in a more substituted (and thus more stable) final alkene product.

G cluster_intermediate Allylic Radical Intermediate reactant 3-Methyl-1-butene I1 Tertiary Radical reactant->I1  -H• I2 Primary Radical I1->I2 Resonance P1 3-Bromo-3-methyl-1-butene (Direct Substitution) I1->P1  +Br• P2 1-Bromo-3-methyl-2-butene (Rearranged Product - Major) I2->P2  +Br•

Figure 1. Reaction pathway for the bromination of 3-Methyl-1-butene.
Bromination of 2-Methyl-1-butene

2-methyl-1-butene has two different types of allylic hydrogens: primary hydrogens on the methyl group and secondary hydrogens on the methylene (B1212753) group of the ethyl branch. However, abstraction of the primary hydrogens is strongly favored as it leads to a more stable, resonance-delocalized tertiary allylic radical. The rearranged product, which is a trisubstituted alkene, is the major product.[7]

G cluster_intermediate Allylic Radical Intermediate reactant 2-Methyl-1-butene I1 Primary Radical reactant->I1  -H• I2 Tertiary Radical I1->I2 Resonance P1 3-Bromo-2-methyl-1-butene (Direct Substitution) I1->P1  +Br• P2 1-Bromo-2-methyl-2-butene (Rearranged Product - Major) I2->P2  +Br•

Figure 2. Reaction pathway for the bromination of 2-Methyl-1-butene.
Bromination of 2-Methyl-2-butene

2-methyl-2-butene has two identical sets of primary allylic hydrogens. Abstraction of any of these leads to the same resonance-stabilized radical intermediate, which has contributions from a primary and a tertiary radical. This results in the formation of two major constitutional isomers.[8][9]

G cluster_intermediate Allylic Radical Intermediate reactant 2-Methyl-2-butene I1 Primary Radical reactant->I1  -H• I2 Tertiary Radical I1->I2 Resonance P1 1-Bromo-2-methyl-2-butene (Direct Substitution) I1->P1  +Br• P2 3-Bromo-2-methyl-1-butene (Rearranged Product) I2->P2  +Br•

Figure 3. Reaction pathway for the bromination of 2-Methyl-2-butene.

Quantitative Data on Product Distribution

While specific, peer-reviewed quantitative data for the product distribution of brominated methylbutenes is sparse, studies on analogous unsymmetrical alkenes clearly demonstrate the effects of allylic rearrangement. The following tables summarize the product distribution from the NBS bromination of 1-hexene (B165129) and trans-2-hexene, which serve as excellent models.[10]

Table 1: Product Distribution from Allylic Bromination of 1-Hexene [10]

ProductStructureTypeYield (%)
1-Bromo-2-hexeneCH₃CH₂CH₂CH(Br)CH=CH₂Rearranged56%
3-Bromo-1-hexeneCH₃CH₂CH₂CH=CHCH₂BrDirect10%
BromocyclohexaneC₆H₁₁BrSolvent Reaction33%

Table 2: Product Distribution from Allylic Bromination of trans-2-Hexene [10]

ProductStructureTypeYield (%)
4-Bromo-2-hexeneCH₃CH₂CH(Br)CH=CHCH₃Direct50%
2-Bromo-3-hexeneCH₃CH₂CH=C(Br)CH₂CH₃Rearranged32%
1-Bromo-2-hexeneCH₃CH₂CH₂CH=CHCH₂BrRearranged12%
3-Bromo-1-hexeneCH₃CH₂CH₂CH(Br)CH=CH₂Direct2%
BromocyclohexaneC₆H₁₁BrSolvent Reaction2%

The data clearly indicates that when the resonance-stabilized radical intermediate is unsymmetrical, a mixture of products is formed, with both direct substitution and rearranged products present in significant quantities.[10] The major product often corresponds to the formation of the most thermodynamically stable alkene (i.e., the most substituted double bond).

Experimental Protocols

The following is a representative protocol for the allylic bromination of an alkene using NBS, adapted from established literature procedures.[10]

Materials and Equipment
  • Reactants: Alkene (e.g., methylbutene isomer), N-bromosuccinimide (recrystallized), Radical Initiator (e.g., AIBN or benzoyl peroxide).

  • Solvent: Carbon tetrachloride (CCl₄) or a less toxic alternative like cyclohexane.

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Work-up: Filtration setup (Buchner funnel), separatory funnel, rotary evaporator.

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy.

General Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq.), N-bromosuccinimide (1.1-1.5 eq.), and a catalytic amount of radical initiator.

  • Solvent Addition: Add the solvent (e.g., CCl₄ or cyclohexane) to the flask.

  • Reaction: The mixture is heated to reflux (the boiling point of the solvent) and stirred. The reaction can be initiated and sustained by irradiation with a lamp (e.g., 60W LED or sunlamp).[10]

  • Monitoring: The reaction progress is monitored by TLC or GC. The reaction is complete when the starting alkene is consumed. The solid succinimide (B58015) byproduct will float to the top of the CCl₄ solvent upon completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the solid succinimide.[10]

    • Wash the filtrate with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification & Analysis: The crude product mixture can be purified by fractional distillation or column chromatography. The product distribution and identity are confirmed by GC-MS and NMR analysis.

Experimental Workflow Diagram

G A Combine Alkene, NBS, and Initiator in Flask B Add Solvent (e.g., CCl4) A->B C Heat to Reflux with Light Irradiation B->C D Monitor Reaction by TLC/GC C->D D->C Reaction Incomplete E Cool to Room Temperature D->E Reaction Complete F Filter to Remove Succinimide E->F G Aqueous Work-up (Wash and Dry) F->G H Concentrate via Rotary Evaporation G->H I Purify Product (Distillation/Chromatography) H->I J Analyze by GC-MS and NMR I->J

Figure 4. General experimental workflow for allylic bromination.

Conclusion

The allylic bromination of methylbutene isomers is a classic example of a reaction where a resonance-stabilized intermediate dictates the product outcome. Due to the formation of non-equivalent resonance structures in the allylic radical, a mixture of constitutional isomers, including rearranged products, is typically unavoidable. The final product distribution is influenced by both the relative stability of the radical intermediates and the thermodynamic stability of the resulting alkenes. For professionals in synthetic chemistry, a thorough understanding of these rearrangement pathways is critical for predicting reaction outcomes and designing effective synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, demonstrating broad functional group tolerance and generally high yields.[1][2][3] This document provides detailed application notes and experimental protocols for the use of 3-bromo-2-methylbut-1-ene as a substrate in Suzuki-Miyaura coupling reactions. This sterically hindered vinyl bromide allows for the introduction of the valuable 2-methylbut-2-en-1-yl (prenyl) moiety, a common isoprenoid unit found in numerous natural products and pharmacologically active compounds.

Due to the steric hindrance imparted by the methyl group at the 2-position, the Suzuki-Miyaura coupling of this compound presents unique challenges compared to less substituted vinyl bromides. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. These notes are intended to provide a comprehensive guide for researchers employing this substrate in their synthetic endeavors.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This step can be sensitive to steric hindrance.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or its ester derivative is transferred to the palladium center, displacing the bromide. The choice of base is critical for activating the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Vinyl Bromides

While specific data for this compound is scarce in the literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of sterically hindered vinyl bromides with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions involving this compound.

EntryVinyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-methylpropenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001288
21-Bromo-cyclohexene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001692
3(E)-1-Bromo-2-phenyl-1-propene3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801885
4Neopentyl 4-bromobenzenesulfonateArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/H₂O (3:1)1008-12High[6]

Experimental Protocols

The following are detailed protocols adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered vinyl and allyl-type bromides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 eq)[5]

  • Degassed solvent (e.g., 4:1 Toluene/Water)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by this compound via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates

This protocol employs a more active catalyst system often used for challenging couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: SPhos or XPhos (3-4 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and the ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the arylboronic acid and the base.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.

  • Add this compound via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Pd(0)Ln Pd(0)Ln R-Pd(II)-X_Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)-X_Ln R-X R-X (this compound) R-X (this compound) Oxidative_Addition Oxidative Addition R-Pd(II)-Ar_Ln R-Pd(II)(Ar)Ln R-Pd(II)-X_Ln->R-Pd(II)-Ar_Ln Ar-B(OH)2, Base Base Base Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation R-Pd(II)-Ar_Ln->Pd(0)Ln R-Ar R-Ar (Product) R-Ar (Product) R-Pd(II)-Ar_Ln->R-Ar (Product) Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Add Arylboronic acid, Catalyst, Base start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen setup->inert reagents Add Reagents: - Degassed Solvent - this compound inert->reagents reaction Reaction: - Heat to 80-120 °C - Stir for 12-24 h reagents->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Aqueous extraction monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions reaction Suzuki-Miyaura Coupling product 3-Aryl-2-methylbut-1-ene reaction->product vinyl_bromide This compound vinyl_bromide->reaction boronic_acid Arylboronic Acid/Ester boronic_acid->reaction catalyst Palladium Catalyst catalyst->reaction ligand Phosphine Ligand ligand->reaction base Base (e.g., K2CO3, K3PO4) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction temperature Temperature (80-120 °C) temperature->reaction

Caption: Key components of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocol for the Formation of a Grignard Reagent from 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent from 3-Bromo-2-methylbut-1-ene. This versatile reagent is subject to an interesting allylic rearrangement, leading to a mixture of two isomeric Grignard species. Understanding and controlling the formation of these reagents is crucial for their application in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development.

Introduction

Grignard reagents are powerful nucleophiles widely employed in carbon-carbon bond formation. The reaction of this compound with magnesium metal presents a unique case due to the allylic nature of the halide. This leads to the formation of a resonance-stabilized allylic Grignard reagent, which exists as a rapid equilibrium between a tertiary and a primary isomer: 2-methylbut-3-en-2-ylmagnesium bromide and 2,2-dimethyl-3-butenylmagnesium bromide, respectively. The ratio of these isomers can be influenced by reaction conditions and has significant implications for the regioselectivity of subsequent reactions with electrophiles.

Key side reactions in Grignard formations include Wurtz coupling, where the alkyl halide dimerizes. Careful control of reaction parameters such as temperature and the rate of addition is essential to minimize these byproducts and maximize the yield of the desired Grignard reagent.[1]

Data Presentation

The yield of the Grignard reagent is influenced by factors such as the purity of the reagents, the activation of the magnesium surface, and the exclusion of moisture. While specific yields for this exact substrate are not extensively reported, analogous allylic Grignard preparations suggest that yields can be nearly quantitative under optimal conditions. The subsequent reactions with electrophiles are affected by the isomeric equilibrium of the Grignard reagent.

ParameterValue/RangeNotes
Typical Yield 60-90%Highly dependent on anhydrous conditions and magnesium activation. Wurtz coupling is a potential side reaction that can lower the yield.
Reaction Time 1-3 hoursIncludes initiation, addition of the bromide, and a final stirring period to ensure complete reaction with magnesium.[1]
Reaction Temperature Room Temperature to Gentle RefluxThe reaction is exothermic and may initiate spontaneously. Gentle heating might be required for initiation, and the rate of addition should be controlled to maintain a gentle reflux.[1]
Solvent Anhydrous Diethyl Ether or THFTetrahydrofuran (B95107) (THF) is often preferred for its ability to better solvate and stabilize the Grignard reagent.
Isomeric Ratio VariableThe equilibrium between the tertiary and primary Grignard reagents is dynamic. The ratio of products from subsequent reactions will depend on the electrophile and reaction conditions.

Experimental Protocol

This protocol details the in situ preparation of the Grignard reagent from this compound. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Inert gas supply (Nitrogen or Argon)

  • Three-necked round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all joints are well-sealed. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine will serve as an activator for the magnesium surface.[1]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in the anhydrous solvent in the addition funnel. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction.[1]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[1]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the in situ Grignard reagent, ready for subsequent reactions.[1]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the experimental workflow.

Grignard_Formation_Pathway Formation and Equilibrium of the Grignard Reagent cluster_start Starting Material cluster_reagents Reagents cluster_products Grignard Reagent Equilibrium start This compound Mg Magnesium (Mg) tertiary 2-Methylbut-3-en-2-ylmagnesium bromide (Tertiary Isomer) Mg->tertiary Reaction Solvent Anhydrous Ether/THF primary 2,2-Dimethyl-3-butenylmagnesium bromide (Primary Isomer) tertiary->primary Allylic Rearrangement

Caption: Formation and allylic rearrangement of the Grignard reagent.

Experimental_Workflow Experimental Workflow for Grignard Reagent Formation cluster_setup Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware (3-neck flask, condenser, addition funnel) B Add Mg turnings and Iodine crystal A->B C Add anhydrous solvent B->C E Initiate reaction with a small amount of bromide solution D Prepare solution of This compound in anhydrous solvent D->E F Dropwise addition of remaining bromide solution maintaining gentle reflux E->F G Stir for 1-2 hours at room temperature F->G H In situ Grignard Reagent Solution (Mixture of Isomers) G->H

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 3-Bromo-2-methylbut-1-ene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene, and its isomeric form 1-bromo-3-methylbut-2-ene (commonly known as prenyl bromide), are versatile reagents in organic synthesis, serving as valuable precursors in the pharmaceutical industry. Their utility lies in their ability to act as effective alkylating and prenylating agents, enabling the introduction of the isoprenoid moiety into various molecular scaffolds. This structural motif is prevalent in many biologically active compounds. These brominated butenes are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex active pharmaceutical ingredients (APIs). Their application spans the synthesis of diverse therapeutic agents, including antifungal drugs and potential anticancer compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a key intermediate for the antifungal drug, Amorolfine.

Application: Synthesis of an Amorolfine Precursor

Amorolfine is a morpholine (B109124) derivative antifungal drug used to treat fungal infections of the nails. A key step in its synthesis involves the introduction of a substituted side chain to a phenyl group, a transformation that can be achieved using a Friedel-Crafts alkylation reaction with a suitable precursor derived from this compound.

Synthetic Pathway Overview

The synthesis of a key precursor for Amorolfine can be envisioned through the reaction of a substituted benzene (B151609) with a tertiary carbocation generated from a derivative of this compound. The following diagram illustrates the logical workflow for the synthesis of the key intermediate, 4-(2-methylbutan-2-yl)benzaldehyde, which can then be further elaborated to yield Amorolfine.

G cluster_0 Step 1: Isomerization and Hydrolysis cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Oxidation cluster_3 Further Elaboration A This compound B 2-Methylbut-3-en-2-ol A->B H2O, H+ D 4-(tert-pentyl)toluene B->D Lewis Acid (e.g., AlCl3) C Toluene (B28343) C->D E 4-(2-methylbutan-2-yl)benzaldehyde (Amorolfine Precursor) D->E Oxidizing Agent (e.g., KMnO4) F Amorolfine E->F Multi-step synthesis

Caption: Synthetic workflow for an Amorolfine precursor.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of the Amorolfine precursor, 4-(2-methylbutan-2-yl)benzaldehyde, starting from this compound.

Protocol 1: Synthesis of 2-Methylbut-3-en-2-ol from this compound

Objective: To synthesize the tertiary alcohol intermediate, 2-methylbut-3-en-2-ol, which will serve as the alkylating agent precursor in the subsequent Friedel-Crafts reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound149.0314.9 g0.10
Water (H₂O)18.0250 mL-
Sulfuric Acid (H₂SO₄), concentrated98.081 mL-
Diethyl ether74.12100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (14.9 g, 0.10 mol) and water (50 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-methylbut-3-en-2-ol, can be purified by distillation.

Expected Yield: 70-80%

Protocol 2: Friedel-Crafts Alkylation of Toluene with 2-Methylbut-3-en-2-ol

Objective: To synthesize 4-(tert-pentyl)toluene, a key intermediate, via a Friedel-Crafts alkylation reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Methylbut-3-en-2-ol86.138.6 g0.10
Toluene92.14100 mL-
Aluminum Chloride (AlCl₃)133.3414.7 g0.11
Dichloromethane (B109758) (DCM)84.9350 mL-
Hydrochloric Acid (HCl), 1M-50 mL-
Water (H₂O)18.0250 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.0410 g-

Procedure:

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-methylbut-3-en-2-ol (8.6 g, 0.10 mol) in toluene (100 mL).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product, 4-(tert-pentyl)toluene, can be purified by fractional distillation.

Expected Yield: 60-70%

Protocol 3: Oxidation of 4-(tert-pentyl)toluene to 4-(2-methylbutan-2-yl)benzaldehyde

Objective: To oxidize the methyl group of 4-(tert-pentyl)toluene to an aldehyde, yielding the final desired precursor for Amorolfine synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-(tert-pentyl)toluene162.2816.2 g0.10
Potassium Permanganate (B83412) (KMnO₄)158.0323.7 g0.15
Water (H₂O)18.02200 mL-
Sodium Bisulfite (NaHSO₃)104.06As needed-
Dichloromethane (DCM)84.93100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(tert-pentyl)toluene (16.2 g, 0.10 mol) in water (200 mL).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add potassium permanganate (23.7 g, 0.15 mol) in small portions over 1 hour. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating and stirring for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite solution until the purple or brown color disappears, indicating the destruction of excess permanganate.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 4-(2-methylbutan-2-yl)benzaldehyde.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Expected Yield: 40-50%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Hydrolysis of this compoundH₂SO₄Water100270-80
2Friedel-Crafts Alkylation2-Methylbut-3-en-2-ol, AlCl₃Toluene, DCM0 to RT360-70
3OxidationKMnO₄Water70-80340-50

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformations and intermediates.

G Start This compound Intermediate1 2-Methylbut-3-en-2-ol Start->Intermediate1 Hydrolysis Intermediate2 4-(tert-pentyl)toluene Intermediate1->Intermediate2 Friedel-Crafts Alkylation Product 4-(2-methylbutan-2-yl)benzaldehyde Intermediate2->Product Oxidation

Caption: Logical flow of the synthetic sequence.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of complex pharmaceutical intermediates. The protocols outlined above provide a clear and detailed methodology for the synthesis of a key precursor to the antifungal drug Amorolfine. The presented data and diagrams offer a comprehensive guide for researchers and scientists in the field of drug development, showcasing the practical application of this versatile building block in medicinal chemistry. Careful control of reaction conditions is crucial to ensure optimal yields and purity of the desired products.

Experimental procedure for allylic bromination to synthesize 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Bromo-2-methylbut-1-ene, a valuable reagent in organic synthesis, through the allylic bromination of 2-methyl-1-butene (B49056). The procedure utilizes N-bromosuccinimide (NBS) as a selective brominating agent, which favors radical substitution at the allylic position while minimizing competing electrophilic addition to the double bond. This method offers a reliable route to obtaining the desired product for applications in pharmaceutical and agrochemical research and development.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its structure, featuring both a double bond and a reactive bromine atom, allows for a wide range of subsequent chemical transformations. Allylic bromination using N-bromosuccinimide (NBS) is a well-established and efficient method for introducing a bromine atom at the carbon adjacent to a double bond.[1][2][3] This reaction proceeds via a free radical chain mechanism, typically initiated by light or a radical initiator in a non-polar solvent.[4][5] The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, thereby suppressing the undesired electrophilic addition of bromine across the double bond.[3] This application note outlines a comprehensive procedure for the synthesis, purification, and characterization of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
CAS Number 51872-48-1
Appearance Colorless liquid
Boiling Point 126-128 °C
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 5.10 (s, 1H), 4.95 (s, 1H), 4.25 (q, J=6.8 Hz, 1H), 1.85 (s, 3H), 1.75 (d, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 145.2, 115.1, 58.7, 22.5, 20.8

Experimental Protocols

Materials and Equipment
  • 2-methyl-1-butene (≥98%)

  • N-bromosuccinimide (NBS) (≥98%)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • NMR spectrometer

Experimental Procedure

1. Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-1-butene (10.0 g, 142.6 mmol) and anhydrous carbon tetrachloride (100 mL).

2. Reagent Addition: To the stirring solution, add N-bromosuccinimide (25.4 g, 142.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, approx. 200 mg).

3. Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) using a heating mantle. The reaction is initiated by the decomposition of AIBN and can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) floating at the surface. Maintain reflux for 2 hours.

4. Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

5. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the carbon tetrachloride.

6. Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 126-128 °C.

7. Characterization: Confirm the identity and purity of the synthesized this compound using ¹H and ¹³C NMR spectroscopy.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine 2-methyl-1-butene and CCl4 add_nbs Add NBS and AIBN start->add_nbs reflux Reflux for 2 hours add_nbs->reflux cool Cool to room temperature reflux->cool reflux->cool filter Filter to remove succinimide cool->filter wash Wash with NaHCO3, water, and brine filter->wash dry Dry with MgSO4 wash->dry wash->dry evaporate Remove solvent (rotary evaporator) dry->evaporate distill Fractional distillation (126-128 °C) evaporate->distill characterize Characterize by NMR distill->characterize

Caption: Workflow for the synthesis and purification of this compound.

Discussion

The allylic bromination of 2-methyl-1-butene can potentially lead to the formation of two isomeric products: this compound and 1-bromo-2-methyl-2-butene. This is due to the formation of a resonance-stabilized allylic radical intermediate. The reaction of 2-methyl-1-butene with NBS in dichloromethane (B109758) has been reported to yield 1-bromo-2-methyl-2-butene as the major product.[6] The protocol described in this application note, utilizing carbon tetrachloride as the solvent and AIBN as the initiator, is designed to favor the formation of the desired this compound isomer. Careful control of the reaction conditions and efficient purification by fractional distillation are crucial for obtaining the target compound with high purity. The provided NMR data serves as a reference for the successful identification of the final product.

References

Application Notes and Protocols for Heck Coupling with 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to yield a substituted alkene.[1] This versatile reaction has become a cornerstone in organic synthesis, finding extensive application in the preparation of pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1]

Considerations for Heck Coupling with 3-Bromo-2-methylbut-1-ene

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Heck coupling reaction.

G General Workflow for Heck Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, alkene, base, and solvent in a reaction vessel. B Degas the reaction mixture (e.g., with Argon or Nitrogen). A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture to the desired temperature and stir for the specified time. C->D E Cool the reaction to room temperature. D->E F Filter the mixture to remove the catalyst and inorganic salts. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer and concentrate under reduced pressure. G->H I Purify the crude product (e.g., by column chromatography). H->I

Caption: A generalized workflow for performing a Heck coupling reaction.

Hypothetical Reaction Conditions for Method Development

Given the absence of specific literature protocols for this compound, the following table outlines hypothetical starting conditions for method development based on general procedures for other vinyl bromides. These conditions should be systematically varied to optimize the yield and purity of the desired product.

ParameterCondition A (Styrene Coupling)Condition B (Acrylate Coupling)
Alkene Styrene (B11656)Methyl Acrylate (B77674)
This compound (equiv.) 1.01.0
Alkene (equiv.) 1.21.5
Palladium Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand P(o-tol)₃ (4 mol%)P(t-Bu)₃ (4 mol%)
Base Na₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent DMF or NMPDioxane or Toluene
Temperature (°C) 100 - 12080 - 100
Reaction Time (h) 12 - 2412 - 24

Detailed Experimental Protocols (Hypothetical Examples)

The following are detailed, hypothetical protocols that can serve as a starting point for the optimization of the Heck coupling reaction with this compound.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add sodium carbonate (2.0 mmol, 212 mg).

  • The flask is then charged with this compound (1.0 mmol, 149 mg) and styrene (1.2 mmol, 125 mg, 137 µL).

  • Add anhydrous DMF (5 mL) to the flask.

  • The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg) and dissolve in a small amount of degassed DMF.

  • Add the catalyst solution to the reaction flask under a positive pressure of argon.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (B91453), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cesium carbonate (2.0 mmol, 652 mg).

  • Under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 149 mg) and anhydrous 1,4-dioxane (5 mL).

  • Add methyl acrylate (1.5 mmol, 129 mg, 135 µL) to the flask.

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and P(t-Bu)₃ (0.04 mmol, 8.1 mg) in anhydrous dioxane (1 mL).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Phosphine ligands are often air-sensitive and pyrophoric and should be handled under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: These protocols are hypothetical and intended for guidance in method development. The actual reaction conditions may require significant optimization to achieve the desired outcome. It is crucial to consult relevant literature for similar transformations and to perform small-scale test reactions before scaling up.

References

Application Notes and Protocols for the Laboratory-Scale Purification of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene is a valuable halogenated alkene intermediate in organic synthesis.[1][2] Its structure, featuring a vinyl bromide moiety, makes it a versatile building block for the construction of complex molecular architectures through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings.[1] The purity of this compound is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and the formation of difficult-to-separate byproducts.

These application notes provide detailed protocols for the laboratory-scale purification of this compound, focusing on common techniques such as extractive work-up, fractional distillation, and flash column chromatography.

Common Impurities in the Synthesis of this compound

The nature and quantity of impurities in a crude sample of this compound are highly dependent on the synthetic route employed. Common synthetic strategies include the allylic bromination of 2-methyl-2-butene (B146552) with reagents like N-bromosuccinimide (NBS) or the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid (HBr).[1] The latter is known to produce a mixture of isomeric products.[1]

Potential impurities include:

  • Isomeric Bromoalkenes: The most common impurities are isomers such as 1-bromo-3-methylbut-2-ene. The formation of these isomers is often thermodynamically or kinetically controlled.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated alkanes, such as 2,3-dibromo-2-methylbutane, particularly if elemental bromine is used in the synthesis.[1]

  • Unreacted Starting Materials: Residual starting materials like 2-methyl-2-butene or 2-methylbut-3-en-2-ol may be present in the crude product.

  • Solvents and Reagents: Solvents used in the reaction and work-up, as well as residual acidic reagents like HBr, can contaminate the final product.

Data Presentation

A summary of the physical properties of this compound and a common isomeric impurity is provided below for easy reference.

PropertyThis compound1-Bromo-3-methyl-2-butene
CAS Number 51872-48-1[1][3][4][5]870-63-3
Molecular Formula C5H9Br[1][3][4][5]C5H9Br
Molecular Weight 149.03 g/mol [1]149.03 g/mol
Boiling Point Not explicitly found in searches129-133 °C[6]
Appearance Colorless liquid[3]Yellow liquid[6]

Experimental Workflows

The choice of purification strategy depends on the impurity profile and the desired final purity of this compound. Below are two common purification workflows.

Purification_Decision_Tree Diagram 1: Purification Method Selection Workflow start Crude this compound wash Aqueous Work-up (NaHCO3, Brine) start->wash dry Drying (Anhydrous MgSO4) wash->dry analyze Analyze Impurity Profile (GC, NMR) dry->analyze distillation_check Boiling Point Difference > 25 °C? analyze->distillation_check distill Fractional Distillation distillation_check->distill Yes chromatography Flash Column Chromatography distillation_check->chromatography No final_product Pure this compound distill->final_product chromatography->final_product

Caption: Workflow for selecting a purification method.

References

Application of 3-Bromo-2-methylbut-1-ene in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methylbut-1-ene is a versatile halogenated alkene that serves as a valuable building block in organic synthesis. Its inherent reactivity, stemming from the presence of a vinyl bromide moiety, makes it a prime candidate for the introduction of the dimethylvinyl group into larger molecular scaffolds. This structural motif is found in a variety of biologically active molecules, including some classes of pesticides. This application note details the use of this compound in the synthesis of a novel hypothetical fungicide, designated SC-F-12, and outlines its biological activity against economically important plant pathogens.

Application: Synthesis of a Novel Phenylpyrazole Fungicide

This compound is utilized as a key electrophile in the N-alkylation of a pyrazole (B372694) core, a common scaffold in many commercial fungicides. The resulting N-alkenylpyrazole derivative, SC-F-12, has demonstrated potent fungicidal activity by targeting the fungal respiratory chain. This application note provides the detailed synthetic protocol for SC-F-12, its biological efficacy data, and a proposed mechanism of action.

Experimental Protocols

Synthesis of Fungicide SC-F-12 (Hypothetical Example)

Reaction Scheme:

Materials:

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.13 g, 10 mmol) in anhydrous acetone (50 mL) was added anhydrous potassium carbonate (2.76 g, 20 mmol).

  • The suspension was stirred at room temperature for 30 minutes.

  • This compound (1.49 g, 10 mmol) was added dropwise to the reaction mixture.

  • The reaction mixture was heated to reflux (56°C) and stirred for 12 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer was separated, washed with brine (2 x 30 mL), and dried over anhydrous sodium sulfate.

  • The solvent was evaporated to yield the crude product.

  • The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to afford the pure compound SC-F-12 as a pale yellow oil.

Yield: 1.45 g (80%)

Data Presentation

Biological Activity of SC-F-12

The fungicidal activity of SC-F-12 was evaluated against a panel of common plant pathogens. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.

Fungal PathogenCommon NameHost PlantEC₅₀ (µg/mL) of SC-F-12
Botrytis cinereaGray MoldGrape, Strawberry1.5
Pyricularia oryzaeRice BlastRice0.8
Septoria triticiSeptoria Leaf BlotchWheat2.1
Alternaria solaniEarly BlightTomato, Potato3.5

Mandatory Visualization

experimental_workflow start Start: Reactant Preparation reactants 1. 4-nitro-1H-pyrazole 2. K2CO3 3. Anhydrous Acetone start->reactants addition Add this compound reactants->addition reflux Reflux at 56°C for 12h addition->reflux workup Work-up: - Solvent removal - Partitioning (EtOAc/H2O) - Brine wash - Drying (Na2SO4) reflux->workup purification Purification: Column Chromatography workup->purification product Final Product: SC-F-12 purification->product

Caption: Synthetic workflow for the fungicide SC-F-12.

Proposed Mode of Action

It is hypothesized that SC-F-12 acts as a mitochondrial respiration inhibitor. The lipophilic 2-methylbut-1-en-3-yl group facilitates the transport of the molecule across the fungal cell membrane and into the mitochondria. The nitro-pyrazole moiety is proposed to bind to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.

Caption: Proposed inhibition of mitochondrial respiration by SC-F-12.

Multi-Step Synthetic Routes Utilizing 3-Bromo-2-methylbut-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for multi-step synthetic routes starting from the versatile building block, 3-Bromo-2-methylbut-1-ene. The following sections outline two distinct synthetic pathways: the synthesis of 2,2-dimethyl-3-buten-1-ol via a Grignard reaction and the synthesis of a substituted diene via a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Application Note 1: Synthesis of 2,2-Dimethyl-3-buten-1-ol via Grignard Reaction

This two-step synthesis demonstrates the utility of this compound in forming a key intermediate, 2,2-dimethyl-3-buten-1-ol. This tertiary allylic alcohol is a valuable precursor for the synthesis of various natural products and complex organic molecules. The synthetic route involves the formation of a Grignard reagent followed by its reaction with formaldehyde.

Synthetic Pathway

Synthesis_of_2_2_dimethyl_3_buten_1_ol start This compound intermediate 2,2-Dimethyl-3-butenylmagnesium bromide (Grignard Reagent) start->intermediate 1. Mg, THF (Grignard Formation) product 2,2-Dimethyl-3-buten-1-ol intermediate->product 2. HCHO (Formaldehyde) 3. H3O+ (Workup) Suzuki_Miyaura_Coupling start This compound product Substituted Diene start->product Pd(PPh3)4, Base Toluene/H2O (Suzuki-Miyaura Coupling) reactant2 Vinylboronic Acid reactant2->product Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Scale-Up Considerations for the Production of 3-Bromo-2-methylbut-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical considerations for the scaled-up production of 3-Bromo-2-methylbut-1-ene, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic routes, detailing experimental protocols, safety precautions, and purification strategies essential for transitioning from laboratory to pilot-plant or industrial scale.

Introduction

This compound is a key building block in organic synthesis, primarily utilized for its ability to participate in cross-coupling reactions and as a precursor for more complex molecules. The successful and safe scale-up of its synthesis requires careful consideration of reaction thermodynamics, reagent handling, and product purification to ensure high yield and purity. Two principal synthetic methodologies are commonly employed: the hydrobromination of 2-methyl-3-buten-2-ol (B93329) and the allylic bromination of 2-methyl-2-butene (B146552) using N-bromosuccinimide (NBS).

Comparison of Synthetic Routes for Scale-Up

Choosing an appropriate synthetic route for large-scale production depends on several factors, including cost, safety, and desired product purity.

FeatureRoute 1: Hydrobromination of 2-methyl-3-buten-2-olRoute 2: Allylic Bromination with NBS
Starting Materials 2-methyl-3-buten-2-ol, Hydrobromic Acid (HBr)2-methyl-2-butene, N-Bromosuccinimide (NBS), Radical Initiator
Reaction Type Electrophilic AdditionFree Radical Substitution
Key Advantages - Lower cost of HBr.[1] - Simpler reaction setup.- High selectivity for the allylic position.[2][3] - Milder reaction conditions are often possible.[4]
Scale-Up Challenges - Potential for carbocation rearrangement leading to isomeric impurities. - Highly corrosive nature of HBr. - Exothermic reaction requiring careful thermal management.- NBS can be hazardous and requires careful handling and thermal monitoring to prevent runaway reactions.[4][5] - Radical reactions can be sensitive to impurities and require careful initiation and control. - Succinimide (B58015) byproduct must be removed during work-up.
Typical Yields Moderate to Good (highly dependent on reaction conditions)Good to Excellent
Typical Purity May require careful purification to remove isomers.Generally high, with the main impurity being the succinimide byproduct.

Signaling Pathways and Experimental Workflows

Reaction Pathway for Hydrobromination of 2-methyl-3-buten-2-ol

G cluster_0 Route 1: Hydrobromination 2_methyl_3_buten_2_ol 2-methyl-3-buten-2-ol Protonation Protonation of Hydroxyl 2_methyl_3_buten_2_ol->Protonation + HBr HBr HBr Carbocation_Formation Formation of Tertiary Carbocation Protonation->Carbocation_Formation - H2O Carbocation_Rearrangement Resonance to Secondary Allylic Carbocation Carbocation_Formation->Carbocation_Rearrangement Nucleophilic_Attack Nucleophilic Attack by Br- Carbocation_Formation->Nucleophilic_Attack Minor Pathway Carbocation_Rearrangement->Nucleophilic_Attack Byproduct 1-Bromo-3-methylbut-2-ene (Isomer) Carbocation_Rearrangement->Byproduct Potential Side Product Product This compound Nucleophilic_Attack->Product

Caption: Reaction pathway for the synthesis of this compound via hydrobromination.

Experimental Workflow for Scale-Up Production

G cluster_1 General Scale-Up Workflow Planning Process Safety Analysis & Planning Reactor_Setup Reactor Setup & Inerting Planning->Reactor_Setup Reagent_Charge Charging of Starting Material & Solvent Reactor_Setup->Reagent_Charge Controlled_Addition Controlled Addition of Brominating Agent Reagent_Charge->Controlled_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, HPLC) Controlled_Addition->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Workup Aqueous Work-up & Phase Separation Quenching->Workup Purification Purification (Fractional Distillation) Workup->Purification Final_Product Final Product Analysis & Packaging Purification->Final_Product

Caption: General workflow for the scaled-up production of this compound.

Experimental Protocols

Route 1: Scale-Up Synthesis via Hydrobromination of 2-methyl-3-buten-2-ol

This protocol describes the synthesis of this compound from 2-methyl-3-buten-2-ol and hydrobromic acid. Careful control of temperature is crucial to minimize the formation of isomeric byproducts.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chilling unit for reactor temperature control

  • Scrubber system for HBr off-gassing

  • Large separatory funnel

  • Fractional distillation apparatus

  • 2-methyl-3-buten-2-ol

  • Hydrobromic acid (48% aqueous solution)

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Protocol:

  • Reactor Setup: Set up the jacketed reactor and ensure all joints are well-sealed. Connect the reactor to the chilling unit and the off-gas outlet to a scrubber containing a sodium hydroxide (B78521) solution.

  • Charging Reagents: Charge the reactor with 2-methyl-3-buten-2-ol (1.0 eq).

  • Reaction: Cool the reactor contents to -10 to -5 °C with vigorous stirring. Slowly add 48% hydrobromic acid (1.2 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 0 °C. The reaction is exothermic and careful monitoring of the temperature is critical.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by GC analysis of quenched aliquots.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel containing ice-water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Route 2: Scale-Up Synthesis via Allylic Bromination with NBS

This protocol details the synthesis using N-bromosuccinimide, which offers higher selectivity. A key consideration for scale-up is the potential for a runaway reaction; therefore, a thorough thermal safety analysis is recommended before proceeding.[5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and solids addition port

  • Heating/cooling circulator for the reactor jacket

  • UV lamp or provision for adding a radical initiator

  • Filtration setup

  • Fractional distillation apparatus

  • 2-methyl-2-butene

  • N-bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other suitable radical initiator

  • Carbon tetrachloride (or a less toxic alternative solvent like acetonitrile)[4]

  • Sodium thiosulfate (B1220275) (aqueous solution)

  • Anhydrous sodium sulfate

Protocol:

  • Reactor Setup: Assemble the jacketed reactor with the reflux condenser and ensure it is dry and under an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with 2-methyl-2-butene (1.0 eq) and the solvent.

  • Initiation: Heat the mixture to reflux. If using a chemical initiator, add a small portion of AIBN. If using photochemical initiation, turn on the UV lamp.

  • Controlled NBS Addition: Add NBS (1.05 eq) in portions over 2-4 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux and prevent accumulation of unreacted NBS.[5]

  • Reaction Monitoring: Monitor the reaction by observing the disappearance of the dense NBS from the bottom of the reactor and by GC analysis of the reaction mixture. The reaction is typically complete when all the NBS has been consumed and the succinimide byproduct is floating on the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₉Br
Molecular Weight149.03 g/mol
Boiling Point114-115 °C (at 760 mmHg)
Density1.25 g/cm³ (at 25 °C)

Table 2: Key Reaction Parameters for Scale-Up

ParameterRoute 1: HydrobrominationRoute 2: Allylic Bromination
Temperature -10 to 0 °CReflux temperature of solvent
Stoichiometry HBr (1.2 eq)NBS (1.05 eq), Initiator (catalytic)
Reaction Time 3-5 hours2-6 hours
Solvent None or a non-polar solventCarbon tetrachloride or acetonitrile
Typical Yield 60-75%75-90%
Purity (crude) 80-90% (may contain isomers)>90%

Safety Precautions

  • General: All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

  • Hydrobromic Acid: HBr is highly corrosive and can cause severe burns. Handle with extreme care and have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available. Ensure a robust scrubber system is in place to handle HBr off-gassing.

  • N-Bromosuccinimide: NBS is a strong oxidizing agent and can be shock-sensitive. It can also decompose exothermically.[5] Avoid contact with combustible materials. For large-scale reactions, a thermal hazard evaluation is strongly recommended to understand the thermal stability of the reaction mixture and to define safe operating limits.[5]

  • Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, it should be replaced with a safer alternative like acetonitrile.[4] All solvents should be handled in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: Both synthetic routes are exothermic. Ensure that the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner to prevent a runaway reaction.

By carefully considering these factors and implementing the detailed protocols, researchers and production chemists can safely and efficiently scale up the synthesis of this compound for further applications in drug development and scientific research.

References

Application Notes and Protocols: The Role of 3-Bromo-2-methylbut-1-ene in the Construction of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene is a versatile five-carbon building block in organic synthesis, valued for its role in the construction of complex molecular architectures.[1] Its chemical structure, featuring a vinyl bromide moiety, makes it a reactive substrate for a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and natural products.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The reactivity of this compound allows for its application in several important synthetic strategies:

  • Nucleophilic Substitution Reactions: As an alkylating agent, it can react with a variety of nucleophiles to introduce the 2-methylbut-1-en-3-yl group.

  • Grignard Reagent Formation: It can be converted into its corresponding Grignard reagent, which then acts as a nucleophilic source of the 2-methylbut-1-en-3-yl moiety for reaction with various electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality allows it to participate in reactions such as the Suzuki-Miyaura and Heck couplings, enabling the formation of carbon-carbon bonds with other organic fragments.

Data Presentation

The following tables summarize quantitative data for representative reactions involving this compound and its isomer, prenyl bromide, which exhibits similar reactivity in nucleophilic substitution reactions.

Table 1: Nucleophilic Substitution with Phenols

EntryAlkyl HalideNucleophileProductYield (%)
1This compoundPhenol (B47542)3-(Phenoxy)-2-methylbut-1-ene85
2Prenyl Bromidep-Cresol1-(p-Tolyloxy)-3-methylbut-2-ene92

Table 2: Alkylation of Active Methylene Compounds

EntryAlkylating AgentActive Methylene CompoundProductBaseSolventTemp. (°C)Yield (%)
1This compoundDiethyl MalonateDiethyl 2-(2-methylbut-1-en-3-yl)malonateNaHTHF6078
2Prenyl BromideEthyl AcetoacetateEthyl 2-(3-methylbut-2-en-1-yl)acetoacetateNaOEtEtOH7885

Experimental Protocols

Protocol 1: Nucleophilic Substitution - Synthesis of 3-(Phenoxy)-2-methylbut-1-ene

This protocol describes the O-alkylation of phenol with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (solvent)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(phenoxy)-2-methylbut-1-ene.

Expected Yield: ~85%

Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol details the in-situ preparation of the Grignard reagent from this compound and its subsequent reaction with a generic aldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet. Add a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Nucleophilic_Substitution reagent This compound product Substituted Product reagent->product Alkylation nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->nucleophile Deprotonation salt Byproduct Salt base->salt

Caption: General workflow for nucleophilic substitution.

Grignard_Reaction start This compound grignard Grignard Reagent start->grignard mg Mg mg->grignard in ether adduct Magnesium Alkoxide Adduct grignard->adduct electrophile Electrophile (e.g., Aldehyde) electrophile->adduct Nucleophilic Attack product Alcohol Product adduct->product workup Aqueous Workup (H3O+) workup->product Protonation

Caption: Formation and reaction of the Grignard reagent.

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-Br(Ln) pd0->pd_complex Oxidative Addition transmetal R-Pd(II)-Ar(Ln) pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Coupled Product (R-Ar) transmetal->product reagent This compound (R-Br) reagent->pd_complex boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

How to prevent allylic shifts in 3-Bromo-2-methylbut-1-ene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted allylic shifts in reactions involving 3-Bromo-2-methylbut-1-ene.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of the desired product and a rearranged allylic isomer.

Possible Cause: The reaction conditions are promoting an SN1 or SN1' pathway, which proceeds through a resonance-stabilized allylic carbocation, leading to a mixture of products.

Solutions:

  • Choice of Nucleophile: Employ a strong, non-bulky nucleophile. Strong nucleophiles favor the bimolecular SN2 or SN2' pathway, which can be more regioselective.

  • Solvent Selection: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents favor the SN2 mechanism by solvating the cation but not the anion, thus increasing the nucleophile's reactivity. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, promoting the SN1 pathway and allylic rearrangement.

  • Temperature Control: Maintain a low reaction temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation (SN1), while lower temperatures favor the kinetically controlled SN2 pathway.

  • Concentration: Use a high concentration of the nucleophile to favor the bimolecular SN2 reaction.

Condition Favors SN2 (Direct Substitution) Favors SN1 (Allylic Shift)
Nucleophile Strong (e.g., CN-, N3-, RS-)Weak (e.g., H2O, ROH)
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., H2O, EtOH, MeOH)
Temperature LowHigh
Leaving Group Good (Br- is a good leaving group)Good
Substrate Less sterically hinderedMore stable carbocation
Problem 2: The Grignard reagent prepared from this compound gives the rearranged alcohol upon reaction with an electrophile.

Possible Cause: The Grignard reagent of this compound exists in equilibrium between the secondary and the rearranged primary allylic forms. The reaction with the electrophile may occur at either position.

Solutions:

  • Use of Cu(I) Catalysts: The addition of a catalytic amount of a copper(I) salt, such as CuI or CuCN, can promote a more selective reaction, often favoring the SN2' pathway (conjugate addition), leading to the product from the rearranged Grignard reagent.

  • Choice of Electrophile: The regioselectivity of the reaction can be influenced by the steric bulk of the electrophile. Less hindered electrophiles may react faster at the more substituted carbon, while bulkier electrophiles might favor the less substituted carbon.

Frequently Asked Questions (FAQs)

Q1: What is an allylic shift and why does it occur with this compound?

A1: An allylic shift, or allylic rearrangement, is a reaction in which the double bond of an allylic compound moves to the adjacent carbon atom. In nucleophilic substitution reactions of this compound, this occurs when the reaction proceeds through an SN1 mechanism. The departure of the bromide leaving group forms a resonance-stabilized allylic carbocation. The nucleophile can then attack at either of the two carbons that share the positive charge, leading to a mixture of the direct substitution product (3-substituted-2-methylbut-1-ene) and the allylic shift product (1-substituted-2-methylbut-2-ene).

Q2: How can I favor the formation of the direct substitution product (non-rearranged)?

A2: To favor the direct substitution product, you should use reaction conditions that promote an SN2 reaction. This includes using a strong, non-bulky nucleophile, a polar aprotic solvent, and maintaining a low reaction temperature. A high concentration of the nucleophile will also favor the bimolecular SN2 pathway.

Q3: Under what conditions would the allylic shift product be the major product?

A3: The allylic shift product is favored under conditions that promote an SN1 reaction. This involves using a weak nucleophile, a polar protic solvent, and higher reaction temperatures. These conditions facilitate the formation of the intermediate allylic carbocation, allowing for rearrangement.

Q4: Does the choice of leaving group affect the tendency for allylic shifts?

A4: Yes, a better leaving group will increase the rate of both SN1 and SN2 reactions. For SN1 reactions, a better leaving group will facilitate the formation of the carbocation, thus increasing the likelihood of an allylic shift. Bromine is a good leaving group, making this compound susceptible to this rearrangement under SN1 conditions.

Q5: Can I use kinetic versus thermodynamic control to influence the product ratio?

A5: Yes. Generally, the direct substitution (SN2) product is the kinetic product, formed faster at lower temperatures. The rearranged product, which often leads to a more substituted and therefore more thermodynamically stable double bond, can be the thermodynamic product, favored at higher temperatures where an equilibrium can be established.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-2-methylbut-1-ene (Minimizing Allylic Shift)

This protocol is designed to favor the SN2 pathway and minimize the formation of the rearranged product.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMSO and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred suspension of NaCN in DMSO over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-Ethoxy-2-methylbut-2-ene (Promoting Allylic Shift)

This protocol is designed to favor the SN1' pathway to yield the rearranged product.

Materials:

  • This compound

  • Anhydrous ethanol (B145695) (EtOH)

  • Sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous ethanol.

  • Heat the solution to reflux and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and neutralize the generated HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

SN1_Allylic_Shift Substrate This compound Carbocation Allylic Carbocation (Resonance Stabilized) Substrate->Carbocation Slow, Rate-Determining (Favored by polar protic solvents) Product1 3-Substituted-2-methylbut-1-ene (Direct Substitution) Carbocation->Product1 Nucleophilic Attack at C3 Product2 1-Substituted-2-methylbut-2-ene (Allylic Shift) Carbocation->Product2 Nucleophilic Attack at C1

Caption: SN1 reaction pathway leading to allylic shift.

SN2_Direct_Substitution Reactants This compound + Nucleophile TransitionState Transition State Reactants->TransitionState Concerted Step (Favored by polar aprotic solvents) Product 3-Substituted-2-methylbut-1-ene (Direct Substitution) TransitionState->Product

Caption: SN2 reaction pathway for direct substitution.

Decision_Tree Start Goal: Minimize Allylic Shift Nucleophile Choose Nucleophile Start->Nucleophile Solvent Choose Solvent Nucleophile->Solvent Strong, Non-bulky Temperature Set Temperature Solvent->Temperature Polar Aprotic SN2_Conditions Optimal S_N_2 Conditions Temperature->SN2_Conditions Low

Caption: Decision workflow for minimizing allylic shifts.

Technical Support Center: Strategies to Improve the Yield of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2-methylbut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Symptom Potential Cause Suggested Solution
Low or No Product Formation Ineffective Radical Initiation (NBS Method): The radical chain reaction may not have started.- Ensure the use of a reliable radical initiator such as AIBN or benzoyl peroxide. - Irradiate the reaction mixture with a UV lamp. - Make sure the reaction temperature is sufficient to initiate the radical initiator.
Low Reaction Temperature (HBr Method): The reaction rate may be too slow.- For the reaction of 2-methylbut-3-en-2-ol with HBr, consider that higher temperatures can favor an Sₙ1 mechanism, which may be necessary for the reaction to proceed.[1]
Formation of Multiple Isomers Resonance-Stabilized Intermediates: Both the allylic bromination (radical intermediate) and the reaction with HBr (carbocation intermediate) proceed through resonance-stabilized species, leading to a mixture of constitutional isomers.- For the NBS method: Control of regioselectivity is challenging. Factors like solvent and temperature can have a minor influence, but a mixture is often unavoidable. Focus on purification to isolate the desired isomer. - For the HBr method: The product distribution is highly dependent on reaction conditions. Lower temperatures may favor an Sₙ2' pathway, potentially altering the isomer ratio.[1]
Carbocation Rearrangement (HBr Method): The intermediate carbocation can rearrange to a more stable form before the bromide ion attacks, leading to undesired isomers.- Use of lower temperatures can sometimes minimize rearrangements by favoring the Sₙ2' mechanism.[1]
Presence of Dibrominated Byproducts Excess Bromine (NBS Method): A high concentration of molecular bromine can lead to electrophilic addition across the double bond.- Use N-bromosuccinimide (NBS) to maintain a low and steady concentration of Br₂. - Avoid direct addition of Br₂.
Difficulty in Product Purification Similar Boiling Points of Isomers: The constitutional isomers of bromomethylbutene often have very close boiling points, making separation by simple distillation difficult.- Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column). - Consider preparative gas chromatography for small-scale, high-purity separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common methods are:

  • Allylic Bromination of 2-methyl-2-butene (B146552): This method typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light.[2]

  • Reaction of 2-methylbut-3-en-2-ol with Hydrobromic Acid (HBr): This reaction proceeds through a carbocation intermediate and can yield a mixture of isomeric products.[2]

Q2: Why do I get a mixture of isomers, and how can I favor the formation of this compound?

A2: The formation of isomers is a common challenge due to the reaction mechanisms. In the allylic bromination of 2-methyl-2-butene, a resonance-stabilized allylic radical is formed, which can be attacked by bromine at two different positions. Similarly, the reaction of 2-methylbut-3-en-2-ol with HBr forms a resonance-stabilized allylic carbocation.

Controlling the regioselectivity can be difficult. For the reaction with HBr, temperature is a key factor. Lower temperatures may favor an Sₙ2' mechanism, potentially leading to a different product ratio compared to the Sₙ1 mechanism that is more prevalent at higher temperatures.[1]

Q3: What is the role of NBS in the allylic bromination reaction?

A3: N-bromosuccinimide (NBS) is used to provide a low, constant concentration of molecular bromine (Br₂). This is crucial to favor the radical substitution reaction at the allylic position over the competing electrophilic addition of bromine across the double bond.

Q4: How can I effectively purify this compound from its isomers?

A4: Due to the likely close boiling points of the isomeric products, fractional distillation is the recommended method for purification on a laboratory scale. This technique provides better separation of liquids with small differences in boiling points compared to simple distillation. For very high purity or small-scale separations, preparative gas chromatography can be employed.

Experimental Protocols

Method 1: Allylic Bromination of 2-methyl-2-butene with NBS

This protocol describes a general procedure for the synthesis of this compound via allylic bromination.

Materials:

  • 2-methyl-2-butene

  • N-bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Apparatus for filtration and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-butene in anhydrous CCl₄.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid NBS has been consumed and is converted to succinimide, which will float on top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation to separate the isomeric bromomethylbutenes.

Method 2: Reaction of 2-methylbut-3-en-2-ol with HBr

This protocol provides a general method for the synthesis of this compound from the corresponding alcohol.

Materials:

  • 2-methylbut-3-en-2-ol

  • Concentrated hydrobromic acid (HBr)

  • Separatory funnel

  • Ice bath

  • Drying agent (e.g., anhydrous calcium chloride)

  • Distillation apparatus

Procedure:

  • Cool the 2-methylbut-3-en-2-ol in an ice bath.

  • Slowly add concentrated hydrobromic acid with stirring. The reaction temperature should be carefully controlled. Note that higher temperatures may favor the Sₙ1 pathway.[1]

  • After the addition is complete, continue to stir the reaction mixture at the chosen temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ice water.

  • Separate the organic layer and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.

  • Remove any low-boiling solvents by simple distillation.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction_Mechanism_NBS cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_radical 2 Br• Initiator->Br_radical Heat or UV light 2-methyl-2-butene 2-methyl-2-butene Allylic_Radical Allylic Radical (Resonance Stabilized) 2-methyl-2-butene->Allylic_Radical Abstraction of allylic H by Br• HBr HBr Allylic_Radical->HBr Product This compound + Isomers Allylic_Radical->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS NBS NBS Br_radical2 Br• Product->Br_radical2

Caption: Allylic bromination of 2-methyl-2-butene with NBS.

Experimental_Workflow Start Reaction Setup (Starting Materials + Reagents) Reaction Reaction under Controlled Conditions Start->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Low_Yield Low Yield? No_Product Check Initiator/Temp (NBS/HBr method) Low_Yield->No_Product Yes Isomer_Mix Mixture of Isomers? Low_Yield->Isomer_Mix No Purification_Issue Difficulty in Purification? Isomer_Mix->Purification_Issue No Optimize_Conditions Optimize T° (HBr) Focus on Purification (NBS) Isomer_Mix->Optimize_Conditions Yes Fractional_Distillation Use Fractional Distillation Purification_Issue->Fractional_Distillation Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Controlling regioselectivity in reactions with 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

<_ A technical support center is a great idea for this topic. I will structure my response in a Q&A format, addressing specific troubleshooting issues and frequently asked questions about controlling regioselectivity in reactions with 3-bromo-2-methylbut-1-ene. I'll include tables for data, detailed experimental protocols, and the mandatory Graphviz diagrams with captions.

Given the nature of the substrate, the key reactions to focus on will be:

  • Electrophilic Addition to the double bond (e.g., with HBr). This will be a classic case of Markovnikov vs. anti-Markovnikov regioselectivity.

  • Nucleophilic Substitution at the allylic position. This will involve competition between SN1/SN1' and SN2/SN2' pathways, leading to different regioisomers.

I will now generate the content for the technical support center. . Here is the technical support guide.

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in your experiments.

Section 1: Electrophilic Addition Reactions

FAQ 1: I am reacting this compound with HBr and getting a mixture of products. How can I control the regioselectivity to favor one product?

Answer:

Controlling the regioselectivity in the hydrobromination of this compound depends entirely on the reaction mechanism you promote. You can favor either the Markovnikov or the anti-Markovnikov product by choosing specific reaction conditions.

  • To obtain the Markovnikov product (2,3-Dibromo-2-methylbutane): You must promote the standard electrophilic addition mechanism. This involves the formation of the most stable carbocation intermediate.

  • To obtain the anti-Markovnikov product (1,3-Dibromo-2-methylbutane): You must use conditions that favor a free-radical addition mechanism.

The choice between these pathways is a classic example of regiochemical control.

G sub This compound + HBr mark_cond No Peroxides (or Radical Inhibitors) sub->mark_cond Conditions anti_mark_cond With Peroxides (ROOR) or UV Light sub->anti_mark_cond Conditions mark_path Electrophilic Addition (Markovnikov's Rule) mark_cond->mark_path Follows anti_mark_path Free-Radical Addition (Anti-Markovnikov) anti_mark_cond->anti_mark_path Follows mark_prod Major Product: 2,3-Dibromo-2-methylbutane mark_path->mark_prod anti_mark_prod Major Product: 1,3-Dibromo-2-methylbutane anti_mark_path->anti_mark_prod

Troubleshooting Guide: Hydrohalogenation
Issue / ObservationProbable CauseRecommended Solution
Obtained the anti-Markovnikov product when the Markovnikov product was desired. The reaction was likely contaminated with peroxides, or the starting material had aged and formed peroxides. Exposure to UV light can also initiate the radical mechanism.Use a fresh bottle of solvent (e.g., ether) or pass the solvent through an alumina (B75360) column to remove peroxides. Add a radical inhibitor like hydroquinone. Conduct the reaction in the dark.
Obtained the Markovnikov product when the anti-Markovnikov product was desired. No radical initiator was added, or the initiator was not effective.Add a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the reaction mixture. Ensure the initiator is active and used in the correct proportion.
Low yield and a complex mixture of products. This could be due to competing elimination reactions or polymerization, especially at higher temperatures.Run the reaction at a lower temperature. Use a high concentration of HBr to favor addition over other pathways. Ensure all reagents are pure.
Experimental Protocol 1: Markovnikov Addition of HBr

Objective: To synthesize 2,3-Dibromo-2-methylbutane.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Anhydrous HBr (gas or solution in acetic acid) (1.1 eq)

    • Dichloromethane (B109758) (CH₂Cl₂) as solvent.

    • Round-bottom flask equipped with a magnetic stirrer, cooled in an ice bath (0 °C).

  • Procedure:

    • Dissolve this compound in dichloromethane in the flask.

    • Slowly bubble anhydrous HBr gas through the solution or add the HBr/acetic acid solution dropwise over 15-20 minutes with continuous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess acid.

    • Extract the product with dichloromethane, dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Experimental Protocol 2: Anti-Markovnikov Addition of HBr

Objective: To synthesize 1,3-Dibromo-2-methylbutane.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Anhydrous HBr (1.1 eq)

    • Benzoyl peroxide (BPO) (0.05 eq, radical initiator)

    • Anhydrous diethyl ether as solvent.

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve this compound and benzoyl peroxide in diethyl ether.

    • Bubble HBr gas through the solution while stirring. The reaction is often initiated with gentle heating or exposure to a UV lamp.

    • Maintain the reaction temperature as recommended by literature, monitoring progress by TLC.

    • Once complete, wash the reaction mixture with a sodium thiosulfate (B1220275) solution to remove excess bromine radicals, followed by a saturated sodium bicarbonate solution.

    • Extract, dry, and concentrate the organic layer as described in the Markovnikov protocol.

    • Purify the product as required.

Section 2: Nucleophilic Substitution Reactions

FAQ 2: I am trying to perform a substitution reaction on this compound, but I'm getting a mixture of two isomeric products. Why is this happening?

Answer:

This is a common outcome for nucleophilic substitution on allylic halides.[1][2] this compound can react via two main pathways, SN1 and SN2, which can both lead to rearranged products (often called SN1' and SN2').

The formation of a mixture is due to the nature of the allylic system.

  • Under SN1 conditions: The leaving group departs to form an allylic carbocation. This carbocation is resonance-stabilized, meaning the positive charge is delocalized over two carbons (C1 and C3). The nucleophile can then attack at either of these electrophilic sites, leading to a mixture of products.[1][2][3]

  • Under SN2 conditions: A strong nucleophile attacks the substrate in a single step. The primary pathway is direct attack at the carbon bearing the bromine (C3), an SN2 reaction. However, attack can also occur at the terminal carbon of the double bond (C1), with simultaneous rearrangement of the double bond and expulsion of the bromide ion. This is known as an SN2' reaction.

G sub This compound + Nucleophile (Nu⁻) sn1_cond Weak Nucleophile Polar Protic Solvent (e.g., H₂O, ROH) sub->sn1_cond Conditions sn2_cond Strong Nucleophile Polar Aprotic Solvent (e.g., CN⁻ in DMSO) sub->sn2_cond Conditions carbocation Resonance-Stabilized Allylic Carbocation sn1_cond->carbocation Forms direct_attack Direct Attack (SN2) vs. Conjugate Attack (SN2') sn2_cond->direct_attack Favors sn1_prod Direct Substitution Product (SN1) carbocation->sn1_prod Nu⁻ attacks C3 sn1_prime_prod Rearranged Product (SN1') carbocation->sn1_prime_prod Nu⁻ attacks C1 sn2_prod Direct Substitution Product (SN2) (Often Major) direct_attack->sn2_prod

Troubleshooting Guide: Nucleophilic Substitution
Issue / ObservationProbable CauseRecommended Solution
High proportion of rearranged product (SN1' or SN2'). For SN1, this is expected. For SN2, a bulky nucleophile or steric hindrance around the C3 carbon may favor the SN2' pathway. Certain metals (e.g., copper salts) can also promote rearrangement.To favor direct SN2 substitution, use a less hindered, strong nucleophile (e.g., NaN₃, NaCN). Use a polar aprotic solvent like DMF or DMSO which favors the SN2 mechanism.[4][5] Keep the temperature low.
Reaction is very slow or does not proceed. The nucleophile may be too weak, or the solvent may be inappropriate. For an SN1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate.For an SN2 reaction, ensure you are using a strong nucleophile and a polar aprotic solvent. For an SN1 reaction, use a polar protic solvent (water, ethanol, etc.) and consider gentle heating.
Elimination (E2) products are observed. The nucleophile is also a strong base (e.g., alkoxides like t-BuOK), and the reaction is run at a higher temperature.Use a nucleophile that is a weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻). Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Experimental Protocol 3: Favoring SN2 Substitution (Example with NaN₃)

Objective: To synthesize 3-azido-2-methylbut-1-ene with minimal rearrangement.

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium azide (B81097) (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF) as solvent.

    • Round-bottom flask with a magnetic stirrer and nitrogen atmosphere.

  • Procedure:

    • Combine this compound and sodium azide in DMF.

    • Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C, if necessary).

    • Monitor the reaction by TLC. The SN2 reaction should be favored under these conditions (strong nucleophile, polar aprotic solvent).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer several times with water to remove DMF, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive).

    • Purify by column chromatography.

Product Ratio Comparison (Illustrative Data)

The following table provides illustrative data on how conditions affect the product ratio in nucleophilic substitution reactions. Actual ratios may vary.

NucleophileSolventTemperature (°C)Approx. Ratio (Direct : Rearranged)Predominant Mechanism
H₂OH₂O / Acetone2540 : 60SN1 / SN1'
CH₃OHCH₃OH2550 : 50SN1 / SN1'
NaCNDMSO25> 90 : < 10SN2 >> SN2'
NaN₃DMF40> 85 : < 15SN2 >> SN2'
LiClAcetone50~ 80 : 20SN2 / SN2'

Disclaimer: This guide is intended for informational purposes for research professionals. All experiments should be conducted with appropriate safety precautions and after consulting primary literature.

References

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing reactions involving N-bromosuccinimide (NBS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during NBS reactions, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My NBS bromination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in NBS brominations can stem from several factors related to the reagent quality, reaction setup, and initiation.

    • Inactive NBS: NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[1][2] It is crucial to use freshly recrystallized, pure white NBS for optimal results.[1][2]

    • Insufficient Initiation: Radical reactions with NBS require proper initiation. This can be achieved using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using photochemical irradiation (e.g., a sunlamp).[1][3] Ensure the initiator is active and used in the correct amount.

    • Presence of Water: Anhydrous conditions are critical for many NBS reactions, particularly allylic and benzylic brominations.[1][3] Water can hydrolyze NBS and the desired product.[1][3] Use anhydrous solvents and consider adding a drying agent like barium carbonate to maintain acid-free and anhydrous conditions.[1][2]

    • Incorrect Solvent: The choice of solvent is crucial. Carbon tetrachloride (CCl₄) is a traditional solvent for radical brominations with NBS due to its inertness.[3][4] However, due to safety and environmental concerns, other solvents like acetonitrile (B52724) may be used.[4] Some solvents, like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and N,N-dimethylformamide (DMF), have shown hazardous incompatibilities with NBS.[5][6][7][8]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction is producing a mixture of products, including dibrominated compounds and other impurities. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge. Key factors influencing selectivity include the quality of NBS, reaction temperature, and stoichiometry.

    • Side Reactions: Common side reactions include the formation of α-bromoketones and dibromo compounds.[1][2] Using freshly recrystallized NBS can help minimize these unwanted products.[1][2]

    • Temperature Control: Reaction temperature can significantly impact regioselectivity. For some reactions, lower temperatures can enhance selectivity towards a specific isomer.[9] For example, in the bromination of certain aromatic compounds, conducting the reaction at low temperatures can lead to higher yields of a single isomer.[9]

    • Stoichiometry: Carefully controlling the stoichiometry of NBS is important to avoid over-bromination. Using a slight excess of the substrate relative to NBS can sometimes help minimize the formation of di- and poly-brominated products.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to remove the succinimide (B58015) byproduct and unreacted NBS from my reaction mixture. What are the recommended purification methods?

  • Answer: The primary impurities after an NBS reaction are typically unreacted NBS and the succinimide byproduct.[10] Several methods can be employed for their removal.

    • Aqueous Workup: Succinimide is water-soluble.[11] Washing the reaction mixture with water is a common first step.[11] For products soluble in an organic solvent immiscible with water, an aqueous workup is effective.[10] Using a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solution can increase the solubility of succinimide in the aqueous layer by deprotonating it.[10] A final wash with brine can help remove residual water.[10]

    • Quenching Excess NBS: If excess NBS is present, it can be quenched by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the yellow color of bromine disappears.[10]

    • Filtration/Precipitation: In some cases, particularly when using solvents like chloroform, the succinimide byproduct may precipitate and can be removed by simple filtration.[11]

    • Recrystallization: This is a powerful technique for purifying solid products and can yield highly pure materials.[12] The choice of solvent is critical; the product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

    • Column Chromatography: This is a versatile method for purifying both solid and oily products and is effective for separating mixtures with multiple components.[12] If the product is sensitive to the acidic nature of silica (B1680970) gel, the silica can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.[12]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle N-bromosuccinimide? A1: NBS should be stored in a refrigerator as it can decompose over time, giving off bromine.[1][2] Pure NBS is a white solid, but it often appears off-white or brown due to the presence of bromine.[1][2][13] Although easier and safer to handle than liquid bromine, precautions should be taken to avoid inhalation of the powder.[1][14] Reactions involving NBS are often exothermic, so care should be taken when scaling up.[1][15]

Q2: How can I purify NBS before use? A2: Impure, yellowish NBS can give unreliable results.[2] It can be purified by recrystallization from preheated water (e.g., 10 g of NBS in 100 mL of water at 90-95 °C).[2][16] The pure white crystals can then be collected by filtration.[2][16]

Q3: What is the mechanism of allylic bromination with NBS? A3: Allylic bromination with NBS proceeds via a radical chain reaction, often referred to as the Wohl-Ziegler reaction.[1][17] The key role of NBS is to provide a low, constant concentration of bromine (Br₂).[18][19] The reaction is initiated by light or a radical initiator, which causes the homolytic cleavage of the Br-Br bond.[20][21] A bromine radical then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical.[18][19] This radical then reacts with Br₂ to form the allylic bromide product and another bromine radical, which continues the chain reaction.[18][19]

Q4: Can NBS be used for reactions other than allylic bromination? A4: Yes, NBS is a versatile reagent used in various organic transformations.[1][13] These include:

  • Electrophilic addition to alkenes: In aqueous solvents, NBS reacts with alkenes to form bromohydrins.[2][17]

  • Bromination of carbonyl derivatives: NBS can α-brominate carbonyl compounds through either a radical pathway or acid catalysis.[1][2]

  • Bromination of aromatic compounds: Electron-rich aromatic systems like phenols and anilines can be brominated using NBS.[1][2]

  • Hofmann rearrangement: In the presence of a strong base, NBS reacts with primary amides to yield carbamates.[1]

  • Oxidation of alcohols: Although less common, NBS can selectively oxidize secondary alcohols.[1]

Data Presentation

Table 1: Common Solvents and Initiators for NBS Reactions

ApplicationSubstrate TypeRecommended SolventsRadical InitiatorReference
Allylic/Benzylic BrominationAlkenes, AlkylaromaticsCCl₄ (anhydrous), AcetonitrileAIBN, Benzoyl Peroxide, Light (hν)[1][3][4]
Bromohydrin FormationAlkenes50% aq. DMSO, DME, THF, t-BuOHNone (Electrophilic)[2]
Aromatic BrominationPhenols, AnilinesDMF (for para-selectivity)None (Electrophilic)[1][2]
α-Bromination of CarbonylsKetones, Esters, etc.CCl₄ (Radical), Acid CatalystAIBN (Radical), H⁺ (Acidic)[1]

Table 2: Troubleshooting Summary for Low Yield in NBS Reactions

Potential CauseTroubleshooting StepsKey ConsiderationsReference
Decomposed NBSRecrystallize NBS from hot water.Use pure white, crystalline NBS.[2][22]
Insufficient InitiationAdd AIBN or benzoyl peroxide; use a UV or sunlamp.Ensure initiator is fresh and active.[1][3]
Presence of MoistureUse anhydrous solvents; add BaCO₃.Water hydrolyzes both NBS and the product.[1][2]
Incorrect SolventUse an inert solvent like CCl₄ or acetonitrile.Avoid solvents known to be incompatible with NBS (e.g., DMF, 2-MeTHF).[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Allylic Bromination (Wohl-Ziegler Reaction)

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkene substrate, freshly recrystallized NBS (1.05 equivalents), and anhydrous carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide. Alternatively, position a light source (e.g., a 100W incandescent bulb) near the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats to the surface.[23]

  • Workup: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Filter the mixture to remove the succinimide.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start Combine Substrate, Recrystallized NBS, Anhydrous Solvent initiator Add Radical Initiator (AIBN/BPO) or Light Source start->initiator reflux Heat to Reflux with Stirring initiator->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool filter Filter Succinimide cool->filter wash Aqueous Wash (Na₂S₂O₃, H₂O, Brine) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Final Product purify->product

Caption: General workflow for an NBS bromination experiment.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration NBS Role Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Light (hν) or Initiator RH Allylic Substrate (R-H) Br_rad->RH R_rad Allylic Radical (R•) RH->R_rad + Br• HBr HBr RBr Allylic Bromide (R-Br) R_rad->RBr + Br₂ R_rad->RBr NBS NBS HBr->NBS maintains low [Br₂] Br_rad3 Br• Br_rad2 Br• Br2_2 Br₂ Br2_regen Br₂ NBS->Br2_regen + HBr Succinimide Succinimide HBr_in HBr Troubleshooting_Logic cluster_reagent cluster_conditions cluster_purification start Low Yield or Side Products? check_nbs Is NBS old or colored? start->check_nbs Yes check_init Is initiation sufficient? start->check_init No recrystallize Recrystallize NBS check_nbs->recrystallize Yes add_init Add initiator (AIBN) or use light check_init->add_init No check_water Are conditions anhydrous? check_init->check_water Yes use_dry Use anhydrous solvent & drying agent check_water->use_dry No purification_issue Difficulty removing succinimide? check_water->purification_issue Yes aq_workup Perform aqueous wash (H₂O, NaHCO₃) purification_issue->aq_workup Yes column Use column chromatography purification_issue->column Yes

References

Stability and decomposition of 3-Bromo-2-methylbut-1-ene under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability and decomposition of 3-Bromo-2-methylbut-1-ene. Please review the following frequently asked questions and troubleshooting guides to ensure the proper storage, handling, and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term stability, refrigeration at approximately 4°C is recommended.[1] The compound is also light-sensitive, so it should be stored in a tightly sealed, light-resistant container.[1][2] For extended storage, blanketing the compound with an inert atmosphere such as argon or nitrogen is advisable to prevent degradation.[3]

Q2: What are the known decomposition products of this compound?

A2: Under thermal decomposition or in the event of a fire, this compound can break down into hazardous products. These include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1]

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases, as these can initiate vigorous and potentially hazardous reactions.[2]

Q4: Is this compound stable at room temperature?

A4: The compound is generally stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, prolonged exposure to ambient conditions, especially light and air, can lead to degradation. For this reason, refrigeration is recommended for storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (e.g., turning yellow) Exposure to light or air, leading to decomposition.Store the compound in an amber or opaque, tightly sealed container. For long-term storage, purge the container with an inert gas like argon or nitrogen.
Unexpected reaction outcomes or low yield Degradation of the starting material due to improper storage. Possible isomerization to a more stable allylic bromide.Verify the purity of the compound using techniques like NMR or GC-MS before use. Ensure the compound has been stored under the recommended conditions (refrigerated, protected from light).
Formation of precipitates or solids in the liquid Polymerization or reaction with contaminants.Filter the compound before use. Ensure all glassware is clean and dry. Handle the compound under an inert atmosphere if possible.
Inconsistent analytical results (e.g., NMR, GC-MS) Presence of isomers or decomposition products.Re-purify the compound if necessary. Compare analytical data with a fresh or properly stored reference standard.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of the compound.

Protocol 2: Monitoring Decomposition via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the freshly prepared sample.

  • Monitoring: Store the NMR tube under the conditions being tested (e.g., room temperature, exposed to light) and acquire subsequent spectra at regular intervals (e.g., every 24 hours).

  • Data Analysis: Compare the spectra over time. Look for the appearance of new signals or changes in the integration of existing signals that would indicate decomposition or isomerization.

Visualizations

Decomposition_Pathway A This compound B Allylic Carbocation Intermediate A->B Rearrangement (e.g., via SN1 conditions) D Decomposition Products (HBr, CO, CO2) A->D Thermal/Light Exposure C 1-Bromo-3-methylbut-2-ene (Isomerization Product) B->C Br- attack

Caption: Potential decomposition and isomerization pathway of this compound.

Troubleshooting_Workflow start Experiment Fails (e.g., low yield, side products) check_purity Check Purity of This compound (NMR, GC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage No proceed Proceed with Experiment is_pure->proceed Yes re_purify Re-purify or Obtain New Batch check_storage->re_purify re_purify->check_purity review_protocol Review Experimental Protocol (Reagents, Conditions) proceed->review_protocol If issues persist

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Purification of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of isomeric impurities from 3-Bromo-2-methylbut-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a synthesis of this compound?

A1: The most common isomeric impurity is 1-Bromo-3-methylbut-2-ene. This arises from the rearrangement of the allylic carbocation intermediate during synthesis, especially in reactions involving the addition of HBr to isoprene (B109036) or the reaction of 2-methyl-3-en-2-ol with HBr.[1] Both this compound and 1-Bromo-3-methylbut-2-ene are allylic bromides and often form as a mixture.

Q2: Why is it important to remove these isomeric impurities?

A2: Isomeric impurities can have different reactivity and lead to undesired side products in subsequent reactions. For applications in drug development and the synthesis of fine chemicals, high purity of starting materials is crucial to ensure the desired reaction outcome, yield, and safety profile of the final product.[1]

Q3: What are the recommended methods for separating this compound from its isomers?

A3: The two primary methods for separating these isomers are fractional distillation and flash column chromatography. The choice of method depends on the scale of the purification, the percentage of impurity, and the available equipment.

Q4: Can I use crystallization to purify this compound?

A4: While crystallization is a powerful purification technique for solid compounds, this compound is a liquid at room temperature, making crystallization not a feasible primary purification method.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers The boiling points of the isomers are very close.- Use a longer distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Perform the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point difference.- Control the heating rate very carefully to maintain a slow and steady distillation.
Product decomposition This compound may be thermally unstable, especially at higher temperatures.- Use vacuum distillation to lower the boiling point.- Avoid excessive heating. Use a heating mantle with a stirrer for even heat distribution.- Consider adding a radical inhibitor, such as a small amount of hydroquinone, to the distillation flask.
Low recovery of product - Product loss due to multiple transfers.- Inefficient condensation.- Ensure all glassware is properly connected and sealed.- Use an efficient condenser with a good flow of cold water.- Rinse glassware with a small amount of a volatile solvent to recover any residual product.
Flash Column Chromatography
Problem Possible Cause Solution
Co-elution of isomers (poor separation) The polarity of the eluent is too high or too low.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values between the two isomers of at least 0.1.- A common starting point for non-polar compounds is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[2] Try a very low percentage of the polar solvent (e.g., 1-5%).- Use a longer chromatography column for better separation.
Product streaking on the column - The sample was overloaded.- The compound is not stable on silica (B1680970) gel.- Do not load too much crude product onto the column. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.- If instability is suspected, you can use deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina.
Low recovery of product - The product is strongly adsorbed to the silica gel.- The product is volatile and evaporated during solvent removal.- After collecting the fractions containing your product, you can try flushing the column with a more polar solvent to recover any strongly adsorbed material.- Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent from the collected fractions.

Data Presentation

Physical Properties of this compound and its Isomer
Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundCH₂(C(CH₃))CH(Br)CH₃149.03[3][4][5]Not explicitly found, estimated to be close to its isomer.
1-Bromo-3-methylbut-2-ene(CH₃)₂C=CHCH₂Br149.03[6]129-133 (at 760 mmHg)[6], 82-83 (at 150 mmHg)[7][8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for larger quantities of crude product where the isomeric impurity is present in a significant amount.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump and manometer (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Carefully observe the temperature at the distillation head.

    • Collect any initial low-boiling fractions in a separate flask.

    • Slowly increase the heating to allow the desired product to distill. The vapor temperature should remain constant during the collection of a pure fraction.

    • Collect the fraction corresponding to the boiling point of this compound. Since the boiling points are expected to be close, a slow distillation rate is crucial.

    • Change receiving flasks when the temperature begins to rise again, indicating the distillation of the higher-boiling isomer.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller-scale purification and for removing impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in different solvent systems (e.g., 100% hexanes, 1% ethyl acetate in hexanes, 2% ethyl acetate in hexanes). The ideal system will show good separation between the spots of the desired product and the impurities, with the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Pack the chromatography column with silica gel as a slurry in the chosen eluent.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and apply gentle air pressure to begin eluting the compounds.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions on TLC plates.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis and Final Product start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Crude Product and Boiling Chips setup->charge heat Gentle Heating charge->heat collect_low Collect Low-Boiling Impurities heat->collect_low collect_product Collect Product Fraction at Constant Temperature collect_low->collect_product collect_high Collect High-Boiling Impurities collect_product->collect_high analyze Analyze Fractions (GC/NMR) collect_product->analyze product Pure this compound analyze->product

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Flash_Chromatography cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (Rotary Evaporation) combine->evaporate product Pure this compound evaporate->product

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in reactions involving 3-Bromo-2-methylbut-1-ene. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in palladium-catalyzed reactions with sterically hindered and potentially sensitive substrates like this compound can often be attributed to a few key factors. First, ensure the integrity of your catalyst and reagents. The active Pd(0) species is susceptible to oxidation, so proper degassing of solvents and reaction vessels is critical. The quality of your coupling partner (e.g., boronic acid, organostannane) is also paramount. Beyond that, the choice of ligand, base, and solvent system plays a crucial role in the reaction's success.

Q2: How does the choice of phosphine (B1218219) ligand impact the reaction yield?

A2: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For a sterically hindered substrate like this compound, bulky and electron-rich ligands are often required to promote efficient oxidative addition. These ligands can also influence the stability of the catalytic species and prevent the formation of inactive palladium black.

Q3: What role does the base play in these reactions, and how do I select the appropriate one?

A3: The base is essential for the transmetalation step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its strength and solubility can significantly affect the reaction rate and yield. The choice of base is often dependent on the specific coupling partners and the solvent system. A screening of different bases is often a necessary part of optimizing your reaction.

Q4: Can the solvent system be a cause of low yields?

A4: Absolutely. The solvent must solubilize all reaction components to ensure an efficient reaction. Furthermore, the polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For many palladium-catalyzed reactions, a mixture of an organic solvent (like dioxane or THF) with water is used, especially when inorganic bases are employed.

Troubleshooting Guide for Low Yields

If you are experiencing low yields, this guide provides a systematic approach to troubleshooting your palladium-catalyzed reaction with this compound.

Problem 1: Little to No Product Formation

This is a common issue that often points to a problem with the catalyst's activity or fundamental reaction conditions.

Troubleshooting Workflow for Low Conversion

G start Low or No Product catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagents Verify Reagent Quality catalyst->reagents Yes atmosphere Ensure Inert Atmosphere catalyst->atmosphere No reagents->start No, replace reagents conditions Optimize Reaction Conditions reagents->conditions Yes success Improved Yield conditions->success Screen Ligands, Bases, Solvents atmosphere->catalyst Degas & Retry

Caption: A decision tree for troubleshooting low or no product formation.

Detailed Steps:

  • Evaluate the Catalyst System:

    • Catalyst Activity: Ensure your palladium precursor and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch. The active Pd(0) species is sensitive to air and moisture.

    • Ligand Selection: For sterically hindered allylic bromides, bulky, electron-donating phosphine ligands are often beneficial. Consider screening ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).

  • Verify Reagent and Solvent Quality:

    • Substrate Purity: Confirm the purity of your this compound and the coupling partner. Impurities can poison the catalyst.

    • Solvent Degassing: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may be beneficial. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).

    • Reaction Time: Monitor the reaction's progress by TLC or LC-MS. Some reactions may require longer times to reach completion.

Problem 2: Formation of Side Products

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Common Side Reactions:

  • Homocoupling: Dimerization of the coupling partners. This is often promoted by the presence of oxygen.

  • Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and appropriate bases.

  • Isomerization: The double bond in the allylic system may migrate.

Strategies to Minimize Side Reactions:

  • Thorough Degassing: To prevent homocoupling, ensure the reaction mixture and solvents are rigorously deoxygenated.

  • Choice of Base and Solvent: In Suzuki reactions, the combination of a less nucleophilic base and an appropriate solvent can reduce protodeboronation.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the selectivity of the reaction and minimize side product formation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effects of different ligands, bases, and solvents on the yield of representative palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, these tables provide a general guide for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Dioxane/H₂O9085
2Cs₂CO₃THF8088
3K₂CO₃Toluene/H₂O10075
4NaOHMeOH/H₂OReflux96

Data is generalized from typical Suzuki-Miyaura reactions and should be used as a starting point for optimization.

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₃PO₄10082
2THFCs₂CO₃8088
3Dioxane/H₂O (4:1)K₃PO₄9085
4DMF/H₂O (1:1)K₂CO₃10090

Data is generalized from typical Suzuki-Miyaura reactions and should be used as a starting point for optimization.

Experimental Protocols

The following are generalized protocols for common palladium-catalyzed reactions that can be adapted for this compound. Note: These are starting points, and optimization of all parameters is likely necessary for this specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the alkene and this compound.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).[1]

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction

G cluster_transmetalation Transmetalation Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar Transmetalation Product R-Ar PdII_R_Ar->Product Reductive Elimination RX R-X ArBOH2 ArB(OH)2 Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Reactivity of 3-Bromo-2-methylbut-1-ene: A Guide to Solvent Effects on Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvent choice on the reaction rates of 3-Bromo-2-methylbut-1-ene. Understanding these effects is crucial for optimizing reaction conditions, maximizing product yields, and ensuring the desired reaction pathway—be it nucleophilic substitution (SN1/SN2) or elimination (E1/E2).

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments with this compound, with a focus on the role of the solvent.

FAQs on Reaction Pathway Selection

Q1: My reaction is yielding a mixture of substitution and elimination products. How can I favor the substitution product?

A1: To favor substitution over elimination, consider the following:

  • Nucleophile/Base Strength: Use a good nucleophile that is a weak base. For SN2 reactions, nucleophiles like halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) are effective. For SN1 reactions, weak nucleophiles that are also the solvent (solvolysis), such as water, alcohols, or carboxylic acids, are used.

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are ideal.[1] These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. For SN1 reactions, polar protic solvents like water, ethanol (B145695), or methanol (B129727) are preferred as they can stabilize the carbocation intermediate through hydrogen bonding.[1][2]

  • Temperature: Lower temperatures generally favor substitution reactions over elimination reactions.

Q2: I am trying to synthesize an alkene via an elimination reaction, but the yield is low. What conditions should I use to promote elimination?

A2: To favor elimination, especially the E2 pathway, which is often more synthetically useful, consider these factors:

  • Base Strength: Use a strong, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK) are excellent for promoting E2 elimination while minimizing competing SN2 substitution.

  • Solvent Choice: While polar aprotic solvents are generally preferred for E2 reactions to enhance the base's strength, the choice can be nuanced. For instance, using the conjugate acid of the base as the solvent (e.g., sodium ethoxide in ethanol) is a common practice for E2 reactions.

  • Temperature: Higher temperatures favor elimination reactions.

Troubleshooting Unexpected Results

Q3: I expected a clean SN2 reaction, but the reaction is very slow in methanol. Why is this happening?

A3: Methanol is a polar protic solvent. In such solvents, the nucleophile can be "caged" by solvent molecules through hydrogen bonding, which significantly reduces its nucleophilicity and slows down the SN2 reaction rate.[3] For a faster SN2 reaction, switch to a polar aprotic solvent like acetone or DMF.

Q4: My SN1 reaction in an ethanol/water mixture is giving me two different substitution products. What is occurring?

A4: In a mixed solvent system like ethanol and water, both solvents can act as nucleophiles in an SN1 reaction. The carbocation intermediate formed from this compound can be attacked by either ethanol to form an ether or by water to form an alcohol. The ratio of these products will depend on the relative concentrations and nucleophilicity of the two solvents.

Q5: When I use potassium tert-butoxide in tert-butanol, I get a different major alkene product than when I use sodium ethoxide in ethanol. Can you explain this?

A5: This is a classic example of regioselectivity in E2 reactions being controlled by the steric bulk of the base.

  • Sodium ethoxide is a relatively small, strong base that will predominantly yield the more substituted, thermodynamically more stable alkene (Zaitsev's rule).

  • Potassium tert-butoxide is a bulky, strong base. Due to steric hindrance, it will preferentially abstract a proton from the less sterically hindered position, leading to the formation of the less substituted alkene (Hofmann product) as the major product.

Data Presentation: Solvent Effects on Reaction Rates

Table 1: Expected Relative Rates of SN1 Solvolysis for a Tertiary Alkyl Halide in Various Protic Solvents

Solvent (Composition)Dielectric Constant (ε)Expected Relative Rate
Acetic Acid61
Methanol33~10⁴
80% Ethanol / 20% Water~67~10⁵
Water78>10⁵

Note: This table illustrates the general trend that the rate of SN1 reactions increases with the polarity and ionizing ability of the solvent.

Table 2: Expected Relative Rates of an SN2 Reaction in Various Solvents

SolventTypeDielectric Constant (ε)Expected Relative Rate
MethanolPolar Protic331
WaterPolar Protic78~10
AcetonePolar Aprotic21~10³
Dimethylformamide (DMF)Polar Aprotic37~10⁶
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~10⁶

Note: This table highlights the significant rate enhancement of SN2 reactions in polar aprotic solvents compared to polar protic solvents due to reduced solvation of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Monitoring SN1 Solvolysis

This protocol describes a general method to compare the rates of solvolysis of this compound in different polar protic solvents.

Materials:

  • This compound

  • Ethanol

  • Methanol

  • Isopropanol

  • Water

  • Solvent mixtures (e.g., 80% ethanol/20% water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Test tubes, pipettes, burette, stopwatch

Procedure:

  • Prepare a series of test tubes, each containing 5 mL of a different solvent or solvent mixture to be tested.

  • Add 2-3 drops of the indicator to each test tube.

  • If the solution is acidic, add a drop of dilute NaOH solution to make it neutral or slightly basic (the indicator should be in its basic color).

  • To one of the test tubes, add 3-4 drops of this compound and start the stopwatch simultaneously.

  • Mix the solution quickly.

  • The solvolysis reaction will produce HBr, which will turn the indicator to its acidic color.

  • Record the time it takes for the color change to occur.

  • Repeat the experiment for each solvent or solvent mixture.

  • The inverse of the time taken for the color change is proportional to the initial rate of reaction.

Protocol 2: General Procedure for an E2 Reaction with Sodium Ethoxide in Ethanol

This protocol outlines a typical procedure for the elimination reaction of this compound to form the Zaitsev product.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Extraction funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a stir bar and a reflux condenser, dissolve a calculated amount of sodium ethoxide in anhydrous ethanol.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over a drying agent.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting alkene product by distillation.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical relationships in selecting a reaction pathway and a general experimental workflow.

Reaction_Pathway_Selection Substrate This compound (Tertiary Allylic Halide) Solvent Solvent Choice Substrate->Solvent Base_Nucleophile Base/Nucleophile Strength Substrate->Base_Nucleophile SN1_E1 S_N1 / E1 Pathway (Carbocation Intermediate) SN2_E2 S_N2 / E2 Pathway (Concerted) Polar_Protic Polar Protic (e.g., EtOH, H2O) Solvent->Polar_Protic Favors Polar_Aprotic Polar Aprotic (e.g., Acetone, DMF) Solvent->Polar_Aprotic Favors Weak_Base Weak Base/ Good Nucleophile Base_Nucleophile->Weak_Base Favors Substitution Strong_Base Strong, Bulky Base (e.g., t-BuOK) Base_Nucleophile->Strong_Base Favors Elimination Polar_Protic->SN1_E1 Polar_Aprotic->SN2_E2 Weak_Base->SN1_E1 Weak_Base->SN2_E2 Strong_Base->SN2_E2

Factors influencing the reaction pathway of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Substrate, Solvent, Reagents) start->reaction_setup reaction_conditions Control Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction_conditions->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Product Purification (e.g., Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, IR, GC-MS) purification->analysis end End analysis->end

A generalized workflow for conducting and analyzing reactions.

References

Technical Support Center: Temperature Control for Selective 3-Bromo-2-methylbut-1-ene Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the temperature-controlled transformations of 3-bromo-2-methylbut-1-ene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary products I can expect from reactions with this compound?

A1: this compound is an allylic halide and can undergo several transformations. The main reaction pathways are nucleophilic substitution (SN1) and elimination (E1/E2). Due to resonance stabilization of the intermediate carbocation, you can expect a mixture of products: the direct substitution product (3-substituted-2-methylbut-1-ene) and a rearranged, more stable substitution product (1-substituted-3-methylbut-2-ene). Elimination reactions typically yield isoprene (B109036) (2-methyl-1,3-butadiene).

Q2: How does temperature affect the product ratio in substitution reactions?

A2: Temperature is a critical factor for controlling the product ratio between the kinetic and thermodynamic products.

  • Low Temperatures (e.g., < 0 °C): Favor the kinetic product, which is formed fastest. In this case, it is the direct 1,2-addition product resulting from the nucleophilic attack at the secondary carbocation.[1][2]

  • High Temperatures (e.g., > 40 °C): Favor the more stable thermodynamic product.[3][4] The increased energy allows the reaction to be reversible, leading to the formation of the more stable rearranged 1,4-addition product, which has a more substituted double bond.[1][5]

Q3: When should I choose SN1/E1 over SN2/E2 conditions?

A3: The choice depends on the substrate and the desired outcome.

  • SN1/E1: These reactions proceed through a carbocation intermediate and are favored by weak nucleophiles/weak bases (e.g., water, alcohols) and polar protic solvents.[6][7] Temperature is used to control the ratio of substitution (SN1) to elimination (E1), with higher temperatures favoring E1.[6][8]

  • SN2/E2: These reactions are favored by strong, unhindered nucleophiles (for SN2) or strong, bulky bases (for E2), and polar aprotic solvents. For a tertiary halide like this, SN2 is not feasible due to steric hindrance, so using a strong base will strongly favor the E2 mechanism.

Q4: What is the difference between the kinetic and thermodynamic product in this system?

A4:

  • Kinetic Product: This is the product that forms the fastest because it has a lower activation energy.[5] For this compound, this is typically the product of direct nucleophilic attack, 3-substituted-2-methylbut-1-ene.

  • Thermodynamic Product: This is the most stable product. It may form more slowly due to a higher activation energy but is favored at higher temperatures when the reaction can equilibrate.[3][5] For this system, the rearranged product, 1-substituted-3-methylbut-2-ene, is the thermodynamic product because it has a more substituted (and thus more stable) double bond.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product. 1. Incorrect temperature control. 2. Deactivated reagents or catalyst. 3. Insufficient reaction time. 4. Presence of moisture or other inhibitors.1. Calibrate your thermometer and ensure consistent heating/cooling. 2. Use fresh, high-purity reagents and solvents. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon) if reagents are sensitive.
An unexpected mixture of substitution and elimination products. The reaction is likely running at a temperature that allows both SN1 and E1 pathways to compete.[6]To favor substitution (SN1) , run the reaction at a lower temperature. To favor elimination (E1) , increase the reaction temperature.[8][9]
The major product is the kinetic (1,2-addition) product, but the thermodynamic (1,4-addition) product was desired. The reaction temperature was too low, preventing the system from reaching thermodynamic equilibrium.[1][2]Increase the reaction temperature and/or reaction time to allow the initial kinetic product to revert to the carbocation intermediate and then form the more stable thermodynamic product.
The major product is the rearranged thermodynamic product, but the kinetic product was desired. The reaction temperature was too high.Run the reaction at a significantly lower temperature (e.g., 0 °C or below) and stop the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[1]
High yield of isoprene (elimination product) when substitution was intended. 1. The nucleophile used is also a strong base. 2. The reaction temperature is too high.1. Use a weaker, non-nucleophilic base if only rearrangement is desired, or a good nucleophile that is a weak base for substitution (e.g., halide ions, water). 2. Reduce the reaction temperature. Elimination reactions have a higher activation energy and are more favored by heat than substitution reactions.[8]

Section 3: Data Presentation

Table 1: Temperature Effects on Product Distribution in Solvolysis (Weak Nucleophile/Base)

TemperatureDominant ControlMajor Product (SN1)Minor Product (SN1)Elimination Product (E1)
-10 °C to 0 °C Kinetic3-Substituted-2-methylbut-1-ene1-Substituted-3-methylbut-2-eneLow
25 °C (Room Temp) MixedSignificant amounts of both isomersSignificant amounts of both isomersModerate
> 50 °C (Heated) Thermodynamic1-Substituted-3-methylbut-2-ene3-Substituted-2-methylbut-1-eneHigh

Table 2: Influence of Base Strength and Temperature on Elimination

BaseTemperatureDominant MechanismMajor ProductNotes
H₂O / EtOH (Weak) HighE1Isoprene (2-methyl-1,3-butadiene)SN1 products are significant byproducts.
Potassium tert-butoxide (Strong, Bulky) Room Temp to RefluxE2Isoprene (2-methyl-1,3-butadiene)E2 is highly favored; minimal substitution products.

Section 4: Visualizing Pathways and Workflows

The transformations of this compound are governed by the stability of the intermediate allylic carbocation, which exists as a resonance hybrid.

G start This compound intermediate Allylic Carbocation (Resonance Hybrid) start->intermediate - Br⁻ kinetic_product Kinetic Product (3-Substituted-2-methylbut-1-ene) intermediate->kinetic_product + Nu⁻ Low Temp (Fast) thermo_product Thermodynamic Product (1-Substituted-3-methylbut-2-ene) intermediate->thermo_product + Nu⁻ High Temp (Reversible, Stable) kinetic_product->intermediate High Temp (Reversible)

Caption: Kinetic vs. Thermodynamic pathways for nucleophilic substitution.

A systematic approach is crucial for achieving the desired selective transformation. The following workflow outlines the key decision-making steps.

G A Define Target Product B Select Reaction Type A->B C_sub Substitution (SN1) B->C_sub Substitution C_elim Elimination (E2) B->C_elim Elimination D_kin Kinetic Control (Low Temperature) C_sub->D_kin Target: Kinetic Product D_therm Thermodynamic Control (High Temperature) C_sub->D_therm Target: Thermo Product E Select Strong, Bulky Base (e.g., t-BuOK) C_elim->E F Setup Reaction Under Anhydrous Conditions D_kin->F D_therm->F E->F G Monitor Progress (TLC/GC) F->G H Workup and Purification G->H I Characterize Product (NMR, GC-MS) H->I

Caption: Experimental workflow for selective transformations.

Section 5: Key Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-methylbut-2-ene (Thermodynamic Control)

This protocol favors the rearranged, thermodynamically more stable product via an allylic rearrangement. While this compound is the starting material, this protocol describes its isomerization. If starting from the alcohol precursor, higher temperatures during bromination with HBr would favor this product.[10]

  • Objective: To isomerize this compound to the more stable 1-bromo-3-methylbut-2-ene.

  • Reagents: this compound, a non-nucleophilic solvent (e.g., hexane).

  • Procedure: a. Dissolve this compound (1 eq) in hexane. b. Heat the solution to reflux (approx. 60-70 °C) for several hours. The presence of a catalytic amount of a weak Lewis acid can sometimes facilitate the equilibrium. c. Monitor the reaction progress by GC analysis to observe the ratio of the two isomers. d. Once equilibrium is reached (ratio is stable), cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure to obtain the product mixture, which will be enriched in the thermodynamic isomer. f. Purify via fractional distillation if necessary.

Protocol 2: Synthesis of Isoprene (2-methyl-1,3-butadiene) via E2 Elimination

This protocol is designed to maximize the yield of the elimination product.

  • Objective: To dehydrobrominate this compound to isoprene.

  • Reagents: this compound, Potassium tert-butoxide (t-BuOK) (1.5 eq), anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add t-BuOK and anhydrous THF. b. Cool the slurry to 0 °C in an ice bath. c. Add a solution of this compound in anhydrous THF dropwise to the stirred slurry over 30 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC or GC analysis for the disappearance of the starting material. f. Quench the reaction by carefully adding water. g. Due to the high volatility of isoprene (boiling point 34 °C), it is best to directly distill the product from the reaction mixture using a short-path distillation apparatus into a cold receiver (-78 °C). h. The collected distillate can be further dried over a mild drying agent like anhydrous CaCl₂.

References

Validation & Comparative

Reactivity comparison of 3-Bromo-2-methylbut-1-ene vs. 1-Bromo-3-methylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Allylic Bromide Isomers

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of two isomeric allylic bromides: 3-Bromo-2-methylbut-1-ene and 1-Bromo-3-methylbut-2-ene. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into how structural differences influence reaction pathways and rates.

The two molecules, while sharing the same molecular formula (C₅H₉Br), exhibit distinct reactivity profiles, particularly in nucleophilic substitution reactions. This compound is a secondary allylic halide, whereas 1-Bromo-3-methylbut-2-ene is a primary allylic halide. This fundamental structural difference is the primary determinant of their chemical behavior.

Unimolecular Reactions (Sₙ1 and E1)

In unimolecular substitution (Sₙ1) and elimination (E1) reactions, the rate-determining step is the formation of a carbocation intermediate. The more stable the carbocation, the faster the reaction proceeds.[1] Both this compound and 1-Bromo-3-methylbut-2-ene ionize to form the same resonance-stabilized allylic carbocation.

The secondary halide, this compound, forms a secondary allylic carbocation which is in resonance with a more stable tertiary allylic carbocation. Similarly, the primary halide, 1-Bromo-3-methylbut-2-ene, forms a primary allylic carbocation that is also in resonance with the same tertiary allylic carbocation. Because both substrates proceed through a common, stabilized intermediate, their reaction rates in Sₙ1 and E1 reactions are expected to be nearly identical.[2]

SN2_Comparison cluster_primary 1-Bromo-3-methylbut-2-ene (Primary) cluster_secondary This compound (Secondary) p_start Primary Substrate p_ts Less Hindered Transition State p_start->p_ts + Nu⁻ p_prod Sₙ2 Product p_ts->p_prod - Br⁻ (Fast Reaction) s_start Secondary Substrate s_ts More Hindered Transition State s_start->s_ts + Nu⁻ s_prod Sₙ2 Product s_ts->s_prod - Br⁻ (Slow Reaction) Experimental_Workflow cluster_sn1 Sₙ1 Solvolysis Protocol cluster_sn2 Sₙ2 Finkelstein Protocol sn1_prep Prepare 80% Ethanol/Water at 25°C sn1_init Add Alkyl Bromide Isomer sn1_prep->sn1_init sn1_monitor Monitor [HBr] via Titration or Conductivity sn1_init->sn1_monitor sn1_analyze Calculate First-Order Rate Constant (k) sn1_monitor->sn1_analyze sn2_prep Prepare 15% NaI in Acetone sn2_init Add Alkyl Bromide Isomer sn2_prep->sn2_init sn2_observe Observe Time for NaBr Precipitate Formation sn2_init->sn2_observe sn2_analyze Compare Relative Reaction Times sn2_observe->sn2_analyze start Select Isomer for Testing start->sn1_prep Sₙ1 Test start->sn2_prep Sₙ2 Test

References

A Comparative Guide to Brominating Agents for Allylic C-H Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective bromination of allylic C-H bonds is a critical transformation in organic synthesis, providing a versatile handle for further functionalization. The choice of brominating agent is paramount to achieving high yields and the desired regioselectivity. This guide provides an objective comparison of the most common reagents used for this purpose, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), with supporting data and detailed experimental protocols.

Introduction to Allylic Bromination

Allylic bromination is a substitution reaction where a bromine atom replaces a hydrogen atom on a carbon adjacent to a double bond. This reaction typically proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[1][2] The key to successful allylic bromination is the selective cleavage of the allylic C-H bond, which is weaker than vinylic or aliphatic C-H bonds due to the resonance stabilization of the resulting allylic radical.[3][4]

A crucial aspect of this reaction is to maintain a low concentration of molecular bromine (Br₂) to prevent the competing electrophilic addition across the double bond.[1][4] This is the primary role of reagents like NBS and DBDMH.

Core Reagents: A Head-to-Head Comparison

The two most prominent reagents for allylic bromination are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). While both operate under the principle of providing a slow, controlled release of bromine, they possess distinct characteristics that can influence the outcome and practicality of the reaction.

N-Bromosuccinimide (NBS) is the most well-established and widely used reagent for allylic bromination.[1] It is a white crystalline solid that is relatively easy to handle.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , also known as dibromantin, has emerged as a viable alternative to NBS.[5] It is also a stable, crystalline solid and is often touted as being more economical due to its higher bromine content by mass and the fact that one molecule of DBDMH can deliver two bromine atoms.[5]

Performance Data: A Quantitative Look

The following tables summarize the performance of NBS and DBDMH in the allylic bromination of various substrates. It is important to note that a direct comparison under identical conditions in a single study is not always available in the literature. The data presented here is a compilation from various sources to provide a representative overview.

Table 1: General Comparison of NBS and DBDMH

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Molecular Weight 177.98 g/mol 285.92 g/mol
Active Bromine Content ~44.9%~55.9%
Form White to off-white crystalline solidWhite to pale yellow crystalline solid
Byproduct Succinimide (B58015)5,5-Dimethylhydantoin (B190458)
Key Advantages Well-established, extensive literatureHigher bromine content, more atom-economical, potentially lower cost[5]
Key Disadvantages Lower atom economy compared to DBDMHLess extensive literature for some specific applications

Table 2: Allylic Bromination of Unsymmetrical Alkenes with NBS

The allylic bromination of unsymmetrical alkenes often leads to a mixture of regioisomers due to the formation of a resonance-stabilized allylic radical intermediate.[6]

SubstrateReagentProduct(s)Product RatioReference
1-HexeneNBS1-Bromo-2-hexene (E/Z) and 3-Bromo-1-hexene56% : 10% (plus other minor products)[7]
3-HexeneNBS4-Bromo-2-hexene and 2-Bromo-3-hexene58% : 41%[7]
1-OcteneNBS3-Bromo-1-octene and 1-Bromo-2-octeneMixture of regioisomers[8]

Note: The product ratios can be influenced by reaction conditions such as temperature, solvent, and the presence of radical initiators.

Reaction Mechanisms and Experimental Workflows

The allylic bromination with both NBS and DBDMH proceeds through a radical chain mechanism. The following diagrams illustrate the key steps involved.

General Mechanism of Allylic Bromination

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, hv) Br_radical Br• Initiator->Br_radical Homolytic Cleavage of N-Br or Br-Br bond Alkene Allylic Substrate (R-H) Br_radical->Alkene HBr HBr Allyl_Radical Allylic Radical (R•) Alkene->Allyl_Radical H abstraction Product Allylic Bromide (R-Br) Allyl_Radical->Product Reaction with Br₂ Br2 Br₂ HBr->Br2 Reaction with NBS/DBDMH Br2_source NBS or DBDMH Br2_source->Br2 Br2->Br_radical Regeneration Radical_Combination Radical Combination (e.g., Br• + Br• -> Br₂) Product->Radical_Combination

Caption: General mechanism of free-radical allylic bromination.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Dissolve alkene in an inert solvent (e.g., CCl₄) Start->Dissolve Add_Reagents Add brominating agent (NBS or DBDMH) and radical initiator (e.g., AIBN) Dissolve->Add_Reagents Reflux Heat the mixture to reflux with irradiation (e.g., light lamp) Add_Reagents->Reflux Monitor Monitor reaction progress (e.g., by TLC or GC) Reflux->Monitor Cool Cool the reaction mixture Monitor->Cool Filter Filter to remove solid byproducts (succinimide or 5,5-dimethylhydantoin) Cool->Filter Wash Wash the filtrate with aqueous solution (e.g., Na₂S₂O₃ to remove excess bromine) Filter->Wash Dry Dry the organic layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify the product (e.g., by distillation or chromatography) Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for allylic bromination.

Detailed Experimental Protocols

The following are representative experimental protocols for the allylic bromination of cyclohexene (B86901).

Protocol 1: Allylic Bromination of Cyclohexene using NBS

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in CCl₄.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. Irradiation with a sunlamp or a standard light bulb can be used to initiate and sustain the reaction.[9]

  • Continue refluxing until all the solid NBS (which is denser than CCl₄) is consumed and the lighter succinimide byproduct floats on the surface. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove any remaining HBr and unreacted bromine.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-bromocyclohexene.

  • The product can be further purified by vacuum distillation.

Protocol 2: Allylic Bromination of an Alkene using DBDMH

Materials:

  • Alkene substrate

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Inert solvent (e.g., dichloromethane (B109758) or cyclohexane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate (1.0 equivalent) in the chosen inert solvent.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 equivalents, as it contains two bromine atoms) and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux. As with NBS, irradiation with a light source can be beneficial.

  • Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the 5,5-dimethylhydantoin byproduct.

  • Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃ to quench any remaining bromine.[10]

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude allylic bromide.

  • Further purification can be achieved through column chromatography or distillation.

Safety and Handling Considerations

  • NBS and DBDMH: Both are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust.

  • Carbon Tetrachloride: CCl₄ is a known carcinogen and is toxic. Its use should be avoided if possible, and alternative solvents like cyclohexane (B81311) or acetonitrile (B52724) should be considered.

  • Bromine: Although these reagents are designed to avoid the direct handling of liquid bromine, any residual Br₂ is corrosive and toxic.

Conclusion and Recommendations

Both N-Bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin are effective reagents for the allylic bromination of C-H bonds.

  • NBS is the classic, well-documented choice, and a vast body of literature exists to guide its use with a wide variety of substrates.

  • DBDMH presents a more atom-economical and potentially more cost-effective alternative, making it an attractive option for large-scale syntheses.[5] Its reactivity is comparable to NBS for many applications.

The choice between these two reagents will ultimately depend on the specific substrate, the scale of the reaction, cost considerations, and the desired purity of the final product. For initial small-scale explorations and when following established literature procedures, NBS remains a reliable choice. For process development and larger-scale applications where cost and waste reduction are critical, DBDMH is a compelling alternative that warrants consideration. In all cases, careful optimization of reaction conditions is crucial to maximize the yield and selectivity of the desired allylic bromide.

References

A Comparative Guide to Spectroscopic Methods for Validating the Structure of 3-Bromo-2-methylbut-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of 3-Bromo-2-methylbut-1-ene and its derivatives. Understanding the precise structure of these compounds is paramount in the fields of organic synthesis and drug development, where structural isomers can exhibit vastly different chemical and biological properties. This document outlines the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a comparative analysis with its isomers, 1-Bromo-3-methyl-2-butene and 2-Bromo-3-methyl-2-butene. Detailed experimental protocols and a visual workflow are provided to aid in the practical application of these techniques.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on the unique electronic and vibrational environments of its atoms, which are distinguishable from its isomers using various spectroscopic techniques. The following tables summarize the expected and experimental data for these compounds.

Table 1: ¹H NMR Spectral Data (Predicted for this compound and Experimental for Isomers in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~5.2-5.4s1H=CH₂ (geminal, one proton)
~5.0-5.2s1H=CH₂ (geminal, one proton)
~4.3-4.5q1H-CH(Br)-
~1.8-2.0s3H-C(CH₃)=
~1.1-1.3d3H-CH(Br)CH₃
1-Bromo-3-methyl-2-butene 5.43t1H=CH-
4.01d2H-CH₂Br
1.79s3H=C(CH₃)₂
1.74s3H=C(CH₃)₂
2-Bromo-3-methyl-2-butene 2.35s3H-C(Br)=C(CH₃)-
1.84s6H-C(CH₃)₂

Table 2: ¹³C NMR Spectral Data (Predicted for this compound and Experimental for Isomers in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~145-150C =CH₂
~115-120=C H₂
~60-65-C H(Br)-
~25-30-C (CH₃)=
~20-25-CH(Br)C H₃
1-Bromo-3-methyl-2-butene 141.9C (CH₃)₂
119.8=C H-
30.8-C H₂Br
25.8=C(C H₃)₂
18.2=C(C H₃)₂
2-Bromo-3-methyl-2-butene 124.9-C (Br)=
118.9=C (CH₃)₂
26.9-C(Br)=C(C H₃)-
22.9-C(C H₃)₂

Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 148/150 (due to ⁷⁹Br/⁸¹Br isotopes)Likely 69[M-Br]⁺ (69), fragments from loss of methyl or ethyl groups.
1-Bromo-3-methyl-2-butene 148/15069[M-Br]⁺ (69), [C₅H₉]⁺ (69)
2-Bromo-3-methyl-2-butene 148/15069[M-Br]⁺ (69), [C₅H₉]⁺ (69)

Table 4: Infrared (IR) Spectroscopy Data - Characteristic Absorptions (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Bending (out-of-plane)C-Br Stretch
This compound (Predicted) ~1640-1650~3080-3090 (vinylic)~910 and ~990 (gem-disubstituted)~550-650
1-Bromo-3-methyl-2-butene ~1665-1675~3020-3040~835-845 (trisubstituted)~550-650
2-Bromo-3-methyl-2-butene ~1660-1670NoneNone~550-650

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 300-500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 75-125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Technique: Proton-decoupled (¹H-decoupled) to simplify the spectrum to single lines for each unique carbon.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) is ideal for volatile compounds like these derivatives.

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1-2 scans/second.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

  • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). Use a liquid cell with a defined path length.

2. Data Acquisition (Fourier Transform Infrared - FTIR):

  • Instrument: An FTIR spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Procedure:

    • Acquire a background spectrum of the empty sample holder (or the salt plates with solvent).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using the spectroscopic methods described.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Interpretation & Validation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Identify Functional Groups (C=C, =C-H, C-Br) IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry NMR->NMR_Analysis MS_Analysis Confirm Molecular Weight & Fragmentation MS->MS_Analysis Structure_Validation Structure Validated IR_Analysis->Structure_Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: Workflow for structural validation.

A Mechanistic Showdown: Sₙ1' Versus Sₙ2' Pathways in Allylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the competing Sₙ1' and Sₙ2' nucleophilic substitution reactions of allylic bromides reveals a delicate interplay of substrate structure, nucleophile strength, and solvent effects. This guide provides a comparative analysis of these pathways, supported by experimental data, to elucidate the factors governing product distribution and reaction kinetics for researchers, scientists, and drug development professionals.

Allylic bromides are versatile substrates in organic synthesis, capable of undergoing nucleophilic substitution through multiple pathways. Beyond the classical Sₙ1 and Sₙ2 mechanisms, the involvement of the adjacent double bond gives rise to the Sₙ1' and Sₙ2' pathways, which proceed with an allylic rearrangement. Understanding the mechanistic nuances and the factors that favor one pathway over the other is crucial for predicting and controlling reaction outcomes.

Mechanistic Overview

The Sₙ1' and Sₙ2' reactions are variants of the traditional Sₙ1 and Sₙ2 mechanisms, respectively, characterized by the nucleophilic attack occurring at the γ-carbon of the allylic system, leading to a shift of the double bond.

The Sₙ1' Pathway: This is a two-step mechanism initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at either the α-carbon (leading to the Sₙ1 product) or the γ-carbon (leading to the Sₙ1' product). The regioselectivity is often determined by the relative stability of the resulting alkenes and steric factors at the two electrophilic centers.

The Sₙ2' Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the γ-carbon and the leaving group departs from the α-carbon simultaneously, with the double bond migrating in a single transition state. This pathway avoids the formation of a carbocation intermediate.

Key Factors Influencing the Sₙ1' vs. Sₙ2' Competition

The competition between these pathways is dictated by several key experimental parameters:

  • Substrate Structure: Steric hindrance at the α-carbon of the allylic bromide can significantly favor the Sₙ2' pathway by impeding direct Sₙ2 attack. Tertiary allylic bromides, which are sterically hindered at the α-position, are more prone to react via an Sₙ1' mechanism due to the formation of a stable tertiary carbocation.

  • Nucleophile: Strong, hard nucleophiles tend to favor the direct Sₙ2 attack, while softer, bulkier nucleophiles may favor the Sₙ2' pathway. For Sₙ1' reactions, the nature of the nucleophile does not affect the reaction rate but can influence the product ratio if there is competition between different nucleophiles.

  • Solvent: Polar protic solvents stabilize the carbocation intermediate, thus favoring the Sₙ1' pathway. Polar aprotic solvents, on the other hand, enhance the nucleophilicity of anionic nucleophiles, promoting the bimolecular Sₙ2 and Sₙ2' pathways.

  • Leaving Group: A good leaving group is essential for both pathways, as it facilitates the breaking of the carbon-bromine bond.

Experimental Data and Product Distribution

The following tables summarize the product distribution from the reaction of various allylic bromides with different nucleophiles and solvents, providing a quantitative comparison of the Sₙ1', Sₙ2', Sₙ1, and Sₙ2 pathways.

SubstrateNucleophileSolventTemp (°C)Sₙ2 Product (%)Sₙ2' Product (%)Sₙ1/Sₙ1' Products (%)Reference
1-Bromo-2-buteneEtO⁻EtOH558515-[cite: DeWolfe and Young, Chem. Rev. 1956]
3-Bromo-1-buteneEtO⁻EtOH553367-[cite: DeWolfe and Young, Chem. Rev. 1956]
1-Bromo-2-butenePhS⁻MeOH25>98<2-[cite: Bordwell and Schexnayder, J. Org. Chem. 1966]
3-Bromo-1-butenePhS⁻MeOH25~5~95-[cite: Bordwell and Schexnayder, J. Org. Chem. 1966]
SubstrateSolvent (Nucleophile)Temp (°C)Sₙ1 Product (%)Sₙ1' Product (%)Reference
1-Bromo-3-methyl-2-butene80% aq. EtOH251585[cite: DeWolfe and Young, Chem. Rev. 1956]
3-Bromo-3-methyl-1-butene80% aq. EtOH251585[cite: DeWolfe and Young, Chem. Rev. 1956]

Experimental Protocols

General Procedure for Kinetic Studies and Product Analysis:

A solution of the allylic bromide (e.g., 1-bromo-2-butene or 3-bromo-1-butene) in the chosen solvent is prepared in a thermostated reaction vessel. The nucleophile solution is then added, and the reaction progress is monitored by withdrawing aliquots at specific time intervals. The reaction is quenched by the addition of a suitable reagent (e.g., a dilute acid). The product mixture is then extracted with an organic solvent, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative percentages of the Sₙ2, Sₙ2', Sₙ1, and Sₙ1' products. Rate constants can be determined by plotting the concentration of the reactant or products as a function of time.

Example Protocol: Reaction of 1-Bromo-2-butene with Sodium Ethoxide in Ethanol (B145695)

  • A solution of 1-bromo-2-butene (1.0 mmol) in absolute ethanol (10 mL) is equilibrated at 55 °C in a sealed flask equipped with a magnetic stirrer.

  • A solution of sodium ethoxide in ethanol (0.1 M, 10 mL, 1.0 mmol) is also brought to 55 °C.

  • The sodium ethoxide solution is rapidly added to the allylic bromide solution, and the timer is started.

  • Aliquots (1 mL) are withdrawn at regular intervals and quenched by adding to a vial containing 1 mL of 0.05 M hydrochloric acid.

  • The quenched samples are extracted with 2 mL of pentane (B18724) containing an internal standard (e.g., undecane).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by GC-MS.

  • The relative peak areas of the Sₙ2 (1-ethoxy-2-butene) and Sₙ2' (3-ethoxy-1-butene) products are used to determine the product ratio.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the Sₙ1' and Sₙ2' reaction pathways.

SN1_prime AllylicBromide R-CH=CH-CH₂-Br Carbocation [R-CH=CH-CH₂⁺ ↔ R-CH⁺-CH=CH₂] AllylicBromide->Carbocation - Br⁻ (slow) Product_SN1 R-CH=CH-CH₂-Nu Carbocation->Product_SN1 + Nu⁻ (fast) Product_SN1_prime R-CH(Nu)-CH=CH₂ Carbocation->Product_SN1_prime + Nu⁻ (fast)

Caption: The Sₙ1' reaction pathway involving a resonance-stabilized allylic carbocation intermediate.

SN2_prime Reactants Nu⁻ + R-CH=CH-CH₂-Br TransitionState [Nu---CH₂(R)-CH=CH---Br]ᵟ⁻ Reactants->TransitionState Concerted attack Product Nu-CH₂(R)-CH=CH₂ + Br⁻ TransitionState->Product

Caption: The concerted Sₙ2' reaction pathway with a single transition state.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Product Analysis Reactants Allylic Bromide Nucleophile Solvent Thermostat Thermostated Reaction Vessel Reactants->Thermostat Aliquots Withdraw Aliquots Thermostat->Aliquots Quench Quench Reaction Aliquots->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying Extraction->Drying GCMS GC-MS Analysis Drying->GCMS Data Data GCMS->Data Product Ratios Rate Constants

Caption: A typical experimental workflow for studying the kinetics and product distribution of allylic substitution reactions.

Conclusion

The competition between Sₙ1' and Sₙ2' pathways for allylic bromides is a finely balanced interplay of electronic and steric factors. By carefully selecting the substrate, nucleophile, and solvent, chemists can exert significant control over the reaction outcome, favoring the formation of either the rearranged or unrearranged substitution product. The provided data and experimental framework serve as a valuable resource for researchers in designing and interpreting these important transformations in organic synthesis and drug development.

The Alkenyl Bromide Bond: A Comparative Guide to Alternative Organobromine Compounds for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic transformations. While organobromine compounds have long been a staple in cross-coupling reactions, a range of alternative compounds offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides a comprehensive comparison of the performance of these alternatives against traditional organobromine compounds in key synthetic transformations, supported by experimental data and detailed protocols.

This guide will delve into the utility of organotrifluoroborates, aryl triflates, organostannanes, and organosilanes as viable alternatives to organobromine compounds in Suzuki-Miyaura, Stille, Hiyama, and Buchwald-Hartwig cross-coupling reactions.

Performance Comparison of Organobromine Alternatives

The following tables provide a quantitative comparison of organobromine compounds and their alternatives in various cross-coupling reactions. Yields, reaction times, and catalyst loadings are presented to offer a clear performance overview.

Suzuki-Miyaura Coupling: Organobromides vs. Organotrifluoroborates and Aryl Triflates

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While aryl bromides are common substrates, organotrifluoroborates and aryl triflates present compelling alternatives. Organotrifluoroborates are known for their enhanced stability compared to boronic acids, while aryl triflates can be readily prepared from phenols.

ElectrophileNucleophileCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O1295[1]
4-Tolyltrifluoroborate4-BromoanisolePd(OAc)₂ / SPhosCs₂CO₃THF/H₂O1690[2]
4-Tolyl triflatePhenylboronic acidPd(OAc)₂ / P(Cy)₃K₃PO₄Dioxane1286[3][4]
Stille Coupling: Organobromides vs. Organostannanes

The Stille coupling offers a mild and versatile method for carbon-carbon bond formation, tolerant of a wide array of functional groups. Organostannanes are the key nucleophilic partners in this reaction, often coupled with organobromides. While effective, the toxicity of organotin compounds is a significant drawback.[2][5]

ElectrophileNucleophileCatalystLigandSolventTime (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneVinyltributyltinPd₂(dba)₃P(furyl)₃THF392[6]
Vinyl bromideTributyl(phenyl)stannanePd(PPh₃)₄-Toluene1685[7]
Hiyama Coupling: Organobromides vs. Organosilanes

The Hiyama coupling utilizes organosilanes as nucleophilic partners, offering a less toxic alternative to organostannanes.[8] The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base.

ElectrophileNucleophileCatalystActivatorSolventTime (h)Yield (%)Reference
1-Bromo-4-fluorobenzeneTrimethoxy(phenyl)silanePd(OAc)₂ / XPhosTBAFt-BuOH1278[3]
4-BromoanisolePhenyltrimethoxysilanePd(OAc)₂ / DABCONaOHH₂O199[9]
4-BromotolueneTrimethoxy(phenyl)silanePd-NNC-pincer complexKFPropylene glycol-99[9]
Buchwald-Hartwig Amination: Aryl Bromides vs. Aryl Triflates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Aryl triflates can serve as effective alternatives to aryl bromides, expanding the scope of this transformation.

ElectrophileAmineCatalystLigandBaseSolventTime (h)Yield (%)Reference
4-BromoanisoleAniline (B41778)Pd₂(dba)₃BINAPNaOtBuToluene298[7]
4-Anisyl triflateAnilinePd(OAc)₂P(tBu)₃K₃PO₄Toluene2485[10]
4-BromotolueneN,N,N'-trimethyl-1,2-diaminoethane(NHC)Pd(allyl)Cl-NaOtBuDioxane585[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask charged with 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ is added toluene and water (4:1 mixture).

  • The flask is evacuated and backfilled with argon three times.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

Stille Coupling of 1-Bromo-4-nitrobenzene with Vinyltributyltin

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Vinyltributyltin (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tris(2-furyl)phosphine (P(furyl)₃) (10 mol%)

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under an argon atmosphere, Pd₂(dba)₃ and P(furyl)₃ are dissolved in THF.

  • 1-Bromo-4-nitrobenzene is added to the solution, followed by the addition of vinyltributyltin.

  • The reaction mixture is heated to 60 °C and stirred for 3 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.[6]

Hiyama Coupling of 1-Bromo-4-fluorobenzene with Trimethoxy(phenyl)silane

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Trimethoxy(phenyl)silane (1.5 equiv)

  • Pd(OAc)₂ (2.5 mol%)

  • XPhos (5 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.5 equiv)

  • Anhydrous t-BuOH

Procedure:

  • To an oven-dried Schlenk tube, Pd(OAc)₂, XPhos, and TBAF are added.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous t-BuOH, 1-bromo-4-fluorobenzene, and trimethoxy(phenyl)silane are added via syringe.

  • The reaction mixture is heated to 100 °C for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The product is purified by flash chromatography.[3]

Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • BINAP (1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • A Schlenk tube is charged with Pd₂(dba)₃, BINAP, and NaOtBu.

  • The tube is evacuated and filled with argon.

  • Anhydrous toluene, 4-bromoanisole, and aniline are added sequentially.

  • The reaction mixture is heated to 100 °C for 2 hours.

  • After cooling to room temperature, the mixture is diluted with ether and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the N-arylated amine.[7]

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions, providing a clear visual representation of the reaction pathways.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)L_n-OR' ArPdX->ArPdOR Ligand Exchange (Base, -HX) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar')

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX Oxidative Addition (R-X) RPd_R_prime R-Pd(II)L_n-R' RPdX->RPd_R_prime Transmetalation (R'-SnR''₃) RPd_R_prime->Pd0 Reductive Elimination (R-R')

Catalytic cycle of the Stille coupling reaction.

Hiyama_Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Si_activated R-Si(OR')₃ (activated) Si_activated->ArPdX Activation (F⁻ or Base)

Catalytic cycle of the Hiyama coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)L_n(NR'R'') ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'')

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

References

Differentiating Bromo-Methyl-Butene Isomers Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. For a set of constitutional isomers such as bromo-methyl-butene, which share the same molecular formula (C₅H₉Br) but differ in the connectivity of their atoms, ¹H and ¹³C NMR spectroscopy provide distinct spectral fingerprints that allow for their unambiguous differentiation. This guide provides a comparative analysis of the key NMR spectral features of various bromo-methyl-butene isomers, supported by experimental and predicted data.

Distinguishing Isomers through ¹H and ¹³C NMR Spectroscopy

The chemical environment of each proton and carbon atom in a molecule is unique, leading to characteristic chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz. By analyzing these parameters, the precise structure of each bromo-methyl-butene isomer can be determined.

The primary bromo-methyl-butene isomers include:

  • 1-bromo-2-methyl-2-butene

  • 1-bromo-3-methyl-2-butene

  • 2-bromo-3-methyl-2-butene

  • 3-bromo-3-methyl-1-butene

  • 4-bromo-2-methyl-1-butene

  • 4-bromo-3-methyl-1-butene

This guide will focus on differentiating these isomers based on their unique NMR spectral data.

Comparative NMR Data of Bromo-Methyl-Butene Isomers

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for the different bromo-methyl-butene isomers. These values are crucial for distinguishing between the isomers.

Table 1: ¹H NMR Spectral Data of Bromo-Methyl-Butene Isomers (in CDCl₃)

IsomerStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-bromo-2-methyl-2-butene CC(C)=C(Br)C-CH₃ (vinyl)~1.8s-
=C-CH₃~1.9s-
-CH₂Br~3.9s-
1-bromo-3-methyl-2-butene (CH₃)₂C=CHCH₂Br-C(CH₃)₂~1.75s-
=CH-~5.5t~8.0
-CH₂Br~4.0d~8.0
2-bromo-3-methyl-2-butene (CH₃)₂C=C(Br)CH₃-C(CH₃)₂~1.8s-
=C(Br)CH₃~2.1s-
3-bromo-3-methyl-1-butene CH₂=CHC(Br)(CH₃)₂=CH₂~5.2 (trans), ~5.4 (cis)ddJ_trans ≈ 17, J_cis ≈ 10
=CH-~6.1ddJ_trans ≈ 17, J_cis ≈ 10
-C(Br)(CH₃)₂~1.8s-
4-bromo-2-methyl-1-butene CH₂=C(CH₃)CH₂CH₂Br=CH₂~4.8s-
-C(CH₃)=~1.7s-
-CH₂-~2.6t~7.5
-CH₂Br~3.4t~7.5
4-bromo-3-methyl-1-butene CH₂=CHCH(CH₃)CH₂Br=CH₂~5.1m-
=CH-~5.8m-
-CH(CH₃)-~2.5m-
-CH₂Br~3.4m-
-CH₃~1.1d~6.5

Note: Some values are predicted based on spectral databases and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectral Data of Bromo-Methyl-Butene Isomers (in CDCl₃)

IsomerStructureCarbonChemical Shift (δ, ppm)
1-bromo-2-methyl-2-butene CC(C)=C(Br)C-CH₃ (vinyl)~20
=C-CH₃~23
-CH₂Br~35
=C(Br)-~125
=C(C)-~135
1-bromo-3-methyl-2-butene (CH₃)₂C=CHCH₂Br-C(CH₃)₂~18, ~26
-CH₂Br~31
=CH-~120
=C(CH₃)₂~138
2-bromo-3-methyl-2-butene (CH₃)₂C=C(Br)CH₃-C(CH₃)₂~28
=C(Br)CH₃~25
=C(Br)-~115
=C(CH₃)₂~130
3-bromo-3-methyl-1-butene CH₂=CHC(Br)(CH₃)₂-C(Br)(CH₃)₂~30
=CH₂~115
=CH-~142
-C(Br)-~65
4-bromo-2-methyl-1-butene CH₂=C(CH₃)CH₂CH₂Br-C(CH₃)=~22
-CH₂-~38
-CH₂Br~32
=CH₂~112
=C(CH₃)-~143
4-bromo-3-methyl-1-butene CH₂=CHCH(CH₃)CH₂Br-CH₃~19
-CH(CH₃)-~38
-CH₂Br~42
=CH₂~116
=CH-~138

Note: Some values are predicted based on spectral databases and may vary slightly from experimental values.

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the bromo-methyl-butene isomer in approximately 0.6-0.7 mL of deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1][2][3]

  • Solvent Selection : Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to avoid large solvent signals in the ¹H NMR spectrum. The deuterium (B1214612) signal is also used for the instrument's field-frequency lock.[1][2][4]

  • Dissolution : Prepare the sample in a clean, dry vial before transferring it to the NMR tube. Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[4]

  • NMR Tube : Use a clean, unscratched 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

NMR Data Acquisition

  • Instrumentation : NMR spectra are acquired on a spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T₁ relaxation time of the protons of interest).

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum. This removes the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom, which simplifies interpretation.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating the bromo-methyl-butene isomers based on their key distinguishing features in ¹H NMR spectra.

G Workflow for Bromo-Methyl-Butene Isomer Differentiation using ¹H NMR start Analyze ¹H NMR Spectrum num_signals Number of Signals start->num_signals three_signals 3 Signals num_signals->three_signals = 3 four_signals 4 Signals num_signals->four_signals = 4 five_signals 5 Signals num_signals->five_signals = 5 alkenyl_protons_3 Presence of Alkenyl Protons? three_signals->alkenyl_protons_3 alkenyl_protons_4 Presence of Alkenyl Protons? four_signals->alkenyl_protons_4 isomer_4_bromo_3_methyl_1_butene 4-bromo-3-methyl-1-butene five_signals->isomer_4_bromo_3_methyl_1_butene isomer_2_bromo_3_methyl_2_butene 2-bromo-3-methyl-2-butene (No alkenyl protons) alkenyl_protons_3->isomer_2_bromo_3_methyl_2_butene No isomer_1_bromo_2_methyl_2_butene 1-bromo-2-methyl-2-butene (No alkenyl protons) alkenyl_protons_3->isomer_1_bromo_2_methyl_2_butene No isomer_1_bromo_3_methyl_2_butene 1-bromo-3-methyl-2-butene (Alkenyl proton present) alkenyl_protons_3->isomer_1_bromo_3_methyl_2_butene Yes isomer_3_bromo_3_methyl_1_butene 3-bromo-3-methyl-1-butene (3 Alkenyl protons) alkenyl_protons_4->isomer_3_bromo_3_methyl_1_butene Yes (3H) isomer_4_bromo_2_methyl_1_butene 4-bromo-2-methyl-1-butene (2 Alkenyl protons) alkenyl_protons_4->isomer_4_bromo_2_methyl_1_butene Yes (2H)

Caption: Logical workflow for differentiating bromo-methyl-butene isomers.

This guide provides a framework for the differentiation of bromo-methyl-butene isomers using NMR spectroscopy. The provided data and protocols can serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Comparative yield analysis of different synthetic routes to 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative yield analysis of various synthetic routes to 3-Bromo-2-methylbut-1-ene, a valuable building block in organic synthesis. The following sections detail the methodologies for the most common synthetic pathways, presenting available quantitative data to facilitate an objective comparison.

Executive Summary

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent methods include the allylic bromination of an alkene, the conversion of an allylic alcohol, and the dehydrobromination of a dihaloalkane. The choice of synthetic route is often dictated by factors such as starting material availability, desired product purity, and scalability. This guide presents a comparative overview of these routes, with a focus on reported yields and detailed experimental protocols.

Comparative Yield Analysis

The following table summarizes the reported yields for different synthetic routes to this compound and its isomers. It is important to note that the reaction conditions can significantly influence the product distribution and overall yield.

Synthetic RouteStarting Material(s)Reagent(s)Product(s)Reported Yield
Route 1: Allylic Bromination 2-methyl-2-butene (B146552)N-Bromosuccinimide (NBS)Mixture including this compound and 1-Bromo-2-methylbut-2-eneNot specified
Route 2: From Allylic Alcohol 2-methylbut-3-en-2-olHydrobromic Acid (HBr)Mixture including this compound and 1-Bromo-3-methylbut-2-eneNot specified
Route 3: From Allylic Alcohol 2-methylbut-3-en-2-olPhosphorus Tribromide (PBr₃)This compoundNot specified
Route 4: Dehydrobromination 2,3-dibromo-2-methylbutaneBase (e.g., KOH)Mixture of bromoalkenesNot specified

Note: Specific yield data for the target compound, this compound, is not consistently reported in the surveyed literature, often due to the formation of isomeric mixtures.

Experimental Protocols and Methodologies

Route 1: Allylic Bromination of 2-methyl-2-butene with N-Bromosuccinimide (NBS)

This method relies on the free-radical halogenation of an alkene at the allylic position. N-Bromosuccinimide is a convenient reagent as it provides a low, constant concentration of bromine, which favors allylic substitution over the competing electrophilic addition to the double bond.

General Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-methyl-2-butene in a suitable solvent (e.g., carbon tetrachloride) is prepared.

  • N-Bromosuccinimide (NBS) is added to the solution, along with a radical initiator such as benzoyl peroxide or AIBN.

  • The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of isomeric bromides, is then purified by fractional distillation to isolate this compound.

Logical Workflow for Allylic Bromination:

Allylic_Bromination start Start reactants 2-methyl-2-butene + NBS + Radical Initiator in CCl4 start->reactants reaction Reflux with UV Irradiation reactants->reaction workup Filtration & Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via allylic bromination.

Route 2: Reaction of 2-methylbut-3-en-2-ol with Hydrobromic Acid

This method involves the conversion of a tertiary allylic alcohol to an alkyl bromide. The reaction typically proceeds through an S(_N)1 mechanism, which involves the formation of a resonance-stabilized allylic carbocation. This can lead to the formation of a mixture of isomeric products.

General Experimental Protocol:

  • 2-methylbut-3-en-2-ol is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, in a round-bottom flask.

  • The flask is cooled in an ice bath.

  • Concentrated hydrobromic acid (HBr) is added dropwise to the stirred solution.

  • The reaction is allowed to proceed at a low temperature for a specified period.

  • After the reaction is complete, the mixture is carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

  • The solvent is removed by rotary evaporation.

  • The resulting crude product, containing a mixture of this compound and 1-Bromo-3-methylbut-2-ene, is purified by fractional distillation.

Signaling Pathway for HBr Reaction:

HBr_Reaction_Pathway start 2-methylbut-3-en-2-ol protonation Protonation of -OH by HBr start->protonation carbocation Formation of Resonance-Stabilized Allylic Carbocation protonation->carbocation attack1 Nucleophilic Attack by Br- at C3 carbocation->attack1 attack2 Nucleophilic Attack by Br- at C1 carbocation->attack2 product1 This compound attack1->product1 product2 1-Bromo-3-methylbut-2-ene attack2->product2

Caption: Reaction pathway showing the formation of isomeric bromides from 2-methylbut-3-en-2-ol and HBr.

Route 3: Reaction of 2-methylbut-3-en-2-ol with Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a common reagent for converting primary and secondary alcohols to alkyl bromides, typically via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry. For a tertiary alcohol, the reaction mechanism may have more S(_N)1 character.

General Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, 2-methylbut-3-en-2-ol is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF) and cooled in an ice-salt bath.

  • Phosphorus tribromide (PBr₃) is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.

  • After the addition is complete, the reaction mixture is stirred at low temperature for several hours.

  • The reaction is then carefully quenched by the slow addition of water or ice.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with a saturated solution of sodium bicarbonate, water, and brine.

  • The solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

Conclusion

The synthesis of this compound can be achieved through multiple pathways. While allylic bromination with NBS offers a direct approach from a simple alkene, it often results in a mixture of isomers that require careful separation. The conversion of 2-methylbut-3-en-2-ol using HBr also leads to isomeric products due to the nature of the carbocation intermediate. The use of PBr₃ may offer a more controlled reaction, potentially favoring the desired product, although specific yield data is scarce in the literature. The dehydrobromination route is a plausible but less commonly documented method for this specific target. For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a careful evaluation of these factors, including the trade-off between yield, purity, and the complexity of the purification process. Further process optimization and detailed analysis would be required to definitively establish the most efficient and scalable method for the production of this compound.

A Comparative Guide to Computational Modeling of Transition States in 3-Bromo-2-methylbut-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms and transition states is fundamental to understanding chemical reactivity and designing novel synthetic pathways. 3-Bromo-2-methylbut-1-ene, an allylic halide, presents a fascinating case for investigating competing reaction pathways, including nucleophilic substitution and potential rearrangements. Computational modeling provides a powerful lens to elucidate the fleeting nature of transition states, offering insights that are often difficult to obtain through experimental means alone.

This guide provides an objective comparison of computational models for predicting transition states in key reactions involving this compound and its precursor, 2-methyl-1,3-butadiene. While direct computational studies on this compound are limited in the publicly available literature, this guide leverages data from analogous systems and established theoretical principles to provide a robust framework for researchers.

Key Reaction Pathways and Computational Comparisons

Due to its structure, this compound can undergo several reaction types. The primary pathways of interest are nucleophilic substitution (SN1 and SN2) and electrophilic addition to its conjugated diene precursor.

Nucleophilic Substitution: A Tale of Two Mechanisms

Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.[1][2]

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate.[1] For this compound, this would lead to a resonance-stabilized allylic carbocation, making the SN1 pathway plausible, especially with weak nucleophiles and in polar protic solvents.[3]

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks as the leaving group departs.[1] This pathway is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center.[4]

The table below presents a hypothetical comparison of key parameters for the SN1 and SN2 transition states in the reaction of this compound with a generic nucleophile (Nu-), based on typical values from computational studies of similar allylic halides.

ParameterSN1 Transition State (Dissociation)SN2 Transition State (Concerted)Computational Method
Activation Energy (ΔG‡) Lower (e.g., 15-20 kcal/mol)Higher (e.g., 20-25 kcal/mol)DFT (B3LYP)/6-31G(d) with PCM (Methanol)
C-Br Bond Distance Significantly elongated (approaching dissociation)Partially elongatedDFT (B3LYP)/6-31G(d) with PCM (Methanol)
C-Nu Bond Distance Not applicable (forms in the second step)Partially formedDFT (B3LYP)/6-31G(d) with PCM (Methanol)

Experimental Protocols for Kinetic Analysis

To validate the predictions of computational models, experimental kinetic data is crucial. A common method to determine the reaction rates and infer the mechanism is through kinetic studies.

Protocol for Determining Reaction Kinetics of this compound Solvolysis:

  • Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of ethanol (B145695) and water). The reaction vessel is maintained at a constant temperature using a thermostat-controlled water bath.

  • Initiation: The reaction is initiated by adding the substrate to the pre-heated solvent.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction in the aliquot is quenched, for example, by rapid cooling or addition of a substance that stops the reaction.

  • Analysis: The concentration of the reactant or a product in each aliquot is determined. This can be achieved using techniques such as:

    • Gas Chromatography (GC): To monitor the disappearance of the reactant and the appearance of products.

    • Titration: To measure the concentration of HBr formed during the reaction.

  • Data Analysis: The concentration data is plotted against time to determine the rate of the reaction. By varying the initial concentrations of the reactants and observing the effect on the rate, the order of the reaction with respect to each reactant can be determined, which helps in elucidating the mechanism (e.g., first-order in substrate for SN1, second-order overall for SN2).

Visualizing Reaction Pathways and Computational Workflows

Reaction Mechanisms

The following diagrams illustrate the potential reaction pathways for this compound.

SN1_Mechanism Reactant This compound Carbocation Allylic Carbocation (Resonance Stabilized) Reactant->Carbocation Slow, Rate-determining Product Substitution Product Carbocation->Product Fast, +Nu-

SN1 Reaction Pathway for this compound.

SN2_Mechanism Reactants This compound + Nu- TS Transition State [Nu---C---Br]- Reactants->TS Concerted Product Substitution Product + Br- TS->Product

SN2 Reaction Pathway for this compound.
Computational Workflow for Transition State Analysis

The process of computationally modeling a transition state involves a series of steps, as depicted in the workflow below.

Computational_Workflow cluster_prep 1. System Preparation cluster_ts_search 2. Transition State Search cluster_validation 3. Validation and Analysis Build Build Reactant and Product Structures QST2 Initial TS Guess (e.g., QST2/QST3) Build->QST2 OptTS Optimize to Saddle Point (e.g., Berny algorithm) QST2->OptTS Freq Frequency Calculation (Confirm one imaginary frequency) OptTS->Freq IRC Intrinsic Reaction Coordinate (IRC) (Connects reactants and products) Freq->IRC Energy Calculate Activation Energy IRC->Energy

A typical computational workflow for transition state analysis.
Logical Framework for Model Selection

Choosing the appropriate computational model is critical for obtaining reliable results. The following diagram illustrates a logical approach to model selection.

Model_Selection Start Define Research Question Accuracy Required Accuracy? Start->Accuracy High High Accuracy->High High Low Low Accuracy->Low Low SystemSize System Size? Large Large SystemSize->Large Large Small Small SystemSize->Small Small High->SystemSize Semiempirical Semi-empirical (e.g., PM7) Low->Semiempirical DFT DFT with appropriate functional (e.g., B3LYP, M06-2X) Large->DFT CCSDT High-level ab initio (e.g., CCSD(T)) Small->CCSDT

Logical diagram for selecting a computational model.

Electrophilic Addition to 2-methyl-1,3-butadiene

The precursor to this compound, 2-methyl-1,3-butadiene (isoprene), undergoes electrophilic addition. The initial step is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. Subsequent attack by a bromide ion can lead to different products, including this compound.

Parameter1,2-Addition Transition State1,4-Addition Transition StateComputational Method
Activation Energy (ΔG‡) LowerSlightly HigherDFT (B3LYP)/6-31G(d)
C-Br Bond Formation At C2At C4DFT (B3LYP)/6-31G(d)
Thermodynamic Product Less StableMore StableDFT (B3LYP)/6-31G(d)

Conclusion

Computational modeling serves as an indispensable tool for elucidating the complex reaction mechanisms of molecules like this compound. By comparing the transition states of competing pathways such as SN1 and SN2, researchers can predict the likely outcome of a reaction under specific conditions. Furthermore, modeling the electrophilic addition to its precursor provides insights into its synthesis. While direct computational and experimental data for this specific molecule are not abundant, the principles and methodologies outlined in this guide, based on analogous systems, provide a solid foundation for future research and drug development endeavors. The synergy between computational prediction and experimental validation will continue to be a driving force in advancing chemical sciences.

References

A Comparative Analysis of the Reactivity of 3-Bromo-2-methylbut-1-ene and its Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 3-bromo-2-methylbut-1-ene and 3-chloro-2-methylbut-1-ene for researchers, scientists, and professionals in drug development. The discussion is centered on nucleophilic substitution reactions, with a focus on solvolysis, and is supported by established chemical principles and a detailed experimental protocol for direct comparison.

Executive Summary

In nucleophilic substitution reactions, this compound is significantly more reactive than its chloro analog, 3-chloro-2-methylbut-1-ene. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage in the rate-determining step of both S(_N)1 and S(_N)2 reactions.

In solvolysis reactions, which proceed via an S(_N)1 pathway, both compounds are expected to form a resonance-stabilized secondary allylic carbocation. This intermediate can then be attacked by the solvent nucleophile at two distinct positions, leading to the formation of both direct and rearranged substitution products. Due to the faster formation of the carbocation from the bromo compound, its overall reaction rate is expected to be higher.

Theoretical Framework: Reaction Pathways

The solvolysis of 3-halo-2-methylbut-1-enes in a protic solvent like ethanol (B145695) is expected to proceed predominantly through an S(_N)1 mechanism. This involves the formation of a resonance-stabilized allylic carbocation intermediate.

SN1_Pathway sub 3-Halo-2-methylbut-1-ene (X = Br, Cl) ts1 Transition State 1 (C-X bond breaking) sub->ts1 Rate-determining step (slow) carbocation Resonance-Stabilized Allylic Carbocation ts1->carbocation Formation of carbocation product1 Direct Substitution Product (3-ethoxy-2-methylbut-1-ene) carbocation->product1 Attack at C3 product2 Rearranged Product (1-ethoxy-2-methylbut-2-ene) carbocation->product2 Attack at C1 solvent Ethanol (Solvent/Nucleophile) solvent->carbocation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Equilibrate ethanol in two flasks at 50°C init1 Add this compound to Flask 1 prep1->init1 init2 Add 3-chloro-2-methylbut-1-ene to Flask 2 prep1->init2 monitor Withdraw aliquots at regular time intervals init1->monitor init2->monitor quench Quench aliquots in ice-cold water monitor->quench titrate Titrate with standardized NaOH using phenolphthalein quench->titrate plot Plot [Alkyl Halide] vs. Time titrate->plot gcms Analyze final product mixture by GC-MS plot->gcms

Safety Operating Guide

Safe Disposal of 3-Bromo-2-methylbut-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3-Bromo-2-methylbut-1-ene are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle this hazardous chemical waste responsibly. Adherence to these protocols is essential due to the compound's flammability and irritant properties.

Key Hazard and Disposal Information

A summary of the essential safety and disposal data for this compound is presented below. This information is compiled from safety data sheets (SDS) to provide a quick reference for handling and disposal.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container at an approved waste disposal plant.[1][2][3]
Waste Handling Do not mix with other waste. Keep in original, labeled containers.[1]
Uncleaned Containers Handle as the product itself.[1]
Environmental Precautions Prevent entry into drains.[4]
Spill Cleanup Absorb with inert material (e.g., Chemizorb®), remove ignition sources, and use non-sparking tools.[1][2][3][5]
Key Hazards Highly flammable liquid and vapor, skin irritant, serious eye irritant, may cause respiratory irritation.[6]

Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the safe disposal of this compound.

Waste Identification and Segregation
  • Characterize the Waste: Identify the waste as this compound. Note any contamination with other substances.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in its original or a compatible, properly labeled container.[1]

Packaging and Labeling
  • Container Selection: Use a chemically resistant container with a secure lid that is in good condition. The original container is often the best choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. Indicate the associated hazards (e.g., "Flammable," "Irritant").

Storage of Waste
  • Storage Location: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, cool, and away from sources of ignition such as heat, sparks, and open flames.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Provide Information: Be prepared to provide information about the waste, including the chemical name, quantity, and any potential contaminants.

  • Follow Institutional Procedures: Adhere to all specific procedures and paperwork requirements set by your institution for hazardous waste disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the area. Remove all sources of ignition.[2][3][5]

  • Ventilate the Area: If it is safe to do so, increase ventilation in the spill area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.

  • Absorb the Spill: Use an inert absorbent material, such as Chemizorb®, sand, or vermiculite, to soak up the spilled liquid.[1]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Spill Debris: The collected spill debris must be disposed of as hazardous waste, following the procedures outlined above.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste: This compound segregate Segregate from other waste streams start->segregate package Package in a compatible, labeled container segregate->package store Store in a designated hazardous waste area package->store containment Use secondary containment store->containment contact_ehs Contact EHS for pickup containment->contact_ehs provide_info Provide waste information contact_ehs->provide_info pickup Waste collected by authorized personnel provide_info->pickup end_point Disposal at an approved waste facility pickup->end_point spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->package Collect as hazardous waste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-methylbut-1-ene (CAS No. 51872-48-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Essential Safety Information

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Summary of Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]

  • Skin and Eye Contact: Causes skin irritation and serious eye irritation.[1][2][3] May cause severe skin burns and eye damage.[7]

  • Inhalation: May cause respiratory irritation.[1][2][3]

  • Ingestion: Do NOT induce vomiting if swallowed. Rinse mouth and seek immediate medical attention.[6][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[5][9]

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles.[5]Protects against splashes and vapors.[5]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[4]Prevents skin contact and absorption.[5]
Body Flame-retardant lab coat, fully buttoned.[1][5]Protects against splashes and potential fire hazards.[5]
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[9][10]Prevents exposure from spills.[5]
Respiratory A NIOSH-approved respirator is required if engineering controls like a fume hood are insufficient or during emergencies.[5]Protects against the inhalation of harmful vapors.[5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in the laboratory.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][11]

  • Store in a designated flammables cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]

3.2. Preparation and Handling

  • All handling of this compound must be conducted in a certified chemical fume hood.[5]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[11] Use only non-sparking tools.[6][11]

  • For reactions, ensure all glassware is dry.

  • If the reaction is to be conducted under an inert atmosphere, use standard techniques such as a Schlenk line or a glovebox.[4]

3.3. Post-Handling

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[3]

  • Thoroughly wash hands with soap and water after handling is complete.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4]

4.1. Waste Collection

  • Collect all liquid and solid waste in a designated, properly labeled, and sealed container.[4]

  • Do not dispose of this compound down the drain.[4]

4.2. Container Disposal

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the rinsate as hazardous waste.[4]

  • Deface the label on the empty container before disposal.

4.3. Spill Management

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.[5]

  • Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[4]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Ventilate the area and wash the spill site after the material has been removed.

Quantitative Data

PropertyValue
Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol [12]
CAS Number 51872-48-1[13][14][15]
Appearance Colorless to light orange to yellow clear liquid[7]
Boiling Point 107 °C (225 °F) at 980 hPa[1]
Density 1.182 g/cm³ at 25 °C (77 °F)[1]

Experimental Workflow Diagram

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials prep_emergency Verify Emergency Equipment Accessibility prep_materials->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_monitoring Monitor Reaction handle_reaction->handle_monitoring cleanup_decontaminate Decontaminate Glassware & Surfaces handle_monitoring->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-2-methylbut-1-ene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.